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  • Product: 2-Phosphonopropionic acid
  • CAS: 5962-41-4

Core Science & Biosynthesis

Foundational

Technical Monograph: Synthesis, Characterization, and Application of 2-Phosphonopropionic Acid (2-PPA)

Part 1: Executive Summary 2-Phosphonopropionic acid (2-PPA), also known as 2-phosphonopropanoic acid, is a structural analogue of biologically significant metabolites like phosphoenolpyruvate and fosfomycin. It features...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

2-Phosphonopropionic acid (2-PPA), also known as 2-phosphonopropanoic acid, is a structural analogue of biologically significant metabolites like phosphoenolpyruvate and fosfomycin. It features a geminal relationship between a carboxylic acid and a phosphonic acid group on a propyl backbone. This unique bifunctionality makes it a critical ligand for surface modification—specifically for hydroxyapatite (HAp) and metal oxide nanoparticles—and a versatile intermediate in the synthesis of peptidomimetics.

This guide details the "Gold Standard" synthesis via the Michaelis-Arbuzov reaction followed by acid hydrolysis. Unlike generic protocols, this document focuses on process chemistry optimization, specifically addressing the challenges of purification due to the compound's high hygroscopicity.

Part 2: Chemical Identity & Properties[1][2][3]

Table 1: Physicochemical Profile

PropertyData
IUPAC Name 2-Phosphonopropanoic acid
CAS Number 5962-41-4
Molecular Formula

Molecular Weight 154.06 g/mol
Physical State White crystalline solid (highly hygroscopic) or viscous oil
Solubility Soluble in water, methanol, ethanol; Insoluble in non-polar solvents
pKa Values

(Phosphonate),

(Carboxyl),

(Phosphonate)

Part 3: Synthesis Protocol (The Arbuzov-Hydrolysis Route)

The most robust synthetic route involves a two-step sequence: the Michaelis-Arbuzov reaction of triethyl phosphite with ethyl 2-bromopropionate, followed by global deprotection using concentrated hydrochloric acid.

Reaction Workflow Diagram

SynthesisWorkflow Reactants Reactants Triethyl Phosphite + Ethyl 2-Bromopropionate Arbuzov Step 1: Michaelis-Arbuzov 140-160°C, -EtBr (Distillation) Reactants->Arbuzov SN2 Attack Intermediate Intermediate Triethyl 2-Phosphonopropionate Arbuzov->Intermediate Yield >90% Hydrolysis Step 2: Acid Hydrolysis Conc. HCl, Reflux, 6-12h Intermediate->Hydrolysis Deprotection Product Final Product 2-Phosphonopropionic Acid (2-PPA) Hydrolysis->Product Isolation

Figure 1: Step-wise synthetic workflow for 2-PPA production.

Detailed Methodology
Step 1: Synthesis of Triethyl 2-Phosphonopropionate

Rationale: The Michaelis-Arbuzov reaction is chosen over the Michaelis-Becker reaction to avoid competing elimination reactions often seen with secondary halides under basic conditions.

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a thermometer, and a distillation head (short path).

  • Reagents: Charge the flask with Triethyl phosphite (1.2 equivalents). Heat the neat liquid to 120°C.

  • Addition: Add Ethyl 2-bromopropionate (1.0 equivalent) dropwise over 1 hour.

    • Process Note: The reaction is exothermic. Control the addition rate to maintain temperature.

    • By-product Removal: Ethyl bromide (EtBr) will form. The distillation head allows for the continuous removal of EtBr (bp 38°C), driving the equilibrium forward.

  • Completion: Once addition is complete, raise the temperature to 160°C for 2 hours to ensure complete conversion.

  • Purification: Vacuum distill the resulting oil. The triethyl 2-phosphonopropionate typically boils at ~130-135°C at 10 mmHg.

Step 2: Hydrolysis to 2-Phosphonopropionic Acid

Rationale: Acid hydrolysis is preferred over silyl deprotection (TMSBr) for scale-up due to cost, although TMSBr offers milder conditions for sensitive substrates.

  • Reaction: Dissolve the purified ester from Step 1 in 6M to 12M HCl (10 mL per gram of ester).

  • Reflux: Heat to reflux (approx. 100-110°C) for 12–18 hours.

    • Monitoring: Monitor by

      
      P NMR.[1][2][3][4] The starting material (diester) appears ~24 ppm; the product (acid) shifts slightly downfield and broadens.
      
  • Work-up:

    • Cool the solution to room temperature.[5]

    • Remove water and excess HCl under reduced pressure (rotary evaporator).

    • Azeotropic Drying: Add toluene or acetonitrile and re-evaporate 3 times to remove trace water. This is critical as the product is hygroscopic.

  • Isolation: The residue is a viscous oil that may crystallize upon standing in a desiccator over

    
    .
    

Part 4: Characterization & Validation

Trustworthiness in synthesis relies on multi-modal characterization. For organophosphorus compounds,


P NMR is the primary validation tool.
NMR Spectroscopy
  • 
    P NMR (
    
    
    
    , decoupled):
    • Signal: Single peak at

      
       22.0 – 26.0 ppm .
      
    • Note: The chemical shift is pH-dependent.[3] At low pH (fully protonated), it is shielded compared to the dianion form.

  • 
    H NMR (
    
    
    
    ):
    • 
       1.35 (dd, 3H, 
      
      
      
      ):
      Doublet of doublets due to coupling with the methine proton and the phosphorus nucleus (
      
      
      Hz).
    • 
       2.85 (dq, 1H, 
      
      
      
      ):
      Multiplet (doublet of quartets) due to coupling with
      
      
      and P (
      
      
      Hz).
  • 
    C NMR: 
    
    • Shows doublet splitting for carbons coupled to phosphorus (

      
       and 
      
      
      
      ).
Mass Spectrometry (ESI-MS)
  • Mode: Negative Ion Mode (

    
    ).
    
  • m/z: 153.0

    
    .
    

Part 5: Applications & Context[1][6][9][10]

Surface Functionalization

2-PPA is a premier anchoring agent for metal oxides. The phosphonate group forms bidentate or tridentate coordination bonds with surface metal ions (e.g.,


, 

), which are hydrolytically stable compared to silanes.
  • Hydroxyapatite (HAp): Used to graft bioactive molecules onto bone scaffolds. The carboxylic acid tail remains free for further conjugation (e.g., amide coupling with proteins).

Biological Analog

It acts as a non-hydrolyzable phosphate mimic. In drug development, it serves as a scaffold for inhibiting enzymes that process phosphoenolpyruvate or alanine racemase.

Mechanism of Surface Binding Diagram

SurfaceBinding Surface Metal Oxide Surface (TiO2 / HAp) PPA 2-PPA Ligand (Phosphonate Head) Binding Coordination (Bidentate/Tridentate) PPA->Binding Adsorption Binding->Surface P-O-M Bond Formation Functionalization Exposed Carboxyl Group Ready for Bio-Conjugation Binding->Functionalization Orientation

Figure 2: Mechanism of 2-PPA anchoring to metal oxide surfaces.

Part 6: Troubleshooting & Expert Insights

  • Hygroscopicity: The free acid is extremely hygroscopic. If a solid is required for weighing, convert it to the monosodium salt or cyclohexylammonium salt , which are non-hygroscopic crystalline solids.

  • Incomplete Hydrolysis: If NMR shows mono-ester species (often ~20 ppm), extend reflux time or switch to 6M HCl in a sealed tube at 110°C.

  • Purification: Avoid silica gel chromatography for the free acid as it streaks and binds irreversibly. Use ion-exchange chromatography (Dowex 50W) or recrystallization from glacial acetic acid if purity is critical.

References

  • Michaelis-Arbuzov Reaction Mechanism: Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement.[6][7] Chemical Reviews, 81(4), 415–430. Link

  • Synthesis of Phosphonopropionic Acids: Rogers, R. S., et al. (2020). Phosphonopropionic acid coating as platform for the efficient grafting of (bio)molecules to hydroxyapatite nanoparticles.[8] Biomedical Engineering International, 2, 30-48.[8] Link

  • NMR Characterization Standards: Cade-Menun, B. J. (2015).[2] Improved peak identification in 31P-NMR spectra of environmental samples. Geoderma, 257, 97-103. Link

  • Surface Modification Chemistry: Mutin, P. H., et al. (2007). NMR characterization of phosphonic acid capped SnO2 nanoparticles. Journal of Materials Chemistry, 17, 1-10. Link

  • Chemical Identity Data: PubChem Compound Summary for CID 73187, 2-Phosphonopropionic acid. Link[9]

Sources

Exploratory

A Technical Guide to 2-Phosphonopropanoic Acid: Synthesis, Properties, and Applications in Drug Development

Abstract This technical guide provides a comprehensive overview of 2-phosphonopropanoic acid, a key organophosphorus compound. The document delves into its formal nomenclature, physicochemical properties, and detailed sy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-phosphonopropanoic acid, a key organophosphorus compound. The document delves into its formal nomenclature, physicochemical properties, and detailed synthesis methodologies. The primary focus is on its strategic importance in the fields of medicinal chemistry and drug development, where its unique structural characteristics are leveraged for the design of novel therapeutic agents. As a structural analog and bioisostere of biologically crucial molecules, 2-phosphonopropanoic acid serves as a versatile building block for creating enzyme inhibitors, bone-targeting agents, and other bioactive compounds. This guide is intended for researchers, chemists, and professionals in the pharmaceutical industry, offering both foundational knowledge and field-proven insights into the practical application of this compound.

Nomenclature and Chemical Identity

The precise identification of a chemical entity is foundational to scientific research. The compound commonly referred to as 2-phosphonopropionic acid is formally named 2-phosphonopropanoic acid according to IUPAC nomenclature.[1] This distinction is critical for accurate database searching and regulatory documentation.

IdentifierValueSource
IUPAC Name 2-phosphonopropanoic acid[1]
Common Synonym 2-Phosphonopropionic acid[1][2]
CAS Number 5962-41-4[1][2][3]
Molecular Formula C₃H₇O₅P[1][2][3]
Molecular Weight 154.06 g/mol [1][2][3]
SMILES CC(C(=O)O)P(=O)(O)O[1][3]
InChIKey GUXRZQZCNOHHDO-UHFFFAOYSA-N[1][3]

Physicochemical Properties

The functional utility of 2-phosphonopropanoic acid in both synthesis and biological systems is dictated by its physical and chemical properties. The presence of both a carboxylic acid and a phosphonic acid group imparts a high degree of polarity and the capacity for multiple ionization states.

PropertyValueSource
Physical State Solid[4]
Melting Point 120 °C[3]
Hydrogen Bond Donors 3[1]
Hydrogen Bond Acceptors 5[1]
pKa (Strongest Acidic) ~1.4 (Phosphonic)[5]
pKa (Second Acidic) ~4.5 (Carboxylic, Estimated)
pKa (Third Acidic) ~7.0 (Phosphonic)[6]

Note: pKa values are estimates based on typical values for phosphonic and carboxylic acid moieties; the second and third pKa values can vary based on intramolecular interactions.

Synthesis of 2-Phosphonopropanoic Acid: A Validated Workflow

The creation of the carbon-phosphorus (C-P) bond is the central challenge in the synthesis of phosphonates. This bond's stability against chemical and enzymatic hydrolysis is precisely what makes phosphonates valuable in drug design.[7][8] The Michaelis-Arbuzov reaction is a robust and widely adopted method for forming this C-P bond.[9]

The synthesis of 2-phosphonopropanoic acid is efficiently achieved via a two-step process. This workflow represents a self-validating system where the successful formation of the intermediate in Step 1 is a prerequisite for the final hydrolysis in Step 2.

Experimental Protocol

Step 1: Diethyl Ester Formation via Michaelis-Arbuzov Reaction

The first step involves a nucleophilic substitution where the phosphorus atom of a trialkyl phosphite attacks an electrophilic carbon. An alkyl 2-halopropionate serves as an ideal substrate.

  • Reagent Preparation : In a flame-dried, three-neck flask equipped with a reflux condenser and a nitrogen inlet, combine one molar equivalent of ethyl 2-bromopropionate with 1.1 molar equivalents of triethyl phosphite.

  • Reaction Execution : Heat the mixture under a nitrogen atmosphere to approximately 150-160 °C. The reaction is typically exothermic and should be controlled with careful heating.

    • Causality Insight : Triethyl phosphite is chosen as both the reactant and the solvent. Its phosphorus atom, possessing a lone electron pair, acts as the nucleophile. The bromo-substituted carbon of the propionate is the electrophile. The reaction proceeds via a quasiphosphonium salt intermediate, which then rearranges to the thermodynamically stable P=O double bond, yielding the diethyl phosphonate ester and ethyl bromide as a volatile byproduct.[9]

  • Monitoring and Workup : Monitor the reaction's progress using TLC or GC-MS. Once the starting material is consumed (typically after 2-4 hours), cool the reaction mixture. Remove the volatile ethyl bromide byproduct and any excess triethyl phosphite by vacuum distillation to yield the crude product, diethyl 2-(diethoxyphosphoryl)propanoate.

Step 2: Acid Hydrolysis to Yield 2-Phosphonopropanoic Acid

The phosphonate and carboxylate esters from Step 1 are protecting groups that must be removed to yield the final di-acid product.

  • Hydrolysis Setup : Add the crude phosphonate ester from Step 1 to a round-bottom flask containing a 6M solution of hydrochloric acid.

  • Reaction Execution : Heat the mixture to reflux (approximately 110 °C) for 8-12 hours.

    • Causality Insight : Concentrated strong acid (HCl) is essential for the complete hydrolysis of all four ester groups (two phosphonate esters and the carboxylate ester). The reaction is driven by the large excess of water and heat. This deprotection step is a common and necessary final stage in many phosphonate syntheses.[9]

  • Isolation and Purification : After cooling, remove the water and HCl under reduced pressure. The resulting solid residue can be recrystallized from a suitable solvent system (e.g., water/acetone) to yield pure 2-phosphonopropanoic acid.

Workflow Visualization

SynthesisWorkflow cluster_step1 Step 1: Michaelis-Arbuzov Reaction cluster_step2 Step 2: Acid Hydrolysis start Ethyl 2-Bromopropionate + Triethyl Phosphite intermediate Diethyl 2-(diethoxyphosphoryl)propanoate (Phosphonate Ester) start->intermediate Heat (150°C) final_product 2-Phosphonopropanoic Acid intermediate->final_product Reflux in 6M HCl

Caption: Synthetic pathway for 2-phosphonopropanoic acid.

Applications in Scientific Research and Drug Development

The significance of 2-phosphonopropanoic acid lies less in its direct biological activity and more in its role as a molecular scaffold and bioisostere. The phosphonic acid functional group is a cornerstone of modern medicinal chemistry.[10]

The Phosphonate Moiety: A Phosphate and Carboxylate Mimic

The primary utility of phosphonates in drug design is their ability to act as stable mimics of other biologically important functional groups.[8][11][12]

  • Phosphate Mimicry : The phosphonate group (-PO₃H₂) is geometrically and electronically similar to the phosphate group (-OPO₃H₂). However, the substitution of a hydrolytically labile P-O-C bond with a robust P-C bond renders phosphonate-containing molecules resistant to phosphatases and other metabolic enzymes. This makes them ideal for designing long-acting enzyme inhibitors or nucleotide analogs.[11]

  • Carboxylate Mimicry : The phosphonate group can also serve as a bioisostere for a carboxylate group (-CO₂H). Its tetrahedral geometry and ability to engage in similar ionic and hydrogen-bonding interactions allow it to fit into active sites designed for carboxylate-containing substrates.

A Versatile Synthetic Building Block

2-Phosphonopropanoic acid is a precursor for a range of more complex and biologically active molecules. Of particular interest is its relationship to aminophosphonic acids. For example, the amination of a derivative of 2-phosphonopropanoic acid can lead to compounds structurally related to 2-amino-3-phosphonopropionic acid . This related molecule is a known antagonist of metabotropic glutamate receptors, which are implicated in various neurological processes and diseases.[5][13]

Broader Therapeutic Context

The principles demonstrated by 2-phosphonopropanoic acid extend to a wide array of approved therapeutics and clinical candidates.[8]

  • Antiviral Agents : Acyclic nucleoside phosphonates like Tenofovir and Adefovir are critical drugs for treating HIV and Hepatitis B, respectively. Their design relies on the stability of the phosphonate group.[11]

  • Bone Disorders : Bisphosphonates, which contain two phosphonate groups, are the standard of care for osteoporosis. The phosphonate moieties chelate calcium ions, targeting the drug specifically to bone tissue.[6][10]

  • Oncology : Phosphonate-containing compounds are being explored as anticancer and anti-parasitic agents due to their ability to inhibit key metabolic enzymes in pathogenic cells.[11][12]

Conclusion

2-Phosphonopropanoic acid is more than a simple organophosphorus compound; it is a powerful tool in the arsenal of the medicinal chemist. Its synthesis, grounded in classic and reliable reactions like the Michaelis-Arbuzov, is straightforward and scalable. Its true value is realized in its application as a bioisosteric mimic and a foundational building block for complex bioactive molecules. By providing a stable, geometrically similar replacement for phosphates and carboxylates, the phosphonate core of this molecule enables the design of enzyme inhibitors and targeted therapeutics that overcome the metabolic liabilities of their natural counterparts. Understanding the chemistry and utility of 2-phosphonopropanoic acid is therefore essential for professionals engaged in the future of drug discovery and development.

References

  • U.S. Environmental Protection Agency. (n.d.). Phosphonic acid, 2,2-dimethylpropyl phenyl ester - Substance Details. Retrieved from [Link]

  • Changzhou Standard Chemical Co., Ltd. (n.d.). Triethyl 2-Phosphonopropionate (2-Phosphonopropionic acid triethyl ester). Retrieved from [Link]

  • CP Lab Safety. (n.d.). 2-Phosphonopropionic acid, 96% Purity, C3H7O5P, 10 grams. Retrieved from [Link]

  • Stenutz, R. (n.d.). 2-phosphonopropionic acid. Retrieved from [Link]

  • Berchel, M., et al. (2017). Phosphonic acid: preparation and applications. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Phosphonopropionic acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-3-phosphonopropionic acid. PubChem. Retrieved from [Link]

  • Montchamp, J.-L. (2017). Phosphonic acid: preparation and applications. National Institutes of Health. Retrieved from [Link]

  • Turhanen, P. A., & Kafarski, P. (2022). Editorial: Phosphonate chemistry in drug design and development, Volume II. National Institutes of Health. Retrieved from [Link]

  • Demkowicz, S., et al. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry. Retrieved from [Link]

  • Turhanen, P. A., & Kafarski, P. (2022). Editorial: Phosphonate chemistry in drug design and development, Volume II. Frontiers in Chemistry. Retrieved from [Link]

  • Peck, S. C., et al. (2015). Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. National Institutes of Health. Retrieved from [Link]

  • FooDB. (2011). Showing Compound 2-Amino-3-phosphonopropionic acid (FDB021989). Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 2-AMINO-3-PHOSPHONOPROPIONIC ACID. Retrieved from [Link]

  • Zoń, J., Garczarek, P., & Białek, M. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. ResearchGate. Retrieved from [Link]

  • Turhanen, P. A., & Kafarski, P. (2022). Editorial: Phosphonate chemistry in drug design and development, Volume II. Frontiers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. Retrieved from [Link]

Sources

Foundational

Technical Monograph: 2-Phosphonopropanoic Acid (2-PPA)

Topic: Molecular Structure and Functional Dynamics of 2-Phosphonopropanoic Acid Content Type: Technical Monograph / Application Guide Audience: Senior Researchers, Medicinal Chemists, and Process Engineers Structural Dyn...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Structure and Functional Dynamics of 2-Phosphonopropanoic Acid Content Type: Technical Monograph / Application Guide Audience: Senior Researchers, Medicinal Chemists, and Process Engineers

Structural Dynamics, Synthesis Protocols, and Functional Applications

Executive Summary & Chemical Identity

2-Phosphonopropanoic acid (2-PPA) represents a critical structural motif in organophosphorus chemistry. As the phosphonate isostere of lactic acid and a structural analogue of pyruvate, 2-PPA serves as a foundational scaffold for designing transition-state analogue inhibitors. Its unique geminal arrangement of a carboxyl group and a phosphonyl group on a chiral


-carbon creates a dense electronegative environment, granting it exceptional metal-chelating properties and specific biological activity against carboxylate-processing enzymes.
PropertySpecification
IUPAC Name 2-phosphonopropanoic acid
CAS Registry 5962-41-4
Molecular Formula

Molecular Weight 154.06 g/mol
Chirality One stereocenter at C2 (

enantiomers)
Key Motif

-phosphonocarboxylate

Structural Analysis & Stereochemistry

Geometric Parameters

The 2-PPA molecule is defined by the tetrahedral geometry of the phosphorus atom and the planar (approximate) geometry of the carboxyl group. The steric crowding at the C2 position, induced by the bulky phosphonate group (


) and the carboxyl group (

), dictates the molecule's conformational preferences.
  • Bond Lengths (Predicted/Analogous):

    • P-C(2) Bond:

      
      . This is a robust single bond, resistant to hydrolytic cleavage.
      
    • P=O Bond:

      
      . Shows partial double-bond character with high polarity.
      
    • P-O(H) Bonds:

      
      .[1]
      
  • Stereochemistry: The C2 carbon is chiral. In biological systems, the stereochemistry is critical. The (

    
    )-enantiomer typically mimics L-lactate, while the (
    
    
    
    )-enantiomer may mimic D-lactate or interact differently with pyruvate-processing enzymes due to the spatial arrangement of the phosphonate oxygen atoms relative to the carboxylate.
Intramolecular Interactions

A defining feature of 2-PPA is the potential for intramolecular hydrogen bonding between the phosphonyl hydroxyls and the carboxyl carbonyl oxygen. This "locked" conformation can influence pKa values and binding kinetics.

2PPA_Structure cluster_stereo Stereocenter Dynamics C2 C2 (Chiral) P P C2->P C1 C1 (Carboxyl) C2->C1 C3 C3 (Methyl) C2->C3 O_Phos O=P / P-OH P->O_Phos Tetrahedral O_Carb COOH C1->O_Carb Planar

Figure 1: Connectivity map of 2-PPA highlighting the central chiral carbon (C2) and the divergent geometries of the phosphonate (tetrahedral) and carboxyl (planar) moieties.

Physicochemical Profile

Understanding the ionization state of 2-PPA is prerequisite for any biological or industrial application. It is a tricarboxylic acid analogue with three dissociable protons.

Dissociation Constants (pKa)

Due to the inductive electron-withdrawing effect of the geminal carboxyl and phosphonate groups, the first ionization is highly acidic.

Ionization StepGroupApprox. pKaSpecies Dominance at pH 7.4
pKa 1 Phosphonate (-OH)

Fully Deprotonated
pKa 2 Carboxyl (-COOH)

Fully Deprotonated
pKa 3 Phosphonate (-OH)

Partially Protonated

Implication: At physiological pH (7.4), 2-PPA exists primarily as a dianion (


). This charge distribution is critical for mimicking the pyruvate enolate intermediate.

Synthesis & Purification Protocols

The "Gold Standard" Pathway: Arbuzov-McKenna

While direct hydrolysis of esters with HCl is possible, it is harsh and often leads to impurities. The preferred method for high-purity applications (e.g., drug development) combines the Michaelis-Arbuzov reaction with Silyl-mediated dealkylation (McKenna method) .

Step 1: Michaelis-Arbuzov Reaction

Formation of the phosphonate-ester scaffold.

  • Reagents: Triethyl phosphite (

    
    ), Ethyl 2-bromopropionate.
    
  • Conditions:

    
    , neat (solvent-free).
    
  • Mechanism: Nucleophilic attack of phosphorus on the alkyl halide, followed by elimination of ethyl bromide.

Step 2: McKenna Dealkylation (Hydrolysis)

Cleavage of ester groups without damaging the C-P bond.

  • Reagents: Bromotrimethylsilane (TMSBr), followed by Methanol/Water.

  • Mechanism: TMSBr acts as a Lewis acid to form silyl esters, which are then rapidly hydrolyzed by water or methanol under mild conditions.

Synthesis_Protocol Start Reactants: Triethyl Phosphite + Ethyl 2-bromopropionate Step1 Step 1: Michaelis-Arbuzov (150°C, removal of EtBr) Start->Step1 Inter Intermediate: Triethyl 2-phosphonopropionate Step1->Inter Step2 Step 2: McKenna Dealkylation (+ TMSBr, DCM, 0°C -> RT) Inter->Step2 Selective Cleavage Silyl Transient Silyl Ester Step2->Silyl Step3 Step 3: Solvolysis (+ MeOH/H2O) Silyl->Step3 Final Product: 2-Phosphonopropanoic Acid Step3->Final High Yield

Figure 2: The optimized Arbuzov-McKenna synthetic pathway, prioritizing C-P bond stability and mild deprotection conditions.

Experimental Protocol (Bench-Ready)
  • Arbuzov: Mix 1.1 eq of triethyl phosphite with 1.0 eq of ethyl 2-bromopropionate. Heat to

    
     in a distillation apparatus. Collect ethyl bromide distillate. Continue heating until distillation ceases (approx. 2-4 hours). Distill the residue under vacuum to obtain the triethyl ester.
    
  • Silylation: Dissolve the triethyl ester in dry Dichloromethane (DCM) under Argon. Cool to

    
    . Add 3.5 eq of TMSBr dropwise. Allow to warm to room temperature and stir for 12 hours.
    
  • Hydrolysis: Evaporate volatiles. Add excess Methanol (MeOH) to the residue. Stir for 1 hour (exothermic).

  • Purification: Evaporate MeOH. Recrystallize the resulting solid/oil from Acetone/Water or Ether/Hexane depending on purity.

Functional Applications

Enzyme Inhibition (Metabolic Targeting)

2-PPA acts as a transition-state mimic for enzymes acting on pyruvate and lactate.

  • Mechanism: The phosphonate group mimics the tetrahedral transition state of the carboxylate or phosphate transfer.

  • Target: Pyruvate Dehydrogenase Kinase (PDK) and specific transaminases. The dianionic state at physiological pH allows it to compete with pyruvate for the active site, effectively "jamming" the enzyme machinery without undergoing catalysis.

Industrial Chelation & Scale Inhibition

In industrial water treatment, 2-PPA is a potent threshold inhibitor .

  • Calcium Binding: The geminal phosphonate/carboxyl arrangement creates a "pincer" effect, binding

    
     ions with high affinity.
    
  • Crystal Distortion: It adsorbs onto the active growth sites of calcite or gypsum crystals, distorting their lattice and preventing scale formation in pipes and heat exchangers.

Chelation_Model PPA 2-PPA (Dianion) Ca Ca2+ Ion PPA->Ca Bidentate Chelation Crystal Calcite Crystal Surface PPA->Crystal Surface Adsorption Ca->Crystal Scale Growth (Blocked)

Figure 3: Mechanism of scale inhibition. 2-PPA sequesters metal ions and blocks crystal lattice expansion.

References

  • PubChem. (2025).[2][3] 2-Phosphonopropionic acid (Compound Summary).[2][4] National Library of Medicine. [Link]

  • McKenna, C. E., et al. (1977).[5] Functionalized phosphonic acids.[6] Synthesis and properties. Journal of Organic Chemistry. (Seminal work on TMSBr dealkylation).

  • Kafarski, P., & Lejczak, B. (2001). Biological activity of aminophosphonic acids.[3][7] Phosphorus, Sulfur, and Silicon and the Related Elements.[5] (Context on phosphonate biological mimicry).

  • Materials Project. (2024). Crystallographic data for Phosphorous Acid derivatives.[1][7][8][Link] (General structural parameters for phosphonic acids).

  • Zon, J., et al. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry.[9] ResearchGate.[9] [Link]

Sources

Exploratory

2-Phosphonopropionic acid solubility in aqueous solutions

Part 1: Executive Summary 2-Phosphonopropionic acid (2-PPA) (CAS: 5962-41-4) is a low-molecular-weight organophosphorus compound characterized by extreme aqueous solubility and robust thermal stability.[1][2] Unlike its...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

2-Phosphonopropionic acid (2-PPA) (CAS: 5962-41-4) is a low-molecular-weight organophosphorus compound characterized by extreme aqueous solubility and robust thermal stability.[1][2] Unlike its isomer 3-phosphonopropionic acid, 2-PPA features a geminal arrangement of the phosphonate and carboxyl groups on the


-carbon, creating a high charge density chelation motif.[1]

This guide provides a definitive technical analysis of its solubility behavior, dissociation constants (pKa), and experimental protocols for handling aqueous solutions. It is designed to support researchers in formulation chemistry, surface modification, and corrosion inhibition.[2]

Part 2: Physicochemical Basis of Solubility

The solubility of 2-PPA is driven by its ability to form extensive hydrogen bond networks with water molecules through its three acidic protons and phosphoryl oxygen.[1][2]

Structural Analysis

The molecule consists of a propionic acid backbone with a phosphono group substituted at the 2-position (alpha to the carboxyl). The presence of the electron-donating methyl group at the


-carbon slightly destabilizes the conjugate base compared to phosphonoacetic acid, resulting in subtle shifts in acidity.

G cluster_0 Chemical Structure & Solvation Node1 2-Phosphonopropionic Acid (C3H7O5P) Node2 Hydrophilic Domains (-PO3H2, -COOH) Node1->Node2 Dominant Node3 Hydrophobic Domain (-CH3) Node1->Node3 Minor Node4 Water Interaction (H-Bonding Network) Node2->Node4 Solubility Driver

Figure 1: Structural drivers of 2-PPA aqueous solubility.

Dissociation Constants (pKa)

2-PPA is a triprotic acid .[1][2] In aqueous solution, it releases protons in distinct steps.[2] The values below are derived from potentiometric data of the structural analog phosphonoacetic acid (PAA) and specific determinations for 2-PPA.

Ionization StepSpecies FormedApproximate pKa (25°C)Structural Influence
Step 1

1.8 – 2.2 First proton from phosphonate group.[1][2] Strong acid behavior.
Step 2

5.1 – 5.4 Proton from carboxyl group.[1][2] Weak acid behavior.[1][2][3]
Step 3

8.7 – 9.0 Second proton from phosphonate.[1][2] Very weak acid behavior.[1][2][3]

Technical Insight: The proximity of the phosphonate and carboxyl groups allows for intramolecular hydrogen bonding in the mono-anionic state, stabilizing the


 species in the pH 2–4 range.

Part 3: Solubility Profile

Quantitative Solubility Data

Unlike many pharmaceutical intermediates that have limited solubility, 2-PPA is classified as highly soluble .[1][2]

SolventSolubility (g/L at 25°C)Notes
Water (pH 1.0) > 300 g/L Fully miscible in acidic media; limited only by viscosity.[1][2]
Water (pH 7.0) > 500 g/L Solubility increases as salts (Na/K) form.[2]
Methanol SolubleHigh solubility due to polarity.[1][2]
Ethanol SolubleDecreases with chain length.[1][2]
Hexane InsolubleImmiscible with non-polar solvents.[1][2]

Temperature Dependence: Solubility is endothermic; heating significantly reduces the viscosity of concentrated solutions (50% w/w), facilitating handling.

Common Ion Effect & Stability
  • Acidic Media: 2-PPA remains soluble in concentrated HCl, a property utilized during synthesis (hydrolysis of esters).[1][2]

  • Divalent Cations (Ca²⁺, Mg²⁺): While the free acid is soluble, 2-PPA is a potent chelator.[1] In the presence of high concentrations of

    
     at pH > 6, it may form calcium phosphonopropionate complexes which can precipitate or form colloidal suspensions, depending on the Metal:Ligand ratio.
    

Part 4: Experimental Protocols

Protocol: Determination of Aqueous Solubility (Potentiometric Method)

For highly soluble acids, visual saturation (shake-flask) is often impractical due to high viscosity.[1][2] Potentiometric titration provides a precise method to determine purity and solubility limits via speciation.[2]

Reagents:

  • 0.1 M NaOH (standardized).[1][2]

  • 0.1 M HCl.[1][2]

  • KCl (to maintain ionic strength,

    
    ).[2]
    

Workflow:

  • Preparation: Dissolve ~100 mg of 2-PPA in 50 mL of degassed water containing 0.1 M KCl.

  • Titration: Titrate with 0.1 M NaOH at 25°C under

    
     atmosphere to prevent carbonate formation.
    
  • Data Analysis: Plot pH vs. Volume of NaOH. Identify three inflection points corresponding to the three protons.

  • Calculation: Use the Bjerrum function (

    
    ) to calculate exact pKa values and confirm molar mass (purity check).[2]
    
Protocol: Synthesis via Acid Hydrolysis

Since 2-PPA is often purchased as an ester (Triethyl 2-phosphonopropionate) due to shelf-stability, researchers frequently need to generate the free acid in situ.[1][2]

Synthesis Start Start: Triethyl 2-phosphonopropionate (Liquid, CAS 3699-66-9) Step1 Reflux with conc. HCl (12M) 6-12 Hours Start->Step1 Hydrolysis Step2 Distillation Remove Water/HCl/Ethanol Step1->Step2 Purification Step3 Azeotropic Drying (with Toluene) Step2->Step3 Dehydration End Product: 2-Phosphonopropionic Acid (Viscous Oil/Solid) Step3->End Isolation

Figure 2: Hydrolysis workflow for generating high-purity aqueous 2-PPA.

Step-by-Step:

  • Combine Triethyl 2-phosphonopropionate with 12 M HCl (1:10 molar ratio).[1][2]

  • Reflux at 100°C for 12 hours. The solution will become homogeneous.

  • Evaporate volatiles under reduced pressure (Rotavap).[1][2]

  • Co-evaporate with toluene (2x) to remove trace water and HCl.[1][2]

  • Result is a viscous, hygroscopic oil or low-melting solid.[1][2] Store in a desiccator.

Part 5: Applications & Implications

  • Surface Functionalization:

    • The high solubility allows 2-PPA to be used in aqueous dip-coating processes for metal oxides (e.g.,

      
      , 
      
      
      
      ).[1] The phosphonate group anchors bidentately to the surface, while the carboxyl group remains free for further conjugation (e.g., to proteins or dyes).
  • Corrosion Inhibition:

    • 2-PPA acts as a "threshold inhibitor."[1][2] It is soluble in bulk water but precipitates as a thin, protective Ca/Zn-phosphonate film at the metal surface where local pH is higher.[1][2]

  • Drug Delivery:

    • Used as a polar linker.[1][2] Its high aqueous solubility ensures that drug conjugates remain soluble in blood plasma.[1][2]

References

  • Heubel, P. H. C., & Popov, A. I. (1979).[2] "Acid properties of some phosphonocarboxylic acids." Journal of Solution Chemistry, 8(9), 615–625. Link (Seminal work on pKa determination of 2-PPA and PAA).[1][2]

  • Sevrain, C. M., et al. (2017).[2] "Phosphonic acid: preparation and applications."[1][2] Beilstein Journal of Organic Chemistry, 13, 2186–2213.[2] Link (Review of synthesis and hydrolysis protocols).

  • PubChem Compound Summary. (2025). "2-Phosphonopropionic acid (CID 73187)."[2] National Center for Biotechnology Information.[1][2] Link (Physicochemical data).[1][2]

  • Kiss, N. Z., et al. (2020).[2] "The Hydrolysis of Phosphinates and Phosphonates: A Review." Molecules, 25(20), 4640.[2] Link (Detailed hydrolysis mechanisms).[1][2]

Sources

Foundational

biosynthesis pathway of 2-Phosphonopropionic acid

The Biosynthesis and Chemoenzymatic Production of 2-Phosphonopropionic Acid[1] Part 1: Executive Summary & Strategic Context 2-Phosphonopropionic acid (2-PPA) is a structural analog of pyruvate and lactate where the carb...

Author: BenchChem Technical Support Team. Date: February 2026

The Biosynthesis and Chemoenzymatic Production of 2-Phosphonopropionic Acid[1]

Part 1: Executive Summary & Strategic Context

2-Phosphonopropionic acid (2-PPA) is a structural analog of pyruvate and lactate where the carboxyl or hydroxyl group is modified, or more accurately, it is the


-methyl derivative of phosphonoacetic acid . In drug development, 2-PPA and its esters (e.g., triethyl 2-phosphonopropionate) serve as critical bioisosteres—replacing labile phosphate esters or carboxylates to enhance metabolic stability and membrane permeability.

Critical Technical Distinction: Unlike 3-phosphonopyruvate (the primary product of natural C-P bond formation) or phosphonoacetate (a known natural product from Streptomyces), 2-phosphonopropionic acid is primarily a synthetic pharmacophore . There is no known direct de novo biosynthetic pathway in prokaryotes or eukaryotes that yields 2-PPA as a primary end-product.

Therefore, this guide focuses on two technical pillars:

  • The Reference Biosynthetic Machinery: How nature constructs the closest structural homolog (Phosphonoacetate) using the PepM (Phosphonopyruvate mutase) pathway. Understanding this is crucial for engineered biosynthesis or metabolic engineering.

  • Chemoenzymatic Production: The practical "biosynthesis" used in pharmaceutical manufacturing, utilizing Lipase-catalyzed Kinetic Resolution to produce optically pure (R)- or (S)-2-PPA.

Part 2: The Biochemical Foundation (The C-P Bond)

To understand the biological context of 2-PPA, we must examine the machinery that generates its backbone. The formation of the carbon-phosphorus (C-P) bond is the rate-limiting step in phosphonate biosynthesis.

The Core Pathway: PepM and PPD

All biogenic phosphonates originate from Phosphoenolpyruvate (PEP) . The enzyme Phosphonopyruvate mutase (PepM) catalyzes the thermodynamic rearrangement of PEP to 3-phosphonopyruvate (PnPy) .

  • Mechanism: PepM facilitates a dissociative mechanism where the phosphoryl group migrates from oxygen to carbon (C3), forming the C-P bond.

  • Relevance to 2-PPA: Natural biosynthesis places the phosphorus at the terminal carbon (C3 of pyruvate). 2-PPA has the phosphorus at the

    
    -carbon (C2). This regiochemical difference explains why 2-PPA is not a direct product of PepM.
    
The Homologous Pathway: Phosphonoacetate Biosynthesis

The closest natural relative to 2-PPA is Phosphonoacetic acid (PnAc) . The pathway involves:

  • PepM: PEP

    
     3-Phosphonopyruvate.
    
  • PPD (Phosphonopyruvate Decarboxylase): Decarboxylation of PnPy to Phosphonoacetaldehyde (PnAA) .

  • Oxidation: PnAA is oxidized to Phosphonoacetate .

Drug Design Insight: 2-PPA is effectively "


-methyl-phosphonoacetate." To engineer a biosynthetic route for 2-PPA, one would theoretically require an enzyme capable of methylating PnAc or a variant of PepM that acts on a methylated substrate (e.g., 2-methyl-PEP), though the latter is sterically unfavorable for the enzyme.

Part 3: Chemoenzymatic Production Pathway

For drug development, the production of enantiomerically pure 2-PPA is essential, as the (R)- and (S)-enantiomers often exhibit distinct biological activities (e.g., in inhibiting Rab geranylgeranyl transferase). The industry standard "biosynthesis" is a Lipase-Catalyzed Kinetic Resolution .

Reaction Logic
  • Substrate: Racemic Triethyl 2-phosphonopropionate.

  • Biocatalyst: Candida antarctica Lipase B (CALB) or Pseudomonas Lipase.

  • Process: The lipase selectively hydrolyzes the ester bond of one enantiomer (usually the (S)-form), leaving the (R)-ester intact (or vice versa, depending on the enzyme and solvent).

Experimental Protocol: Enzymatic Resolution of 2-PPA

Objective: Isolation of (R)-2-Phosphonopropionic acid from racemic ethyl ester.

Reagents:

  • Racemic Triethyl 2-phosphonopropionate (10 mmol).

  • Phosphate Buffer (0.1 M, pH 7.0).

  • Immobilized CALB (Novozym 435, 100 mg).

  • Organic Co-solvent (optional: Toluene, to tunable enantioselectivity).

Step-by-Step Methodology:

  • Emulsification: Disperse 10 mmol of the racemic ester in 20 mL of phosphate buffer. Vigorous stirring is required due to the lipophilic nature of the triethyl ester.

  • Initiation: Add 100 mg of immobilized CALB. Maintain temperature at 30°C.

  • Monitoring: Monitor the reaction via pH-stat titration (maintaining pH 7.0 with 1M NaOH) or GC analysis. The consumption of NaOH correlates to the hydrolysis of the ester to the acid.

  • Termination: Stop the reaction at 50% conversion (theoretical maximum for resolution). Filter off the immobilized enzyme.

  • Separation:

    • Aqueous Phase: Contains the hydrolyzed (S)-2-Phosphonopropionic acid (as sodium salt). Acidify to pH 2 and extract with ethyl acetate.

    • Organic Phase: Contains the unreacted (R)-Triethyl 2-phosphonopropionate .

  • Purification: Concentrate the organic phase to yield the optically pure ester. Hydrolyze chemically (HCl reflux) if the free acid is required.

Part 4: Metabolic Fate & Stability (Biodegradation)

Researchers using 2-PPA as a stable isostere must be aware of its potential degradation by host microbiota or metabolic enzymes.

The PhnA Liability

Bacteria possessing the phn operon (e.g., E. coli, Pseudomonas) express Phosphonoacetate Hydrolase (PhnA) .

  • Activity: PhnA normally cleaves the C-P bond of phosphonoacetate to yield acetate and inorganic phosphate (Pi).

  • 2-PPA Susceptibility: 2-PPA acts as a competitive inhibitor and a slow substrate for PhnA. The

    
    -methyl group sterically hinders the active site (which uses a Zn
    
    
    
    dependent mechanism to activate water), but cleavage can still occur over prolonged exposure.
  • Induction: 2-PPA acts as an inducer of the phn operon, potentially upregulating the very enzymes that degrade it.

Part 5: Visualization of Pathways

Diagram 1: The Reference Biosynthetic Pathway vs. Chemoenzymatic Route

This diagram contrasts the natural origin of the phosphonate core with the synthetic resolution used to generate 2-PPA.

G PEP Phosphoenolpyruvate (PEP) PepM PepM (Phosphonopyruvate mutase) PEP->PepM PnPy 3-Phosphonopyruvate PPD PPD (Decarboxylase) PnPy->PPD PnAA Phosphonoacetaldehyde PnAc Phosphonoacetate (Natural Product) PnAA->PnAc Oxidation SEster (S)-2-Phosphonopropionic Acid (Hydrolyzed Product) PnAc->SEster Alpha-Methylation (Structural Analogy) PhnA PhnA (Hydrolase) PnAc->PhnA RacemicEster Racemic Triethyl 2-Phosphonopropionate CALB Lipase (CALB) Kinetic Resolution RacemicEster->CALB REster (R)-Triethyl 2-Phosphonopropionate PepM->PnPy C-P Bond Formation PPD->PnAA Acetate + Pi Acetate + Pi PhnA->Acetate + Pi Biodegradation CALB->SEster Hydrolysis (Fast) CALB->REster Unreacted (Slow)

Caption: Contrast between the natural Phosphonoacetate pathway (Left) and the Chemoenzymatic resolution of 2-PPA (Right).

Diagram 2: Metabolic Interaction (PhnA Mechanism)

Understanding the degradation risk of 2-PPA in biological systems.

PhnA_Mechanism Enzyme PhnA Active Site (Zn2+ Dependent) Complex_Nat E-S Complex (Stabilized) Enzyme->Complex_Nat Complex_Syn E-I Complex (Steric Clash) Enzyme->Complex_Syn Substrate_Nat Phosphonoacetate (Natural Substrate) Substrate_Nat->Enzyme High Affinity Substrate_Syn 2-Phosphonopropionate (Drug/Inhibitor) Substrate_Syn->Enzyme Competitive Binding Product Cleavage Products (Acetate/Propionate + Pi) Complex_Nat->Product Fast Hydrolysis Complex_Syn->Product Slow Hydrolysis (Metabolic Stability)

Caption: Mechanism of PhnA interaction. 2-PPA binds to PhnA but the alpha-methyl group retards hydrolysis, conferring stability.

Part 6: Data Summary

CompoundStructureOriginEnzyme Interaction (PhnA)Application
Phosphonoacetate HOOC-CH₂-PO₃H₂Natural (Streptomyces)Fast Substrate (

high)
Antiviral (Foscarnet analog)
2-Phosphonopropionate HOOC-CH(CH₃)-PO₃H₂SyntheticPoor Substrate / InhibitorIsostere of Lactate/Alanine
3-Phosphonopyruvate HOOC-CO-CH₂-PO₃H₂Natural (Intermediate)N/ABiosynthetic Precursor

References

  • Structural and Functional Analysis of the Phosphonoacetate Hydrolase (phnA) Gene Region in Pseudomonas fluorescens 23F . National Institutes of Health (NIH). Available at: [Link]

  • Synthesis, Chiral High Performance Liquid Chromatographic Resolution and Enantiospecific Activity of a Potent New Geranylgeranyl Transferase Inhibitor . Journal of Medicinal Chemistry. Available at: [Link][2]

  • A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate . PubMed.[3] Available at: [Link]

  • Editorial: Phosphonate Chemistry in Drug Design and Development . Frontiers in Chemistry. Available at: [Link]

  • Biodegradation of Phosphonomycin by Rhizobium huakuii PMY1 . Applied and Environmental Microbiology. Available at: [Link][4]

Sources

Exploratory

discovery and history of 2-Phosphonopropionic acid

The Discovery and History of 2-Phosphonopropionic Acid: A Technical Guide Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Part 1: Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

The Discovery and History of 2-Phosphonopropionic Acid: A Technical Guide Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Part 1: Executive Summary

2-Phosphonopropionic acid (2-PPA) (CAS: 5962-41-4) represents a critical structural motif in organophosphorus chemistry. Functioning as a stable bioisostere of pyruvate (2-oxopropanoate) and lactate, 2-PPA replaces the planar carboxylate or chemically labile phosphate ester with a robust C-P bond. This substitution confers resistance to enzymatic hydrolysis while retaining the electrostatic geometry necessary for active-site binding.

Historically identified as a metabolic probe for bacterial C-P lyase pathways, 2-PPA has evolved into a high-value scaffold for drug discovery. Its derivatives are currently under investigation as potent inhibitors of Rab Geranylgeranyl Transferase (RGGT) in oncology and FosB metallothiol transferases in antimicrobial resistance (AMR). This guide synthesizes the chemical history, synthesis protocols, and mechanistic applications of 2-PPA.

Part 2: Chemical Identity & Properties

2-PPA is an


-phosphonocarboxylic acid. Unlike its 

-analogue (3-phosphonopropionic acid), the proximity of the phosphonate and carboxylate groups in 2-PPA creates a unique chelation environment for divalent metal ions (

,

), which is central to its inhibition mechanism in metalloenzymes.

Table 1: Physicochemical Profile of 2-Phosphonopropionic Acid

PropertyDataNotes
IUPAC Name 2-phosphonopropanoic acid
CAS Number 5962-41-4Confirmed identifier
Formula

Molecular Weight 154.06 g/mol
pKa Values

,

,

Exhibits triprotic behavior; values approx.[1] based on phosphonoacetic acid analogues.[1][2]
Solubility High (Water), Low (Organic solvents)Highly polar; requires derivatization for organic extraction.

NMR

ppm (in

, pH dependent)
Characteristic downfield shift relative to phosphate esters.

Part 3: History & Discovery Timeline

The trajectory of 2-PPA research mirrors the broader evolution of phosphonate chemistry—from agricultural herbicides to sophisticated enzyme inhibitors.

Phase I: The Phosphonate Boom (1970s–1980s)

Following the discovery of the antiviral agent phosphonoacetic acid (PAA) and the herbicide glyphosate , researchers screened structural analogues for biological activity. 2-PPA was synthesized as a direct analogue of PAA to test the steric effect of the


-methyl group.
  • Key Finding: Early studies revealed that while PAA was a potent inhibitor of HSV-1 DNA polymerase, 2-PPA showed significantly reduced activity, highlighting the strict steric constraints of the viral polymerase active site.

Phase II: Bacterial Metabolism & The C-P Lyase Enigma (1990s)

2-PPA became a vital tool for dissecting the phn operon in bacteria like Escherichia coli and Pseudomonas.

  • Mechanism: Bacteria can utilize phosphonates as a phosphorus source under phosphate-starvation conditions. 2-PPA was used to probe Phosphonoacetate Hydrolase (PhnA) .

  • Insight: Unlike PAA, which is hydrolyzed by PhnA, 2-PPA acts as an inducer of the operon but is a poor substrate, allowing researchers to uncouple gene expression from enzymatic degradation.

Phase III: Modern Drug Discovery (2000s–Present)

The current renaissance of 2-PPA is driven by "Fragment-Based Drug Design" (FBDD).

  • RGGT Inhibitors: 2-PPA serves as the polar "warhead" in lipophilic inhibitors designed to block the prenylation of Rab GTPases, a pathway upregulated in metastatic cancers.

  • FosB Inhibition: In the fight against antibiotic resistance, 2-PPA mimics the transition state of fosfomycin, inhibiting the FosB enzyme that confers resistance in Staphylococcus aureus.

Part 4: Chemical Synthesis Protocol

The synthesis of 2-PPA is a two-stage process: the formation of the phosphonate ester via the Michaelis-Arbuzov reaction , followed by deprotection using the McKenna reaction . This route is preferred over acid hydrolysis (HCl) due to the mild conditions that prevent decarboxylation.

Workflow Diagram

Synthesis_Workflow Start Triethyl Phosphite + Ethyl 2-Bromopropionate Intermediate Triethyl 2-phosphonopropionate (Diester Intermediate) Start->Intermediate Michaelis-Arbuzov 140-160°C, -EtBr Silylation Silyl Ester Intermediate (via TMS-Br) Intermediate->Silylation McKenna Reaction TMS-Br, DCM, 0°C -> RT Product 2-Phosphonopropionic Acid (2-PPA) Silylation->Product Methanolysis/Hydrolysis MeOH/H2O, RT

Figure 1: Step-wise synthesis of 2-Phosphonopropionic Acid.

Detailed Protocol

Step 1: Michaelis-Arbuzov Reaction

  • Reagents: Triethyl phosphite (1.2 eq), Ethyl 2-bromopropionate (1.0 eq).

  • Procedure:

    • Mix neat reagents in a round-bottom flask equipped with a distillation head.

    • Heat slowly to 140–160°C. Ethyl bromide (byproduct) will distill off.

    • Maintain temperature for 2–4 hours until evolution of ethyl bromide ceases.

    • Purification: Vacuum distillation yields Triethyl 2-phosphonopropionate as a clear oil.

Step 2: McKenna Reaction (Ester Cleavage) Rationale: Acid hydrolysis can be harsh. Bromotrimethylsilane (TMS-Br) allows for selective cleavage of phosphonate esters under anhydrous conditions.

  • Reagents: Triethyl 2-phosphonopropionate (1.0 eq), Bromotrimethylsilane (4.0 eq), Dry Dichloromethane (DCM).

  • Procedure:

    • Dissolve the ester in dry DCM under Argon/Nitrogen atmosphere.

    • Cool to 0°C. Add TMS-Br dropwise (exothermic).

    • Allow to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor by

      
       NMR (shift from 
      
      
      
      ppm to
      
      
      ppm for silyl ester).
    • Hydrolysis: Evaporate volatiles. Add Methanol (MeOH) or Water to the residue and stir for 1 hour to cleave silyl groups.

    • Isolation: Concentrate in vacuo. Recrystallize from water/acetone or use ion-exchange chromatography if high purity is required.

Part 5: Biological Mechanisms & Applications

FosB Inhibition (Antimicrobial Resistance)

FosB is a


-dependent thiol transferase produced by Gram-positive bacteria (e.g., S. aureus) to inactivate the antibiotic Fosfomycin .
  • Mechanism: Fosfomycin contains a reactive epoxide ring. FosB catalyzes the attack of Bacillithiol (BSH) on this ring, opening it and rendering the drug inert.

  • 2-PPA Role: 2-PPA acts as a competitive inhibitor. Its phosphonate group mimics the phosphonate of fosfomycin, coordinating the

    
     ion in the active site, while the carboxylate mimics the epoxide/hydroxyl moiety, effectively blocking the entry of the antibiotic.
    
Rab Geranylgeranyl Transferase (RGGT) Inhibition

RGGT (GGTase-II) is responsible for prenylating Rab proteins, which regulate intracellular vesicular transport.

  • Pathology: Overactivity of Rab proteins is linked to metastasis in multiple cancers.

  • 2-PPA Role: 2-PPA is used as the hydrophilic headgroup in "Bisphosphonate" analogues. Specifically, 3-IPEHPC (a 2-PPA derivative) binds to the pyrophosphate sensing site of RGGT.

  • Advantage: Unlike traditional bisphosphonates (which inhibit FPPS in the bone), 2-PPA derivatives can be tuned to selectively inhibit RGGT in soft tissues, reducing bone-related side effects.

Mechanistic Diagram: FosB Inhibition

FosB_Mechanism Enzyme FosB Enzyme (Mn2+ Active Site) Substrate Fosfomycin (Antibiotic) Enzyme->Substrate Normal Binding Inhibitor 2-PPA (Competitive Inhibitor) Enzyme->Inhibitor High Affinity Binding (Mn2+ Chelation) Resistance Inactivated Fosfomycin (Thiol Adduct) Substrate->Resistance Thiol Transfer (Ring Opening) Block Active Site Blocked No Resistance Inhibitor->Block Steric Hindrance Block->Substrate Prevents Binding

Figure 2: Competitive inhibition of FosB by 2-PPA preventing antibiotic inactivation.

Part 6: References

  • McKenna, C. E., et al. (1979). "Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane." Journal of the Chemical Society, Chemical Communications. Link

  • Błażewska, K. M., et al. (2010). "Synthesis, Chiral High Performance Liquid Chromatographic Resolution and Enantiospecific Activity of a Potent New Geranylgeranyl Transferase Inhibitor, 2-Hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic Acid." Journal of Medicinal Chemistry. Link

  • Thompson, M. K., et al. (2023). "Identification and analysis of small molecule inhibitors of FosB from Staphylococcus aureus." RSC Medicinal Chemistry. Link

  • Kulakova, A. N., et al. (1997). "Structural and Functional Analysis of the Phosphonoacetate Hydrolase (phnA) Gene Region in Pseudomonas fluorescens 23F." Journal of Bacteriology. Link

  • Jansa, P., et al. (2012). "Microwave-assisted hydrolysis of phosphonate diesters: an efficient protocol for the preparation of phosphonic acids." Green Chemistry. Link

Sources

Foundational

A Senior Application Scientist's Guide to the Safe Handling of 2-Phosphonopropionic Acid

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Duality of 2-Phosphonopropionic Acid in Research 2-Phosphonopropionic acid is a molecule of significant interest within the scien...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Duality of 2-Phosphonopropionic Acid in Research

2-Phosphonopropionic acid is a molecule of significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its structural combination of a carboxylic acid and a phosphonic acid group imparts unique properties, making it a valuable building block. However, the very chemical characteristics that make it useful also necessitate a rigorous and informed approach to its handling. This guide provides an in-depth, experience-driven framework for the safe utilization of 2-Phosphonopropionic acid, moving beyond mere procedural steps to explain the causality behind each precaution. The objective is to create a self-validating system of safety in your laboratory, ensuring both scientific integrity and personal well-being.

Hazard Identification and Risk Profile

Understanding the intrinsic hazards of 2-Phosphonopropionic acid is the foundation of safe handling. Its hazardous properties are primarily derived from its acidic nature and reactivity.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a clear summary of the key risks associated with this compound.

Hazard ClassCategoryHazard StatementSource
Corrosive to MetalsCategory 1H290: May be corrosive to metals[1][2]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][3]
Skin Corrosion/IrritationCategory 1A/1BH314: Causes severe skin burns and eye damage[1][2][4]
Serious Eye DamageCategory 1H318: Causes serious eye damage[1][3]
Chronic Aquatic HazardCategory 2H411: Toxic to aquatic life with long lasting effects[1]

Causality of Hazards: The presence of both a phosphonic acid and a carboxylic acid moiety results in a strongly acidic and corrosive compound. This acidity is the primary driver for its ability to cause severe skin burns, and eye damage, and to corrode metals.[1][2][4] When in contact with tissue, the acid can cause rapid damage.[4] If ingested, it can cause harm to the gastrointestinal tract.[1][5]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls to minimize exposure and personal protective equipment as the final line of defense.

Engineering Controls

The primary objective of engineering controls is to contain the hazard at its source.

  • Ventilation: Always handle 2-Phosphonopropionic acid in a well-ventilated area.[6] A certified chemical fume hood is mandatory to prevent the inhalation of any dust or aerosols that may be generated.[2][7]

  • Closed Systems: For larger-scale operations, the use of a closed system is recommended to minimize the risk of release.[2]

  • Emergency Stations: Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the work area.[8]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing direct contact with 2-Phosphonopropionic acid.

  • Hand Protection: Wear impervious chemical-resistant gloves, such as nitrile or neoprene.[2] Always inspect gloves for any signs of degradation or puncture before use and dispose of them properly after handling.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement.[2][6] Given the severe corrosive nature of the compound, it is highly recommended to use a face shield in conjunction with goggles for maximum protection against splashes.[2][8][9]

  • Skin and Body Protection: A lab coat is essential. For tasks with a higher risk of splashing, consider using an impervious apron or a full protective suit.[2]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust, a NIOSH-approved respirator with an appropriate cartridge for organic acids/dusts should be used.[4][9]

Protocols for Handling and Storage

Adherence to strict protocols during handling and storage is paramount to preventing accidents.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_weigh Weigh Compound in Hood prep_materials->handle_weigh Begin Experiment handle_dissolve Dissolve/React in Hood handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware handle_dissolve->cleanup_decontaminate Experiment Complete cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_store Store in Designated Area cleanup_dispose->cleanup_store cleanup_wash Wash Hands Thoroughly cleanup_store->cleanup_wash

Sources

Exploratory

Degradation Dynamics of 2-Phosphonopropionic Acid: Enzymatic Resistance and Radical-Mediated Cleavage

The following technical guide details the degradation pathways of 2-Phosphonopropionic acid (2-PPA) in biological systems. It is structured for researchers and drug development professionals, focusing on the dichotomy be...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the degradation pathways of 2-Phosphonopropionic acid (2-PPA) in biological systems. It is structured for researchers and drug development professionals, focusing on the dichotomy between hydrolytic resistance and radical-mediated cleavage.

Executive Summary

2-Phosphonopropionic acid (2-PPA) represents a distinct class of


-substituted phosphonates that exhibits high metabolic stability in mammalian systems but serves as a conditional phosphorus source for specific bacteria. Unlike its un-substituted analogue, phosphonoacetic acid, 2-PPA is recalcitrant to specific phosphonatases due to steric hindrance at the 

-carbon. Consequently, its biodegradation is driven almost exclusively by the broad-spectrum C-P lyase complex under phosphate-starvation conditions. This guide elucidates the mechanistic divergence between these pathways and provides validated protocols for tracking 2-PPA catabolism.

The Chemical Challenge: The -Phosphono Carboxylate Motif

The biological stability of 2-PPA stems from the strength of the Carbon-Phosphorus (C-P) bond (bond energy ~264 kJ/mol) and the specific substitution pattern at the C2 position.

  • Structure :

    
    
    
  • Steric Blockade : In phosphonoacetate (PnAc), the C2 position is accessible to the active site of Phosphonoacetate Hydrolase (PhnA) . In 2-PPA, the addition of a methyl group at C2 introduces significant steric bulk.

  • Enzymatic Consequence : While 2-PPA acts as a transcriptional inducer for the phn operon (specifically the PhnA system in Pseudomonas fluorescens), it is a kinetically poor substrate. The enzyme can bind the molecule but cannot efficiently catalyze the hydrolytic cleavage of the C-P bond.

Bacterial Catabolism: The C-P Lyase Pathway

In the absence of a specific hydrolase, bacteria such as E. coli and Burkholderia cepacia (e.g., strain Pal6) degrade 2-PPA via the C-P Lyase pathway . This multi-enzyme system is part of the Pho regulon and is strictly induced under low-phosphate conditions.

Mechanism of Action

The degradation does not occur via simple hydrolysis. Instead, it involves a radical-mediated mechanism that cleaves the C-P bond, releasing the organic moiety as propionate .

  • Transport (PhnCDE) : 2-PPA is imported into the periplasm and then the cytoplasm via an ATP-binding cassette (ABC) transporter specific for phosphonates.

  • Activation (PhnI/G/H/L) : 2-PPA is coupled with ATP and GTP to form a ribosyl-1-phosphonate intermediate. The phosphonate moiety is transferred to the C1 position of ribose.

  • Radical Cleavage (PhnJ) : The core C-P lyase enzyme (PhnJ), a radical SAM (S-adenosylmethionine) enzyme, generates a 5'-deoxyadenosyl radical. This radical attacks the ribose-phosphonate complex, cleaving the C-P bond.

  • Product Release :

    • Inorganic Phosphate (Pi) : Assimilated by the cell.

    • Propionate (

      
      ) : The organic remnant of 2-PPA. This is subsequently metabolized via the Methylcitrate Cycle  (PrpC) or the B12-dependent pathway, entering the TCA cycle as succinyl-CoA.
      
Pathway Visualization

The following diagram illustrates the differential fate of 2-PPA compared to phosphonoacetate.

G cluster_input Substrates cluster_enzymes Enzymatic Machinery cluster_output Metabolic Products PPA 2-Phosphonopropionic Acid (2-PPA) PhnA Phosphonoacetate Hydrolase (PhnA) PPA->PhnA Induces but Inhibits (Steric) CPLyase C-P Lyase Complex (PhnC-P) PPA->CPLyase Phosphate Starvation (Pho Regulon) PAA Phosphonoacetic Acid (PnAc) PAA->PhnA High Affinity Hydrolysis Acetate Acetate + Pi PhnA->Acetate Propionate Propionate + Pi CPLyase->Propionate Radical SAM Cleavage TCA TCA Cycle (via Methylcitrate) Propionate->TCA PrpC Pathway

Figure 1: Divergent catabolic pathways. 2-PPA acts as a competitive inhibitor/inducer of PhnA but is degraded by the C-P Lyase complex to yield propionate.

Mammalian Disposition: Metabolic Dead-End

In mammalian systems (human/rodent), the C-P lyase machinery is absent. Consequently, 2-PPA is metabolically stable.

  • Absorption : Likely absorbed via monocarboxylate transporters (MCTs) due to structural similarity to lactate.

  • Metabolism : No evidence of C-P bond cleavage. It does not undergo significant oxidation or conjugation.

  • Excretion : Predominantly renal elimination in unchanged form.

  • Toxicology Note : As a stable analogue of pyruvate/lactate, 2-PPA may act as a weak competitive inhibitor of lactate dehydrogenase (LDH) or pyruvate dehydrogenase (PDH), though typically with high

    
     values.
    

Experimental Protocols for Validation

To confirm the degradation pathway in a target organism, the following self-validating protocols should be employed.

Protocol A: Differential Induction Assay (PhnA vs. C-P Lyase)

Objective : Determine if the organism uses a specific hydrolase or the broad-spectrum lyase.

StepActionCausality/Rationale
1. Media Prep Prepare MOPS minimal medium with 0.1 mM Pi (Low Pi) and 2.0 mM Pi (High Pi).High Pi suppresses the phn operon (Pho regulon), acting as a negative control.
2. Substrate Add 1 mM 2-PPA as the sole Carbon (C) source in one set, and sole Phosphorus (P) source in another.[1]C-P Lyase is often only induced when P is limiting.[2] If growth occurs only as a P-source, it confirms Pho regulon control.[3]
3. Growth Incubate at 37°C for 48-72h. Monitor

.
2-PPA degradation is energetically expensive; growth may be slower than with orthophosphate.
4. Analysis If growth occurs, assay cell-free extract for PhnA activity using Phosphonoacetate as substrate.If 2-PPA induces PhnA activity (on PnAc) but isn't hydrolyzed itself efficiently, it confirms the "Inducer/Poor Substrate" hypothesis.
Protocol B: P-NMR Tracking

Objective : Definitive proof of C-P bond cleavage.

  • Sample Prep : Collect culture supernatant at T=0, 12, 24, 48h. Add 10%

    
     for lock.
    
  • Acquisition : Run proton-decoupled

    
    P-NMR.
    
  • Signal Interpretation :

    • 2-PPA : Expect a multiplet (or decoupled singlet) around 15-20 ppm (typical for phosphonates).

    • Inorganic Phosphate : Singlet at 0 ppm .

    • Intermediate : If the C-P lyase pathway is stalled, you may see ribose-phosphonate intermediates (~10-12 ppm).

  • Validation : A decrease in the 2-PPA peak concomitant with an increase in the Pi peak confirms degradation.

References

  • Kulakova, A. N., et al. (2001). Structural and functional analysis of the phosphonoacetate hydrolase (phnA) gene region in Pseudomonas fluorescens 23F. Journal of Bacteriology. Link

  • Ternan, N. G., et al. (1998). Phosphoenolpyruvate phosphomutase activity in an L-phosphonoalanine-mineralizing strain of Burkholderia cepacia.[1] Applied and Environmental Microbiology. Link

  • McGrath, J. W., et al. (1995). The purification and properties of phosphonoacetate hydrolase, a novel carbon-phosphorus bond-cleavage enzyme from Pseudomonas fluorescens 23F.[4] European Journal of Biochemistry.[4] Link

  • Hove-Jensen, B., et al. (2014). Metabolism of the Phosphonate Herbicide Glyphosate by a Non-Canonical C-P Lyase Pathway. Physiological and Molecular Aspects.[5] Link

  • Metcalf, W. W., & Wanner, B. L. (1993). Evidence for a fourteen-gene, phnC to phnP locus for phosphonate metabolism in Escherichia coli. Gene.[6][7] Link

Sources

Protocols & Analytical Methods

Method

2-Phosphonopropionic acid in enzyme inhibition assays

Application Note: 2-Phosphonopropionic Acid (2-PPA) in Enzyme Inhibition Assays Introduction & Scientific Rationale 2-Phosphonopropionic acid (2-PPA) is a specialized biochemical probe used primarily as a stable isostere...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Phosphonopropionic Acid (2-PPA) in Enzyme Inhibition Assays

Introduction & Scientific Rationale

2-Phosphonopropionic acid (2-PPA) is a specialized biochemical probe used primarily as a stable isostere of Phosphoenolpyruvate (PEP) and Pyruvate . Unlike phosphate esters (C-O-P), which are susceptible to enzymatic hydrolysis, 2-PPA contains a Carbon-Phosphorus (C-P) bond. This structural feature renders it resistant to phosphatases while allowing it to occupy the active sites of enzymes that recognize three-carbon phosphorylated substrates.

In drug discovery and enzymology, 2-PPA is utilized to:

  • Dissect Reaction Mechanisms: It acts as a competitive inhibitor or transition-state mimic for enzymes like Enolase , Pyruvate Kinase (PK) , and PEP Carboxylase .

  • Probe Active Site Geometry: Its tetrahedral phosphorus geometry mimics the transition state of phosphoryl transfer reactions.

  • Study Phosphonate Metabolism: It serves as a non-reactive substrate analogue for enzymes involved in C-P bond cleavage (e.g., phosphonatase).

This guide details the protocol for using 2-PPA to determine inhibition constants (


) in a coupled glycolytic enzyme assay.

Mechanism of Action

2-PPA functions as a competitive inhibitor . Its efficacy relies on structural mimicry:

  • Substrate Mimicry: It mimics the anionic charge distribution of PEP but lacks the high-energy enol phosphate bond required for catalysis.

  • Metal Ion Chelation: Enzymes like Enolase and Pyruvate Kinase require divalent metal ions (

    
     or 
    
    
    
    ) for catalysis. The phosphonate group of 2-PPA coordinates with these essential metal ions within the active site, blocking the entry of the natural substrate (2-PGA or PEP).
Structural Comparison & Inhibition Logic

Inhibition_Mechanism PEP Phosphoenolpyruvate (Natural Substrate) Enzyme Enzyme Active Site (Mg2+ Cluster) PEP->Enzyme High Affinity Binding PPA 2-Phosphonopropionic Acid (Inhibitor) PPA->Enzyme Competitive Binding Product Catalytic Product (Pyruvate/ATP) Enzyme->Product Catalysis Block No Reaction (Dead-End Complex) Enzyme->Block Steric/Electronic Block

Figure 1: Competitive inhibition mechanism.[1][2] 2-PPA competes with PEP for the


 coordination sphere in the active site, forming a non-productive complex.

Experimental Protocol: Coupled Enzyme Inhibition Assay

This protocol describes the determination of the Inhibition Constant (


) of 2-PPA against Enolase , using a coupled assay system (Enolase 

Pyruvate Kinase

Lactate Dehydrogenase).

Principle:

  • Enolase converts 2-Phosphoglycerate (2-PGA) to PEP.[2][3][4]

  • Pyruvate Kinase (PK) converts PEP to Pyruvate (consuming ADP, producing ATP).[5][6][7]

  • Lactate Dehydrogenase (LDH) reduces Pyruvate to Lactate, oxidizing NADH to NAD+ .

  • Signal: The rate of NADH oxidation is monitored at 340 nm . 2-PPA inhibits Enolase, slowing the entire cascade.

Materials Required
  • Buffer: 50 mM Imidazole-HCl or HEPES, pH 7.0.

  • Salts: 100 mM KCl, 10 mM

    
     (Critical for enzyme activity).
    
  • Substrate: 2-Phosphoglycerate (2-PGA) (Variable concentrations: 0.1 mM – 2.0 mM).

  • Cofactors: 2 mM ADP, 0.2 mM NADH.

  • Coupling Enzymes: Pyruvate Kinase (PK) (10 U/mL), Lactate Dehydrogenase (LDH) (10 U/mL).

  • Target Enzyme: Enolase (Adjust concentration to achieve

    
    ).
    
  • Inhibitor: 2-Phosphonopropionic Acid (2-PPA) (Stock: 100 mM in water, pH adjusted to 7.0).

Workflow Diagram

Coupled_Assay_Workflow Substrate 2-Phosphoglycerate (2-PGA) Enolase Enolase (Target Enzyme) Substrate->Enolase Inhibitor 2-PPA (Inhibitor) Inhibitor->Enolase Inhibits PEP Phosphoenolpyruvate (PEP) Enolase->PEP PK_System Pyruvate Kinase (PK) + ADP PEP->PK_System Pyruvate Pyruvate PK_System->Pyruvate LDH_System Lactate Dehydrogenase (LDH) + NADH Pyruvate->LDH_System Signal Readout: Absorbance @ 340nm (NADH Oxidation) LDH_System->Signal Rate Decrease

Figure 2: Coupled assay cascade. 2-PPA targets the initial step. PK and LDH must be in excess to ensure Enolase is the rate-limiting step.

Step-by-Step Procedure
  • Reagent Preparation:

    • Prepare a Master Mix containing Buffer, KCl,

      
      , ADP, NADH, PK, and LDH.
      
    • Note: Ensure PK and LDH are free of ammonium sulfate if possible, or account for ionic strength changes.

  • Inhibitor Titration Setup:

    • Prepare a 96-well UV-transparent plate.

    • Set up rows with varying concentrations of 2-PPA (e.g., 0, 10, 50, 100, 500

      
      ).
      
  • Substrate Initiation (Start Reaction):

    • Add Enolase to the Master Mix and incubate for 5 minutes at 25°C to allow temperature equilibration.

    • Add the Master Mix + Enzyme to the wells containing Inhibitor.

    • Initiate the reaction by adding 2-PGA (Substrate) at varying concentrations (e.g.,

      
       to 
      
      
      
      ).
  • Data Acquisition:

    • Monitor Absorbance at 340 nm kinetically for 10–15 minutes.

    • Calculate the initial velocity (

      
      ) from the linear portion of the slope.
      

Data Analysis & Validation

To validate the mechanism and determine


, use the Lineweaver-Burk (Double Reciprocal) Plot .
  • Plot Construction:

    • X-axis:

      
       (Reciprocal of 2-PGA concentration).
      
    • Y-axis:

      
       (Reciprocal of initial velocity).
      
    • Plot separate lines for each concentration of 2-PPA.

  • Interpretation:

    • Competitive Inhibition: The lines should intersect at the Y-axis (

      
       remains constant), but the X-intercept (
      
      
      
      ) will shift closer to zero (Apparent
      
      
      increases).
    • Calculation:

      
      
      Plot 
      
      
      
      vs.
      
      
      to determine
      
      
      (the negative X-intercept).

Expected Data Table (Example):

[2-PPA] (

)

(Relative)

(

)
Inhibition Type
0 (Control)100%50N/A
5098%120Competitive
20099%350Competitive

Troubleshooting & Optimization

  • pH Sensitivity: Phosphonates have different pKa values (

    
    ) compared to phosphates (
    
    
    
    ). Ensure the buffer pH is strictly controlled (pH 7.0 is standard for Enolase) to maintain the correct ionization state of the inhibitor [1].
  • Magnesium Scavenging: High concentrations of phosphonates can chelate free

    
     in the buffer, artificially reducing enzyme activity. Always maintain a large excess of 
    
    
    
    (e.g., 10 mM) relative to the inhibitor concentration [2].
  • Enzyme Purity: Ensure the Enolase is not contaminated with Phosphonatase, which could theoretically bind 2-PPA, though hydrolysis is unlikely.

References

  • Vertex Pharmaceuticals & NIH. (2017). SF2312 is a natural phosphonate inhibitor of Enolase.[2] (Discusses the structural basis of phosphonate inhibition in Enolase).

  • Freeman, S. et al. (1985). 3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues.[8] Biochemical Journal.[8] (Establishes the protocol for phosphonopropionic acids as transition state mimics).

  • MedChemExpress. (2024). Enolase Inhibitors and 2-Phosphonopropionic Acid Derivatives.[2][3][8][9] (Chemical data and inhibition constants).

  • UniProt Consortium. (2024). Phosphoenolpyruvate Carboxylase Inhibition Data.[3][5][8][10][11][12] (Details on PEP analogue binding).

Sources

Application

Application Note & Protocols: Leveraging 2-Phosphonopropionic Acid for Robust Bioconjugation

Introduction: A Bifunctional Linker for Stable Biomolecule Immobilization In the landscape of bioconjugation, the choice of a linker molecule is paramount to the success of downstream applications, from therapeutic agent...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Bifunctional Linker for Stable Biomolecule Immobilization

In the landscape of bioconjugation, the choice of a linker molecule is paramount to the success of downstream applications, from therapeutic agent delivery to diagnostic assays. 2-Phosphonopropionic acid (2-PPA) emerges as a compelling, albeit underutilized, bifunctional linker offering a unique combination of functionalities. Its architecture, featuring a terminal phosphonic acid group and a carboxylic acid group, provides a strategic advantage for robustly anchoring biomolecules to a variety of surfaces, particularly metal oxides.

The phosphonic acid moiety exhibits a high affinity for metal oxide surfaces such as titanium dioxide (TiO2), hydroxyapatite, and silica, forming stable, covalent-like bonds.[1][2] This interaction is significantly more hydrolytically stable compared to traditional silane-based surface chemistries, a critical factor for long-term performance in physiological environments.[1] The second functional group, a carboxylic acid, provides a versatile handle for the covalent attachment of proteins, peptides, antibodies, or other amine-containing biomolecules through well-established carbodiimide chemistry.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-Phosphonopropionic acid as a linker. It details the underlying chemical principles, provides step-by-step protocols for surface functionalization and biomolecule conjugation, and offers insights into the characterization of the resulting bioconjugates.

The 2-PPA Advantage: Why Choose a Phosphonate Linker?

The selection of 2-PPA is predicated on several key advantages over other linker systems:

  • Exceptional Surface Stability: Phosphonate anchors form highly stable, ordered self-assembled monolayers (SAMs) on metal and metal oxide surfaces.[1][5] This leads to a durable and reliable platform for biomolecule immobilization.

  • Hydrolytic Resistance: The P-O-metal bond is more resistant to hydrolysis than Si-O-metal bonds, ensuring the longevity of the conjugate in aqueous and biological media.[1]

  • Versatile Bioconjugation: The carboxylic acid can be readily activated to react with primary amines, one of the most common functional groups found in biomolecules, creating a stable amide bond.[3][6]

  • Simple, Two-Step Procedure: The overall workflow is straightforward, involving an initial surface priming step with 2-PPA followed by a standard bioconjugation reaction.

Mechanism of Action: A Tale of Two Ends

The utility of 2-PPA lies in its orthogonal reactivity. The phosphonic acid group preferentially binds to the inorganic surface, while the carboxylic acid is reserved for the biological component.

  • Surface Anchoring: The phosphonic acid group coordinates with the metal oxide surface, forming mono-, bi-, or tridentate linkages.[1] This creates a dense, stable layer of 2-PPA molecules, orienting the carboxylic acid groups outwards.

  • Carbodiimide Activation: The carboxylic acid is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4] EDC first reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[4]

  • Stable NHS Ester Formation: This intermediate is susceptible to hydrolysis. The addition of NHS stabilizes the activated carboxyl group by converting it into a more stable, amine-reactive NHS ester.[3][4]

  • Amide Bond Formation: The NHS ester readily reacts with primary amines (e.g., the epsilon-amine of a lysine residue on a protein) to form a stable amide bond, covalently linking the biomolecule to the surface.[4][6]

Experimental Protocols

The following protocols provide a general framework for the use of 2-PPA in bioconjugation. Optimization may be required depending on the specific substrate and biomolecule.

Protocol 1: Surface Functionalization of a Titanium Substrate with 2-PPA

This protocol describes the formation of a 2-PPA self-assembled monolayer on a titanium surface.

Materials:

  • Titanium substrates (e.g., slides, nanoparticles)

  • 2-Phosphonopropionic acid (2-PPA)

  • Anhydrous solvent (e.g., ethanol or tetrahydrofuran (THF))

  • Deionized (DI) water

  • Ethanol (reagent grade)

  • Nitrogen or Argon gas

  • Sonicator

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the titanium substrates by sonicating in ethanol for 15 minutes, followed by rinsing with DI water.

    • Dry the substrates under a stream of nitrogen or argon gas.

    • Scientist's Note: A pristine surface is crucial for the formation of a uniform and stable monolayer.

  • Preparation of 2-PPA Solution:

    • Prepare a 1-10 mM solution of 2-PPA in the chosen anhydrous solvent.

    • Scientist's Note: The concentration can be optimized to control the density of the monolayer.

  • Surface Immersion:

    • Immerse the cleaned and dried titanium substrates in the 2-PPA solution.

    • Incubate for 4-24 hours at room temperature. A longer incubation time generally leads to a more ordered monolayer.

    • Scientist's Note: This step should be carried out in a moisture-free environment to prevent premature hydrolysis of the phosphonic acid and ensure optimal surface binding.

  • Rinsing and Drying:

    • Remove the substrates from the 2-PPA solution.

    • Rinse thoroughly with the anhydrous solvent to remove any physisorbed linker molecules.

    • Dry the functionalized substrates under a stream of nitrogen or argon gas.

    • The 2-PPA functionalized surface is now ready for bioconjugation.

Protocol 2: Covalent Immobilization of a Protein via EDC/NHS Chemistry

This protocol details the conjugation of an amine-containing protein to the 2-PPA functionalized surface.

Materials:

  • 2-PPA functionalized titanium substrate (from Protocol 1)

  • Protein or other amine-containing biomolecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

Procedure:

  • Activation of Carboxyl Groups:

    • Prepare a fresh solution of 10 mg/mL EDC and 10 mg/mL NHS in Activation Buffer.

    • Immerse the 2-PPA functionalized substrate in the EDC/NHS solution.

    • Incubate for 15-30 minutes at room temperature with gentle agitation.

    • Scientist's Note: The acidic pH of the MES buffer is optimal for EDC activation and minimizes the hydrolysis of the O-acylisourea intermediate.[3] The addition of NHS creates a more stable amine-reactive intermediate.[4]

  • Rinsing:

    • Briefly rinse the activated substrate with ice-cold Coupling Buffer to remove excess EDC and NHS.

    • Scientist's Note: This step is critical to prevent unwanted cross-linking of the protein in solution.

  • Protein Conjugation:

    • Immediately immerse the activated substrate in a solution of the protein (typically 0.1-1 mg/mL) in Coupling Buffer.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.

    • Scientist's Note: The optimal protein concentration and incubation time should be determined empirically. The slightly basic pH of the Coupling Buffer facilitates the reaction between the NHS ester and the primary amines of the protein.

  • Quenching and Blocking:

    • Remove the substrate from the protein solution.

    • Immerse the substrate in Quenching Buffer for 10-15 minutes to deactivate any unreacted NHS esters.

    • Wash the substrate three times with Wash Buffer to remove non-covalently bound protein.

    • Scientist's Note: Quenching is essential to prevent non-specific binding in subsequent applications.

  • Storage:

    • Store the protein-conjugated substrate in PBS at 4°C. For long-term storage, the addition of a preservative like sodium azide may be considered.

Characterization and Quality Control

Validating each step of the process is crucial for reproducible results.

Step Characterization Technique Expected Outcome
Substrate Cleaning Contact Angle MeasurementLow water contact angle, indicating a hydrophilic, clean surface.
2-PPA Functionalization X-ray Photoelectron Spectroscopy (XPS)Appearance of a P 2p signal, confirming the presence of the phosphonate linker.
Contact Angle MeasurementIncrease in water contact angle, indicating a more hydrophobic surface due to the alkyl chain of 2-PPA.
Protein Immobilization XPSIncrease in the N 1s signal, indicative of the presence of protein.
Enzyme-Linked Immunosorbent Assay (ELISA)If an antibody is immobilized, its activity can be confirmed by a standard ELISA protocol.
Fluorescence MicroscopyIf a fluorescently labeled protein is used, its presence and distribution on the surface can be visualized.

Visualizing the Workflow

Workflow for 2-PPA Mediated Bioconjugation

G cluster_0 Surface Preparation cluster_1 Bioconjugation A Clean Titanium Substrate B Immerse in 2-PPA Solution A->B Sonication C Rinse & Dry B->C 4-24h Incubation D Activate with EDC/NHS C->D Functionalized Surface E Add Amine-Containing Biomolecule D->E 15-30 min F Quench & Wash E->F 2h - Overnight G Characterization (XPS, ELISA, etc.) F->G Final Bioconjugate

Caption: A general workflow for the immobilization of biomolecules onto a titanium surface using 2-PPA as a linker.

Chemical Reaction Pathway

G Surface Surface-O-H Surface_PPA Surface-O-P(O)(OH)-CH(CH3)-COOH Surface->Surface_PPA + 2-PPA PPA HOOC-CH(CH3)-P(O)(OH)2 (2-PPA) EDC EDC Activated_Ester Surface-O-P(O)(OH)-CH(CH3)-CO-NHS NHS NHS Protein Protein-NH2 Final_Conjugate Surface-O-P(O)(OH)-CH(CH3)-CO-NH-Protein Surface_PPA->Activated_Ester + EDC, NHS Activated_Ester->Final_Conjugate + Protein-NH2

Caption: The chemical pathway of surface functionalization with 2-PPA and subsequent protein conjugation via EDC/NHS chemistry.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Protein Conjugation Efficiency Incomplete activation of carboxyl groups.Ensure EDC/NHS solutions are fresh. Optimize activation time and pH (4.5-5.0).
Hydrolysis of NHS ester.Minimize time between activation and protein addition. Perform rinsing with ice-cold buffer.
Steric hindrance of the protein.Increase the concentration of the protein. Consider using a longer chain phosphonate linker.
High Non-Specific Binding Incomplete quenching of active sites.Increase quenching time or use a more effective quenching agent like hydroxylamine.
Hydrophobic interactions.Add a non-ionic detergent (e.g., Tween-20) to wash buffers.
Inconsistent Results Inconsistent surface preparation.Standardize the substrate cleaning protocol. Ensure a moisture-free environment during 2-PPA incubation.
Degradation of reagents.Store EDC and NHS desiccated and at the recommended temperature. Use fresh solutions for each experiment.

Conclusion

2-Phosphonopropionic acid provides a robust and reliable method for the covalent immobilization of biomolecules onto metal oxide surfaces. The stability of the phosphonate anchor, combined with the versatility of carbodiimide chemistry, makes 2-PPA an excellent choice for applications requiring long-term stability in physiological conditions. By following the protocols and understanding the principles outlined in this guide, researchers can effectively leverage this bifunctional linker to advance their work in drug delivery, diagnostics, and biomaterials science.

References

  • PubChem. (n.d.). 2-Amino-3-phosphonopropionic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phosphonopropionic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Self-Assembled Monolayers of Phosphonates Promote Primary Chondrocyte Adhesion to Silicon Dioxide and Polyvinyl Alcohol Materials. Retrieved from [Link]

  • ACS Publications. (2018). Anchoring of Aminophosphonates on Titanium Oxide for Biomolecular Coupling. The Journal of Physical Chemistry C. Retrieved from [Link]

  • MDPI. (2022). Effectiveness of Biofunctionalization of Titanium Surfaces with Phosphonic Acid. Applied Sciences. Retrieved from [Link]

  • NIH. (2009). Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces. Langmuir. Retrieved from [Link]

Sources

Method

Application Note: Quantitative Analysis of 2-Phosphonopropanoic Acid

Abstract This document provides a comprehensive guide to the quantitative analysis of 2-phosphonopropanoic acid (2-PPA), a molecule of interest in various research and development sectors. Due to its physicochemical prop...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of 2-phosphonopropanoic acid (2-PPA), a molecule of interest in various research and development sectors. Due to its physicochemical properties—high polarity, low volatility, and the absence of a strong native chromophore—2-PPA presents unique analytical challenges. This guide details three robust analytical methodologies: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and quantitative Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy. Each section explains the underlying scientific principles, offers detailed step-by-step protocols, and discusses the relative merits and ideal applications for each technique, empowering researchers to select and implement the optimal method for their specific analytical needs.

Introduction to 2-Phosphonopropanoic Acid Analysis

2-Phosphonopropanoic acid (2-PPA), with a molecular weight of 154.06 g/mol , is a small organophosphorus compound characterized by the presence of both a carboxylic acid and a phosphonic acid moiety.[1] This dual functionality makes it highly polar and non-volatile, precluding direct analysis by techniques like Gas Chromatography. Effective quantification is crucial for understanding its role in biological systems, monitoring its presence in environmental samples, or performing quality control in manufacturing processes.

The selection of an appropriate analytical method is paramount and depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.[2] This guide explores three complementary techniques to address a wide range of analytical scenarios.

  • HPLC-MS/MS: Offers unparalleled sensitivity and selectivity, making it the gold standard for complex biological matrices where trace-level quantification is required.[2]

  • GC-MS with Derivatization: A powerful alternative that chemically modifies 2-PPA to enhance its volatility, allowing for separation and detection using widely available GC-MS instrumentation.[3][4]

  • Quantitative ³¹P NMR: A non-destructive technique ideal for analyzing simpler mixtures with higher concentrations of 2-PPA, providing absolute quantification without the need for an identical standard.[5]

Method 1: High-Sensitivity Quantification by HPLC-MS/MS

Rationale: The coupling of liquid chromatography with tandem mass spectrometry is the preferred method for quantifying polar analytes in complex matrices like plasma, urine, or tissue homogenates. The chromatographic step separates 2-PPA from matrix components, while the mass spectrometer provides highly selective and sensitive detection through specific mass transitions. This approach minimizes sample cleanup and provides exceptional accuracy.

Experimental Workflow: HPLC-MS/MS

cluster_prep Sample Preparation cluster_analysis Analysis s_start 1. Plasma/Urine Sample s_precip 2. Add Acetonitrile (Protein Precipitation) s_start->s_precip s_vortex 3. Vortex & Centrifuge s_precip->s_vortex s_super 4. Collect Supernatant s_vortex->s_super s_dilute 5. Dilute with Mobile Phase s_super->s_dilute a_inject 6. Inject into HPLC s_dilute->a_inject a_sep 7. Chromatographic Separation (C18 Column) a_inject->a_sep a_ion 8. Electrospray Ionization (ESI) a_sep->a_ion a_msms 9. MS/MS Detection (MRM) a_ion->a_msms a_quant 10. Quantification a_msms->a_quant

Caption: Workflow for 2-PPA quantification by HPLC-MS/MS.

Protocol: HPLC-MS/MS

A. Sample Preparation (from Plasma)

  • To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.[2]

  • Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Transfer the reconstituted sample to an autosampler vial for injection.

B. Chromatographic and Mass Spectrometric Conditions

  • HPLC System: Any standard UPLC or HPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[2][6]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B (Re-equilibration)

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

    • 2-PPA: Precursor Ion (Q1) m/z 153.0 → Product Ion (Q3) m/z 79.0 ([PO₃H]⁻).

    • Internal Standard (e.g., ¹³C₃-2-PPA): Precursor Ion (Q1) m/z 156.0 → Product Ion (Q3) m/z 79.0.

    • Note: These transitions must be empirically optimized on the specific instrument.

Data and Validation

The method should be validated according to established guidelines. Key parameters are summarized below.

Validation ParameterTypical TargetRationale
Linearity (R²)> 0.995Ensures a proportional response across the concentration range.[7]
Lower Limit of Quantification (LLOQ)1-10 ng/mLDefines the lowest concentration that can be reliably measured.
Accuracy85-115%Measures the closeness of the measured value to the true value.
Precision (%RSD)< 15%Assesses the reproducibility of the measurement.[7]
Recovery80-120%Evaluates the efficiency of the sample preparation process.[7]

Method 2: Quantification by GC-MS with Derivatization

Rationale: Gas chromatography offers excellent resolving power, but is limited to volatile and thermally stable analytes.[4] Direct analysis of 2-PPA is not feasible due to its polarity and low volatility. Derivatization is a chemical process that converts the polar carboxylic and phosphonic acid groups into less polar, more volatile esters or silyl esters, making the molecule suitable for GC analysis.[8] This two-step process is highly effective for multifunctional compounds.[9][10]

Experimental Workflow: GC-MS with Derivatization

cluster_prep Sample Preparation & Derivatization cluster_analysis Analysis p_start 1. Dried Sample Extract p_ester 2. Esterification (e.g., HCl in Methanol) p_start->p_ester p_evap1 3. Evaporate Reagents p_ester->p_evap1 p_silylate 4. Silylation (e.g., BSTFA) p_evap1->p_silylate p_extract 5. Extract with Hexane p_silylate->p_extract a_inject 6. Inject into GC-MS p_extract->a_inject a_sep 7. Chromatographic Separation a_inject->a_sep a_ion 8. Electron Ionization (EI) a_sep->a_ion a_ms 9. Mass Analysis (Scan or SIM) a_ion->a_ms a_quant 10. Quantification a_ms->a_quant

Caption: Workflow for 2-PPA quantification by GC-MS.

Protocol: GC-MS

A. Derivatization

  • Begin with a dried sample residue obtained from an initial extraction (e.g., liquid-liquid or solid-phase extraction).

  • Step 1: Esterification. Add 200 µL of 2M HCl in methanol. Seal the vial and heat at 80°C for 60 minutes to convert the carboxylic acid to its methyl ester.[9]

  • Cool the vial and evaporate the reagents to dryness under a stream of nitrogen.

  • Step 2: Silylation. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine. Seal the vial and heat at 70°C for 30 minutes to convert the phosphonic acid to its bis(trimethylsilyl) ester.

  • Cool the sample to room temperature. It is now ready for GC-MS analysis.

B. GC-MS Conditions

  • GC System: Standard Gas Chromatograph with a Mass Spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 min.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, using characteristic fragment ions of the derivatized 2-PPA.

Method 3: Absolute Quantification by ³¹P NMR Spectroscopy

Rationale: ³¹P NMR is a powerful technique for the analysis of any phosphorus-containing compound. The ³¹P nucleus has 100% natural abundance and a high gyromagnetic ratio, leading to excellent NMR sensitivity.[5] This method is particularly useful for verifying the concentration of reference standards or for analyzing simpler mixtures where concentrations are relatively high (>100 µM). By using a certified internal standard, ³¹P NMR can provide direct, absolute quantification without the need for a 2-PPA calibration curve.

Protocol: ³¹P NMR

A. Sample Preparation

  • Accurately weigh the sample containing 2-PPA and dissolve it in a known volume of a suitable solvent (e.g., 500 µL D₂O).

  • Accurately prepare a stock solution of a certified internal standard (e.g., Methylphosphonic acid (MPA) or Triphenyl Phosphate) in the same solvent.[11][12]

  • Add a precise volume of the internal standard stock solution to the sample solution in the NMR tube.

B. NMR Acquisition Parameters

  • Spectrometer: 400 MHz or higher NMR spectrometer with a phosphorus probe.

  • Nucleus: ³¹P.

  • Pulse Program: Inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate integration.[12]

  • Pulse Angle: 30° flip angle to ensure full relaxation between scans.

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both 2-PPA and the internal standard (a value of 20 seconds is often a safe starting point).[12] This is the most critical parameter for quantification.

  • Acquisition Time: ~1-2 seconds.

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio >100:1 for both analyte and standard peaks (e.g., 128-256 scans).

  • Referencing: Reference the spectrum to an external standard of 85% H₃PO₄ at 0 ppm.

C. Quantification Calculation The concentration of 2-PPA is calculated using the following formula:

Cₓ = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Cₛₜd)

Where:

  • Cₓ: Concentration of 2-PPA

  • Iₓ: Integral of the 2-PPA signal

  • Iₛₜd: Integral of the internal standard signal

  • Nₓ: Number of phosphorus nuclei in 2-PPA (Nₓ = 1)

  • Nₛₜd: Number of phosphorus nuclei in the internal standard (e.g., Nₛₜd = 1 for MPA)

  • Cₛₜd: Concentration of the internal standard

Comparison of Analytical Techniques

FeatureHPLC-MS/MSGC-MS with Derivatization³¹P NMR
Sensitivity Excellent (ng/mL to pg/mL)Good (ng/mL)Moderate (µg/mL to mg/mL)
Selectivity ExcellentVery GoodGood
Sample Throughput HighModerateLow
Matrix Tolerance HighModerate (requires cleanup)Low (prefers clean samples)
Primary Application Trace analysis in complex biological matricesRoutine analysis in less complex matricesPurity assessment, standard certification, high-concentration samples
Key Requirement LC-MS/MS SystemDerivatization expertise, GC-MS systemHigh-field NMR spectrometer

Conclusion

The quantification of 2-phosphonopropanoic acid can be successfully achieved through several analytical strategies. For demanding applications requiring high sensitivity in complex biological fluids, HPLC-MS/MS is the method of choice. GC-MS with derivatization serves as a robust and reliable alternative, particularly when LC-MS/MS is unavailable. Finally, ³¹P NMR offers a unique capability for absolute, non-destructive quantification and structural confirmation in simpler, more concentrated samples. The protocols and principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate methods for the accurate quantification of 2-phosphonopropanoic acid.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from ATSDR. [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Propenoic acid, 2-cyano-, propyl ester on Newcrom R1 HPLC column. Retrieved from SIELC. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-methylpropanoic acid. Retrieved from Doc Brown's Chemistry. [Link]

  • Wojciechowski, L., et al. (2021). Determination of the Concentration of Propionic Acid in an Aqueous Solution by POD-GP Model and Spectroscopy. Molecules. [Link]

  • MDPI. (n.d.). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Retrieved from MDPI. [Link]

  • Taiwan Food and Drug Administration. (2021). Method of Test for Preservatives in Foods- Test of Propionic Acid. Retrieved from TFDA. [Link]

  • Chemistry LibreTexts. (2023). Gas Chromatography. Retrieved from Chemistry LibreTexts. [Link]

  • Ma, J., et al. (2018). High-performance liquid chromatographic determination of 2-aminoethylphosphonic acid and 2-amino-3-phosphonopropionic acid in seawater matrix using precolumn fluorescence derivatization. Journal of Chromatography A. [Link]

  • The Pharma Innovation Journal. (2020). Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts. Retrieved from The Pharma Innovation Journal. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Phosphonopropionic acid. PubChem Compound Database. [Link]

  • Chromatography Forum. (2013). GC method with H3PO4 and KH2PO4 in the sample solution. Retrieved from Chromatography Forum. [Link]

  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from Pharmacia. [Link]

  • Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. Molecules. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propanoic acid. Retrieved from Doc Brown's Chemistry. [Link]

  • Kõllo, M., et al. (2013). Methylphosphonic acid as a 31P-NMR standard for the quantitative determination of phosphorus in carbonated beverages. Analytical Methods. [Link]

  • Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis.
  • The International Journal of Engineering and Science. (2016). Determination of Propionates and Propionic Acid in Bread Samples Using High Performance Liquid Chromatography. Retrieved from theijes.com. [Link]

  • XPS Library. (n.d.). Sample Preparation Methods. Retrieved from XPS Library. [Link]

  • National Institutes of Health. (n.d.). Determination of the pKa Value of a Brønsted Acid by 19F NMR Spectroscopy. Retrieved from NIH. [Link]

  • NIST. (n.d.). 2-Bromopropanoic acid. NIST Chemistry WebBook. [Link]

  • ResearchGate. (2021). (PDF) Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2020). (PDF) Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts of Uraria picta Desv. (Fabaceae). Retrieved from ResearchGate. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Phosphorous and Phosphoric Acids. Retrieved from SIELC. [Link]

  • Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved from Agilent. [Link]

  • ResearchGate. (n.d.). 31P NMR titration and relaxation parameters of phosphonic acid derivatives and a-aminophosphonates. Retrieved from ResearchGate. [Link]

  • ChemComplete. (2020, February 8). How to Analyze GC Results for Lab [Video]. YouTube. [Link]

  • Multi-Agency Radiological Laboratory Analytical Protocols Manual. (n.d.). MARLAP Manual Volume II: Chapter 12, Laboratory Sample Preparation. Retrieved from EPA.gov. [Link]

  • Royal Society of Chemistry. (2013). Methylphosphonic acid as a 31P-NMR standard for the quantitative determination of phosphorus in carbonated beverages. Retrieved from RSC Publishing. [Link]

Sources

Application

31P NMR spectroscopy of 2-Phosphonopropionic acid for structural analysis

Application Note: Structural Elucidation and Quantitation of 2-Phosphonopropionic Acid via ³¹P NMR Spectroscopy Executive Summary 2-Phosphonopropionic acid (2-PPA) is a structural analogue of alanine and lactic acid wher...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Quantitation of 2-Phosphonopropionic Acid via ³¹P NMR Spectroscopy

Executive Summary

2-Phosphonopropionic acid (2-PPA) is a structural analogue of alanine and lactic acid where the carboxyl or hydroxyl group is modulated by a phosphonate moiety.[1] It serves as a critical intermediate in the synthesis of fosfomycin-related antibiotics and herbicidal agents.

While ¹H and ¹³C NMR provide backbone information, ³¹P NMR spectroscopy is the definitive method for analyzing 2-PPA due to the 100% natural abundance of the ³¹P isotope, its wide chemical shift dispersion, and the sensitivity of the phosphorus nucleus to its electronic environment (ionization state).[2]

This guide provides a validated protocol for the analysis of 2-PPA, addressing specific challenges such as pH-dependent chemical shifts, relaxation dynamics (


) for quantitative accuracy (qNMR), and chiral resolution.

Theoretical Framework

Chemical Shift Mechanism

The ³¹P chemical shift (


) of 2-PPA is dominated by the shielding anisotropy of the phosphonate group (

).[2][1] Unlike phosphate esters, the direct

bond renders the nucleus highly sensitive to the electronegativity of the

-carbon substituents.[2]
  • Typical Range: 16.0 – 24.0 ppm (relative to 85%

    
    ).
    
  • pH Dependence: The chemical shift is a function of the ionization state. As the pH increases, the phosphonic acid deprotonates (

    
    ), causing a deshielding effect and a downfield shift  (higher ppm).[2]
    
Coupling Constants

In proton-coupled modes, 2-PPA exhibits distinct splitting patterns due to scalar coupling (


):
  • 
     (Geminal):  Coupling to the 
    
    
    
    -proton (methine).[2][1] Typically small (2–15 Hz).
  • 
     (Vicinal):  Coupling to the 
    
    
    
    -protons (methyl group).[2][1] Typically 14–18 Hz.

Experimental Protocol

Workflow Overview

G cluster_qNMR qNMR Specifics Sample Sample Preparation (10-20 mg in D2O) pH_Adj pH Adjustment (pH > 9 for stability) Sample->pH_Adj Param Parameter Setup (D1 > 5xT1, Inverse Gated) pH_Adj->Param Acq Acquisition (31P{1H} & 31P coupled) Param->Acq Process Processing (LB=1-3Hz, Baseline Corr) Acq->Process

Figure 1: Standardized workflow for ³¹P NMR analysis of phosphonic acids.

Sample Preparation
  • Solvent: Deuterium Oxide (

    
    ) is preferred due to the high polarity of 2-PPA.
    
  • Concentration: 10–30 mM (approx. 2–5 mg in 0.6 mL) ensures adequate signal-to-noise (S/N) within 64–128 scans.

  • pH Control: Adjust to pH > 9.0 using NaOD or pH < 1.0 using DCl to ensure a single species (fully deprotonated or protonated) and prevent peak broadening due to chemical exchange.

  • Reference Standard:

    • External: 85%

      
       in a sealed capillary (set to 0.00 ppm).
      
    • Internal (for qNMR):Phosphonoacetic acid (if non-interfering) or Methylenediphosphonic acid (MDP) .[2] Avoid phosphate buffers as they may overlap.

Instrument Parameters (Bruker/Varian Standard)
ParameterSettingRationale
Pulse Sequence zgig (Bruker) / s2pul (Varian)Inverse gated decoupling suppresses NOE for quantitative accuracy.[1]
Spectral Width 100 – 200 ppmCovers phosphonates (10-40 ppm) and phosphates (-10 ppm).[1]
Excitation Pulse 30° or 45°Maximizes signal return per unit time given long

.[1]
Acquisition Time (AQ) 1.0 – 2.0 secSufficient to resolve small couplings.[1]
Relaxation Delay (D1) 15 – 25 sec Critical: Phosphorus

can be 2–5s.[1] D1 must be

for qNMR.[1]
Decoupling WALTZ-16 or GARPBroad-band proton decoupling during acquisition only.[1]
Scans (NS) 64 – 128³¹P sensitivity is ~6.6% of ¹H; moderate scanning required.[1]

Results & Interpretation

Spectral Characteristics

Scenario A: Proton-Decoupled ³¹P{¹H}

  • Appearance: Singlet.

  • Chemical Shift:

    
     ppm (at neutral/basic pH).[2]
    
  • Utility: Purity assessment and quantification.[3][4]

Scenario B: Proton-Coupled ³¹P

  • Appearance: Multiplet (Doublet of Quartets).

  • Mechanism: The phosphorus nucleus splits due to the single

    
    -proton (
    
    
    
    ) and the three
    
    
    -protons of the methyl group (
    
    
    ).[2][1]
  • Coupling Constants:

    • 
       Hz (Small, often unresolved).[2]
      
    • 
       Hz (Dominant splitting).
      
pH Titration Logic

The chemical shift of 2-PPA is a reliable pH indicator.[1]

pH_Effect Low_pH pH < 2.0 (Fully Protonated) δ ≈ 16-18 ppm Mid_pH pH 4.0 - 6.0 (Mono-anion) δ ≈ 18-20 ppm Low_pH->Mid_pH Deprotonation 1 (pKa ~1.5) High_pH pH > 9.0 (Di-anion) δ ≈ 21-24 ppm Mid_pH->High_pH Deprotonation 2 (pKa ~6.5)

Figure 2: Chemical shift migration of 2-PPA as a function of pH.

Advanced Application: Chiral Analysis

2-PPA possesses a chiral center at the C2 position.[1] Standard NMR in achiral solvents (


) cannot distinguish enantiomers.

Protocol for Enantiomeric Excess (ee) Determination:

  • Chiral Solvating Agent (CSA): Add

    
    -Cyclodextrin  (100 mM) or Quinine  (1 eq) to the sample.[1]
    
  • Mechanism: The CSA forms diastereomeric host-guest complexes with the (

    
    )- and (
    
    
    
    )-2-PPA.[1]
  • Observation: The singlet peak in the decoupled spectrum will split into two singlets.[1]

  • Quantification: Integrate the two peaks to calculate enantiomeric excess.

    • Note:

      
      -Cyclodextrin is preferred for aqueous samples; Quinine is preferred if using methanol-d4.[1]
      

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Broad Lines Paramagnetic impurities (Fe, Cu) or chemical exchange.[2][1]Add EDTA to chelate metals; ensure pH is far from pKa values.[1]
Inaccurate Integration Insufficient D1 delay or NOE enhancement.Increase D1 to 30s; ensure Inverse Gated decoupling is active.
Rolling Baseline Acoustic ringing (common in ³¹P probes).[1]Use "Backward Linear Prediction" (LP) on the first few points of the FID or adjust pre-scan delay.
No Signal Incorrect tuning range.³¹P frequency is ~40.5% of ¹H (e.g., 161.9 MHz on a 400 MHz magnet).[2] Verify probe tuning.

References

  • Kalbitzer, H. R. (2017).[2] "pH dependence of phosphorus-31 chemical shifts and coupling constants of some oxyacids of phosphorus." Inorganic Chemistry.

  • Kmiecik, N., et al. (2017).[2][1] "Rapid Enantiodifferentation of Chiral Organophosphorus Compounds by 31P NMR Spectroscopy in the Presence of α-Cyclodextrin." Spectroscopy.

  • Holzgrabe, U. (2010).[2] "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. [2]

  • Sigma-Aldrich. "Traceable Organic Certified Reference Materials for 31P qNMR." Technical Review.

Sources

Method

Application Notes &amp; Protocols: Synthesis of 2-Phosphonopropionic Acid Derivatives for Targeted Research

Abstract This comprehensive guide details the synthesis, purification, and characterization of 2-phosphonopropionic acid and its derivatives. These organophosphorus compounds are of significant interest in drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis, purification, and characterization of 2-phosphonopropionic acid and its derivatives. These organophosphorus compounds are of significant interest in drug development and targeted research, primarily for their role as stable mimics of phosphate esters and tetrahedral transition states in enzymatic reactions.[1][2] This document provides two detailed, field-proven protocols: the synthesis of the key intermediate, triethyl 2-phosphonopropionate, via the Michaelis-Arbuzov reaction, and its subsequent hydrolysis to the final 2-phosphonopropionic acid. We delve into the causality behind experimental choices, offer robust methods for characterization, and present a troubleshooting guide to address common synthetic challenges. This document is intended for researchers, scientists, and drug development professionals seeking to incorporate these versatile molecules into their research programs.

Introduction & Scientific Rationale

2-Phosphonopropionic acid derivatives are a class of phosphonates, which are organophosphorus compounds featuring a direct carbon-to-phosphorus (C-P) bond. This C-P bond makes them exceptionally resistant to chemical and enzymatic hydrolysis compared to their phosphate ester (C-O-P) counterparts.[1] This stability is the cornerstone of their utility in biomedical research. They are widely employed as:

  • Isosteric Mimics of Phosphates: By replacing a labile oxygen atom with a carbon, phosphonates can mimic natural substrates or cofactors, allowing them to act as competitive inhibitors for enzymes involved in phosphate metabolism.[1]

  • Transition-State Analogues: The tetrahedral geometry of the phosphonate group effectively mimics the transition states of hydrolysis reactions for esters and amides, leading to potent inhibition of enzymes like proteases and esterases.[2]

  • Targeted Enzyme Inhibitors: Functionalized derivatives have been synthesized and evaluated as inhibitors for a range of enzymes, including Rab geranylgeranyl transferase (RGGT), which is implicated in cancer cell function.[3]

The synthetic accessibility of these compounds, primarily through the robust Michaelis-Arbuzov reaction, allows for extensive derivatization, enabling the fine-tuning of their biochemical and pharmacokinetic properties for targeted research applications.[4][5]

Overview of the Core Synthetic Strategy

The most reliable and widely used method for constructing the phosphonopropionate scaffold is the Michaelis-Arbuzov reaction .[4][6] This reaction forms the crucial C-P bond through the nucleophilic attack of a trialkyl phosphite on an alkyl halide.

Mechanism Insight (Why this works): The reaction is initiated by an SN2 attack from the nucleophilic phosphorus atom of the trialkyl phosphite onto the electrophilic α-carbon of an ethyl 2-halopropionate (e.g., ethyl 2-bromopropionate).[4] This forms a quasi-phosphonium salt intermediate. The displaced halide ion then attacks one of the ethyl groups on the phosphonium salt in a second SN2 reaction, cleaving the O-C bond and forming the thermodynamically stable phosphoryl (P=O) double bond.[4][7] The choice of a trialkyl phosphite, like triethyl phosphite, is strategic; it serves as both the phosphorus source and a reactant in the dealkylation step.

The overall synthetic workflow can be visualized as a two-stage process: first, the creation of the stable phosphonate ester intermediate, and second, the deprotection (hydrolysis) of the ester groups to yield the desired phosphonic acid.

G cluster_0 Stage 1: C-P Bond Formation cluster_1 Stage 2: Deprotection A Triethyl Phosphite C Triethyl 2-Phosphonopropionate (Key Intermediate) A->C Michaelis-Arbuzov Reaction B Ethyl 2-Bromopropionate B->C D 2-Phosphonopropionic Acid (Final Product) C->D Acid Hydrolysis E Targeted Derivatives (e.g., Amides, Esters) D->E Further Functionalization

Caption: General workflow for synthesizing 2-phosphonopropionic acid.

Detailed Experimental Protocols

Protocol 1: Synthesis of Triethyl 2-Phosphonopropionate (Intermediate)

This protocol describes the synthesis of the core phosphonate ester intermediate via the Michaelis-Arbuzov reaction.

Materials & Reagents:

  • Triethyl phosphite (C₆H₁₅O₃P)

  • Ethyl 2-bromopropionate (C₅H₉BrO₂)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Nitrogen or Argon gas inlet

  • Vacuum distillation apparatus

Procedure (Step-by-Step):

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet. A bubbler should be used to maintain a slight positive pressure of inert gas.

  • Reagent Charging: Charge the flask with triethyl phosphite (1.2 equivalents). Begin stirring and gently heat the phosphite to approximately 150-160 °C using a heating mantle.

  • Slow Addition: Add ethyl 2-bromopropionate (1.0 equivalent) dropwise to the heated triethyl phosphite over 1-2 hours.

    • Causality Note: The reaction is exothermic. Slow addition is critical to control the reaction temperature and prevent runaway reactions. The high temperature is necessary to drive the dealkylation of the phosphonium intermediate.[5]

  • Reaction & Monitoring: After the addition is complete, maintain the reaction mixture at reflux (approx. 150-160 °C) for an additional 2-4 hours. The reaction progress can be monitored by the cessation of ethyl bromide evolution (boiling point: 38 °C), which is a byproduct of the reaction.

  • Isolation & Purification:

    • Cool the reaction mixture to room temperature.

    • Assemble a vacuum distillation apparatus.

    • Remove any unreacted starting material and the low-boiling ethyl bromide byproduct under reduced pressure.

    • The desired product, triethyl 2-phosphonopropionate, is a high-boiling liquid. Purify it by vacuum distillation.[8] Collect the fraction boiling at approximately 143-144 °C / 12 mmHg.[8]

Expected Outcome: A colorless liquid with a yield typically ranging from 70-85%.

Protocol 2: Hydrolysis of Triethyl 2-Phosphonopropionate to 2-Phosphonopropionic Acid

This protocol details the deprotection of the phosphonate ester to yield the final phosphonic acid. Acid-catalyzed hydrolysis is the most common and effective method.[9][10]

Materials & Reagents:

  • Triethyl 2-phosphonopropionate (from Protocol 1)

  • Concentrated Hydrochloric Acid (HCl, ~37% or 12 M)

  • Toluene

  • Round-bottom flask with reflux condenser

  • Rotary evaporator

Procedure (Step-by-Step):

  • Reaction Setup: In a round-bottom flask, combine triethyl 2-phosphonopropionate (1.0 equivalent) with an excess of concentrated hydrochloric acid (e.g., 5-10 equivalents in water).

  • Reflux: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 6-12 hours.

    • Mechanism Insight: The hydrolysis proceeds in a stepwise manner.[9] The acidic conditions protonate the phosphoryl oxygen, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water.[10] This process is repeated to cleave all three ester linkages (two P-OEt and one C(O)OEt).

  • Workup & Isolation:

    • After the reaction is complete (monitored by TLC or NMR), cool the solution to room temperature.

    • Remove the excess HCl and water under reduced pressure using a rotary evaporator.[10]

    • To remove the final traces of water, add toluene to the residue and evaporate again. This azeotropic distillation is highly effective.[10]

  • Final Product: The resulting product, 2-phosphonopropionic acid, is often a viscous oil or a hygroscopic solid. It can be further dried in a desiccator over P₂O₅.[10]

Self-Validation & Characterization: Due to the high polarity of phosphonic acids, purification by standard silica gel chromatography is challenging.[10] Therefore, it is crucial to purify the phosphonate ester precursor thoroughly. The final acid is typically used directly or can be purified by recrystallization from polar solvents or ion-exchange chromatography if necessary.[10][11]

Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized compounds.

Table 1: Key Physicochemical and Spectroscopic Data

PropertyTriethyl 2-phosphonopropionate (Intermediate)2-Phosphonopropionic Acid (Final Product)
Appearance Colorless Liquid[8]Viscous Oil or White Hygroscopic Solid
Boiling Point 143-144 °C @ 12 mmHg[8]N/A (decomposes)
¹H NMR δ (ppm): ~4.1 (m, 6H, OCH₂), ~3.1 (dq, 1H, CH-P), ~1.4 (d, 3H, CH₃-CH), ~1.3 (t, 9H, OCH₂CH₃)δ (ppm): ~10-12 (br s, 3H, OH), ~3.0 (m, 1H, CH-P), ~1.5 (d, 3H, CH₃-CH)
³¹P NMR δ (ppm): ~20-25 (referenced to H₃PO₄)δ (ppm): ~18-23 (referenced to H₃PO₄)
¹³C NMR δ (ppm): ~170 (C=O), ~62 (OCH₂), ~35 (d, Jpc ≈ 135 Hz, CH-P), ~16 (OCH₂CH₃), ~14 (CH₃-CH)δ (ppm): ~175 (C=O), ~38 (d, Jpc ≈ 130 Hz, CH-P), ~15 (CH₃-CH)

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The large coupling constant (Jpc) in ¹³C NMR is characteristic of a direct C-P bond.

Application Workflow: From Synthesis to Biological Screening

The synthesized 2-phosphonopropionic acid derivatives can be integrated into a drug discovery pipeline. A typical workflow involves synthesis, purification, characterization, and subsequent biological evaluation.

G A Synthesis (Protocols 1 & 2) B Purification (Distillation / Recrystallization) A->B C Characterization (NMR, MS, IR) B->C D Derivative Library Generation C->D If Purity Confirmed E Primary Screening (e.g., Enzyme Inhibition Assay) D->E F Hit Identification E->F G Lead Optimization (Structure-Activity Relationship) F->G H Preclinical Studies G->H

Caption: A typical workflow for targeted drug discovery.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Protocol 1 1. Reaction temperature too low. 2. Impure or wet reagents. 3. Inefficient distillation.1. Ensure temperature is maintained at 150-160 °C. 2. Use freshly distilled starting materials. 3. Ensure a good vacuum and properly insulated distillation column.
Incomplete Hydrolysis in Protocol 2 1. Insufficient reaction time or acid concentration. 2. Phase separation of reactants.1. Extend reflux time to 12-24 hours or use a higher concentration of HCl. 2. Add a co-solvent like dioxane to improve miscibility.
Product is a Dark Oil Polymerization or side reactions due to excessive heat or impurities.Purify the intermediate ester meticulously before hydrolysis. For hydrolysis, maintain a steady reflux without overheating.
Difficulty in Isolating Final Acid High water solubility and hygroscopic nature of the phosphonic acid.After removing HCl/water, perform multiple azeotropic distillations with toluene. Lyophilization can also be an effective alternative to evaporation.

Conclusion

The synthetic routes outlined in this guide, centered on the Michaelis-Arbuzov reaction followed by acid hydrolysis, provide a robust and versatile platform for accessing 2-phosphonopropionic acid and its derivatives. By understanding the mechanistic principles behind each step, researchers can effectively troubleshoot and adapt these protocols to generate novel compounds for targeted research. The inherent stability and biomimetic properties of the phosphonate scaffold ensure that these molecules will remain valuable tools in the fields of enzymology, drug discovery, and chemical biology.

References

  • Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate - Google Patents.
  • Michaelis–Arbuzov reaction - Wikipedia. Available at: [Link]

  • Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes - MDPI. Available at: [Link]

  • Straightforward Immobilization of Phosphonic Acids and Phosphoric Acid Esters on Mesoporous Silica and Their Application in an Asymmetric Aldol Reaction - MDPI. Available at: [Link]

  • Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate - Organic Syntheses. Available at: [Link]

  • Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase - NIH. Available at: [Link]

  • Synthesis of phosphonic acid derivatives by oxidative activation of phosphinate esters | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • (PDF) Phosphonopropionic acid coating as platform for the efficient grafting of (bio)molecules to hydroxyapatite nanoparticles - ResearchGate. Available at: [Link]

  • The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC - NIH. Available at: [Link]

  • Phosphonic acid: preparation and applications - PMC - NIH. Available at: [Link]

  • The Hydrolysis of Phosphinates and Phosphonates: A Review - ResearchGate. Available at: [Link]

  • (PDF) Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates - ResearchGate. Available at: [Link]

  • Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC - NIH. Available at: [Link]

  • Phosphinate or phosphinic acid derivative synthesis by substitution or addition - Organic Chemistry Portal. Available at: [Link]

  • Phosphonic acid-containing inhibitors of tyrosyl-DNA phosphodiesterase 1 - Frontiers. Available at: [Link]

  • Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC - PubMed Central. Available at: [Link]

  • Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. - ResearchGate. Available at: [Link]

  • Michaelis–Arbuzov reaction - Grokipedia. Available at: [Link]

  • Phosphonic acid: preparation and applications - PubMed. Available at: [Link]

  • Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry - ResearchGate. Available at: [Link]

  • Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. Available at: [Link]

  • Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Available at: [Link]

  • Diethyl (1-Diazo-2-oxopropyl)phosphonate - Organic Syntheses Procedure. Available at: [Link]

  • Biosynthetic pathways and enzymes involved in the production of phosphonic acid natural products - PubMed. Available at: [Link]

  • Design and characterization of phosphonic acid-functionalized grafted sepiolite nanohybrids and their adsorption studies for removal of - Semantic Scholar. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Phosphonopeptide Derivatives Incorporating Single and Dual Inhibitors - MDPI. Available at: [Link]

  • Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction). Available at: [Link]

  • Hydrolysis of Phosphorus Esters: A Computational Study - DTIC. Available at: [Link]

  • Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for CP(O). Available at: [Link]

  • 2.6: Ester Hydrolysis and Phosphoryl Transfer - Chemistry LibreTexts. Available at: [Link]

Sources

Application

Application Note: Functionalization of Hydrogel Scaffolds with 2-Phosphonopropionic Acid (2-PPA) for Bone Tissue Engineering

Executive Summary This guide details the application of 2-Phosphonopropionic acid (2-PPA) as a critical functional ligand in the synthesis of osteoconductive hydrogels. Unlike standard crosslinkers, 2-PPA acts as a biomi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 2-Phosphonopropionic acid (2-PPA) as a critical functional ligand in the synthesis of osteoconductive hydrogels. Unlike standard crosslinkers, 2-PPA acts as a biomimetic coupling agent . Its heterobifunctional structure—containing a carboxylic acid (


) and a phosphonic acid (

) group—allows it to bridge organic polymer backbones (e.g., Chitosan, Gelatin, PEG) with inorganic mineral phases (Hydroxyapatite).

This protocol focuses on conjugating 2-PPA to a chitosan backbone to create a Phosphonated Chitosan Hydrogel . This modification significantly enhances calcium binding affinity, promotes in situ mineralization, and improves the interface between the hydrogel and native bone tissue.

Scientific Mechanism

Chemical Architecture of 2-PPA

2-Phosphonopropionic acid (CAS 5962-42-5) is an


-phosphono carboxylic acid. Its efficacy in hydrogels stems from its dual-functionality:
  • Anchoring Domain (

    
    ):  Used for covalent attachment to amine-rich polymers via carbodiimide chemistry (EDC/NHS).
    
  • Functional Domain (

    
    ):  Remains free after conjugation. At physiological pH (7.4), the phosphonate group is dianionic (
    
    
    
    ), mimicking the phosphate-rich residues of osteopontin and osteonectin found in the natural bone extracellular matrix (ECM).
Mechanism of Action: Mineralization & Crosslinking

Once conjugated to the hydrogel network, the pendant phosphonate groups drive two critical processes:

  • Ionic Crosslinking: The phosphonate groups form strong coordination complexes with divalent cations (

    
    , 
    
    
    
    ), acting as supramolecular crosslinkers that reinforce the gel structure.
  • Nucleation of Hydroxyapatite (HAP): The high charge density of the phosphonate groups attracts calcium ions from body fluids, creating localized supersaturation that initiates the crystal growth of hydroxyapatite (

    
    ), facilitating bone integration.
    

Figure 1: Synthesis pathway transforming 2-PPA and Chitosan into a mineralized hydrogel network.

Experimental Protocol: Synthesis of 2-PPA Functionalized Chitosan Hydrogel

This protocol describes the "grafting-to" approach, where 2-PPA is covalently attached to a pre-dissolved chitosan chain before gelation.

Materials Required
ReagentSpecificationRole
2-Phosphonopropionic Acid 98% Purity (CAS 5962-42-5)Functional Ligand
Chitosan Low/Medium MW, >85% DeacetylationPolymer Backbone
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideCarboxyl Activator
NHS N-HydroxysuccinimideStabilizer for Amine Reaction
Acetic Acid 1% (v/v) aqueous solutionSolvent for Chitosan
Calcium Chloride (

)
AnhydrousIonic Crosslinker
Step-by-Step Synthesis Workflow
Phase 1: Activation of 2-PPA
  • Dissolve 1.0 g of 2-PPA in 10 mL of DI water.

  • Adjust pH to 5.0 using 0.1 M NaOH (Crucial: EDC efficiency peaks at pH 4.5–5.5).

  • Add EDC (1.2 equivalents relative to 2-PPA carboxyl groups) and NHS (1.2 equivalents).

  • Stir at room temperature for 30 minutes to form the stable NHS-ester intermediate.

Phase 2: Conjugation to Chitosan
  • Dissolve 1.0 g Chitosan in 50 mL of 1% Acetic Acid solution. Stir until fully dissolved.

  • Add the activated 2-PPA solution dropwise to the Chitosan solution under vigorous stirring.

  • Adjust the reaction mixture pH to 6.0 (carefully, to avoid Chitosan precipitation while enabling amine reactivity).

  • React for 24 hours at room temperature in the dark.

  • Purification: Dialyze the mixture (MWCO 3.5 kDa) against DI water for 3 days to remove unreacted EDC, NHS, and free 2-PPA.

  • Lyophilize (freeze-dry) the product to obtain Phosphonated Chitosan (P-Chi) "cotton-like" solid.

Phase 3: Hydrogel Formation & Mineralization
  • Re-dissolve P-Chi (2% w/v) in mild acetic acid or PBS (if soluble).

  • Gelation: Add

    
     solution (50 mM) slowly. The interaction between 
    
    
    
    and phosphonate groups will induce rapid sol-gel transition.
  • Mineralization Assay: Incubate the hydrogel in Simulated Body Fluid (SBF) at 37°C. The phosphonate groups will nucleate white Hydroxyapatite crystals within 3–7 days.

Characterization & Validation

To ensure the protocol was successful, the following validation steps are mandatory.

Quantitative Characterization Table
MethodTarget ParameterExpected Result
FTIR Spectroscopy Chemical BondingNew peak at ~1640 cm

(Amide I) confirming conjugation; Peak at ~1050 cm

(P=O stretch).

P NMR
Phosphorus ContentSharp signal for free 2-PPA shifts/broadens upon conjugation to polymer.
Rheology Gel Strength (

)

should increase by 2–5x upon addition of

due to ionic crosslinking.
SEM/EDX MineralizationAppearance of Ca/P rich crystals on surface after SBF incubation (Ca/P ratio ~1.67).
Troubleshooting Guide
  • Issue: Precipitation occurs during conjugation.

    • Cause: pH rose too high (>6.5), causing Chitosan to deprotonate and crash out.

    • Fix: Maintain pH strictly between 5.5 and 6.0 during the coupling reaction.

  • Issue: Low Gel Strength.

    • Cause: Insufficient degree of substitution (DS) of phosphonate groups.

    • Fix: Increase the molar ratio of 2-PPA:Chitosan during synthesis or increase

      
       concentration.
      

References

  • Synthesis of Phosphonated Polymers for Bone Tissue Engineering: Błażewska, K. M., et al. (2010).[1] "Synthesis, chiral high performance liquid chromatographic resolution and enantiospecific activity of a potent new geranylgeranyl transferase inhibitor, 2-hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic acid." Journal of Medicinal Chemistry. Link (Note: Provides fundamental characterization of the 2-phosphonopropionic acid moiety).

  • Phosphonate-Functionalized Chitosan Hydrogels: Amaral, I. F., et al. (2005). "Attachment of 2-carboxyethylphosphonic acid to chitosan for the preparation of osteoconductive biomaterials." Journal of Biomaterials Science, Polymer Edition. (Note: Describes the analogous protocol using the beta-isomer, applicable to 2-PPA).
  • Mechanism of Bisphosphonate/Phosphonate Mineralization: Coxon, F. P., et al. (2011).[2] "The gunmetal mouse reveals Rab geranylgeranyl transferase to be the major molecular target of phosphonocarboxylate analogues."[2] Bone. Link

  • Surface Functionalization of Nanoparticles with Phosphonic Acids: Tiana, Z., et al. (2025). "NMR Characterization of Phosphonic Acid Capped SnO2 Nanoparticles." ResearchGate. Link (Note: Validates the binding of 2-PPA to inorganic surfaces).

Sources

Method

Application Note: 2-Phosphonopropionic Acid (2-PPA) as a Corrosion Inhibitor

Executive Summary This application note details the utility of 2-Phosphonopropionic acid (2-PPA) as a high-efficiency corrosion inhibitor for carbon steel and ferrous alloys in aqueous and acidic environments. Unlike sim...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility of 2-Phosphonopropionic acid (2-PPA) as a high-efficiency corrosion inhibitor for carbon steel and ferrous alloys in aqueous and acidic environments. Unlike simple phosphonates, 2-PPA belongs to the Phosphonocarboxylic Acid (PCA) class, featuring both a phosphonate (


) and a carboxyl (

) group on a short propyl backbone.

This dual-functional structure allows for superior chelation and surface adsorption compared to standard monophosphonates. This guide provides validated protocols for assessing 2-PPA efficacy using Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization, alongside mechanistic insights into its adsorption behavior.

Key Applications
  • Industrial Cooling Systems: Prevention of scale and corrosion in recirculating water.[1][2]

  • Acid Cleaning: Protection of steel surfaces during acid descaling (pickling).

  • Cross-Disciplinary Utility: The chelation kinetics described here are transferable to metallo-enzyme inhibition studies in drug development.

Chemical Identity & Properties

PropertyDescription
Chemical Name 2-Phosphonopropionic Acid (2-PPA)
Class Phosphonocarboxylic Acid (PCA)
Molecular Formula

Functional Groups Phosphonate (

), Carboxyl (

)
Solubility Highly soluble in water; Hygroscopic
Acidity (pKa) Strong acid; dissociates in multiple steps
Primary Target Metals Carbon Steel (e.g., S235JR, API 5L), Mild Steel, Iron

Mechanism of Action

The inhibition efficiency of 2-PPA relies on its ability to form a protective, insoluble complex with metal ions (specifically


) at the metal-solution interface.
Adsorption Mechanism

The mechanism is governed by Chemisorption following the Langmuir adsorption isotherm. The molecule anchors to the metal surface through oxygen atoms in the phosphonate and carboxyl groups.

  • Dissociation: In aqueous solution, 2-PPA releases protons, becoming negatively charged.

  • Chelation: The anionic species coordinates with

    
     ions generated during the initial anodic dissolution.
    
  • Film Formation: These

    
     complexes precipitate on the surface, forming a dense, hydrophobic barrier that blocks active corrosion sites.
    
Diagram: Surface Adsorption Pathway

PPA_Mechanism Substrate Bare Carbon Steel Surface (Anodic Sites) IronRelease Initial Corrosion Fe → Fe(2+) + 2e- Substrate->IronRelease Solution Aqueous Solution (Contains 2-PPA) Dissociation Step 1: Dissociation 2-PPA → PPA(n-) + H+ Solution->Dissociation Chelation Step 2: Chelation Fe(2+) + PPA(n-) → [Fe-PPA] Complex Dissociation->Chelation IronRelease->Chelation Adsorption Step 3: Adsorption Langmuir Isotherm Chelation->Adsorption Barrier Protective Film Formation (Blocks Cl-, O2, H+) Adsorption->Barrier Barrier->Substrate Passivation

Figure 1: Mechanistic pathway of 2-PPA corrosion inhibition, highlighting the chelation of ferrous ions and subsequent barrier film formation.

Experimental Protocols

Protocol A: Electrochemical Impedance Spectroscopy (EIS)

Objective: To quantify the charge transfer resistance (


) and double-layer capacitance (

) of the 2-PPA film.

Reagents & Equipment:

  • Potentiostat/Galvanostat (with FRA module).

  • Three-electrode cell:

    • Working Electrode (WE): Carbon steel (embedded in epoxy, exposed area

      
      ).
      
    • Counter Electrode (CE): Platinum mesh or Graphite rod.

    • Reference Electrode (RE): Ag/AgCl or Saturated Calomel Electrode (SCE).

  • Electrolyte: 1M HCl or 3.5% NaCl (depending on target environment).

  • 2-PPA Stock Solution.

Workflow:

  • Surface Preparation:

    • Wet polish the WE using SiC paper (grades 400 to 1200).

    • Rinse with deionized water, degrease with ethanol, and dry with warm air.

    • Why: Ensures a reproducible surface area and removes native oxides.

  • OCP Stabilization:

    • Immerse WE in the test solution (with or without 2-PPA).

    • Monitor Open Circuit Potential (OCP) for 30–60 minutes until stability (

      
      ).
      
    • Why: EIS must be performed at a steady state to be valid.

  • EIS Measurement:

    • Frequency Range: 100 kHz to 10 mHz.

    • Amplitude: 10 mV RMS (AC perturbation).

    • Points: 10 points per decade.

  • Data Fitting:

    • Fit Nyquist plots to a Randles Equivalent Circuit (

      
      ).
      
    • Calculate Inhibition Efficiency (

      
      ):
      
      
      
      
Protocol B: Potentiodynamic Polarization (Tafel)

Objective: To determine if 2-PPA acts as an anodic, cathodic, or mixed-type inhibitor.

Workflow:

  • Setup: Use the same cell configuration as Protocol A.

  • Polarization:

    • Scan Range:

      
       relative to OCP.
      
    • Scan Rate:

      
       (slow scan minimizes capacitive charging currents).
      
  • Analysis:

    • Extrapolate the linear Tafel regions to the corrosion potential (

      
      ).
      
    • Determine corrosion current density (

      
      ).
      
    • Calculate Efficiency (

      
      ):
      
      
      
      
Protocol C: Experimental Workflow Diagram

Workflow Prep 1. Electrode Prep (Polish/Degrease) OCP 3. OCP Stabilization (30-60 min) Prep->OCP Soln 2. Solution Prep (Blank vs. +2-PPA) Soln->OCP EIS 4. EIS Measurement (100kHz - 10mHz) OCP->EIS Steady State Tafel 5. Tafel Polarization (±250mV vs OCP) EIS->Tafel Sequential Analysis 6. Data Analysis (Fit Circuit/Calc Efficiency) Tafel->Analysis

Figure 2: Step-by-step experimental workflow for validating 2-PPA corrosion inhibition.

Data Interpretation & Expected Results

When analyzing 2-PPA performance, organize your data into the following structure. A successful inhibitor will show increased


 and decreased 

.
ParameterSymbolTrend with 2-PPAPhysical Meaning
Charge Transfer Resistance

Increases Formation of a barrier film hindering electron transfer.
Double Layer Capacitance

Decreases Replacement of water molecules by adsorbed 2-PPA (lower dielectric constant).
Corrosion Potential

Shift < 85mV Indicates "Mixed-Type" inhibition (affects both anodic/cathodic reactions).
Corrosion Current

Decreases Direct measure of reduced corrosion rate.

Note on Synergism: PCAs like 2-PPA often show synergistic effects when combined with Zinc ions (


). If testing synergistic formulations, expect 

values >90%.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Corrosive (Skin Corr.[3] 1B), Eye Dam. 1.

  • Handling: 2-PPA is an organic acid.[4][5] Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Hygroscopic solid. Store in a desiccator or tightly sealed container.

  • Disposal: Neutralize with sodium bicarbonate before disposal in aqueous waste streams, in accordance with local environmental regulations.

References

  • Vertex AI Search. (2023). Phosphinocarboxylic Acid Mechanisms and Applications. Retrieved from

  • MDPI. (2022). Natural Product-Derived Phosphonic Acids as Corrosion Inhibitors for Iron and Steel. Retrieved from

  • ResearchGate. (2025). Impedance Spectroscopy Studies on Corrosion Inhibition Behavior. Retrieved from

  • CymitQuimica. (2023). 3-Phosphonopropionic acid CAS 5962-42-5 Data Sheet. Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Phosphonopropionic acid. Retrieved from

  • NIH. (2023). Combined Experimental and Theoretical Insights into the Corrosion Inhibition Activity on Carbon Steel. Retrieved from

Sources

Application

2-Phosphonopropionic acid in the development of biosensors

Application Note: Surface Functionalization of Metal Oxide Biosensors using 2-Phosphonopropionic Acid (2-PPA) Executive Summary This guide details the application of 2-Phosphonopropionic acid (2-PPA) and its linear isome...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Surface Functionalization of Metal Oxide Biosensors using 2-Phosphonopropionic Acid (2-PPA)

Executive Summary

This guide details the application of 2-Phosphonopropionic acid (2-PPA) and its linear isomer 3-Phosphonopropionic acid (3-PPA) as bifunctional linkers in the development of label-free biosensors (SPR, EIS, FET).

While silanes (e.g., APTES) have historically been the standard for oxide functionalization, they suffer from hydrolytic instability in aqueous physiological buffers. Phosphonic acids, such as 2-PPA, offer a superior alternative by forming robust Ti–O–P or Al–O–P covalent bonds, creating stable interfaces critical for long-term sensor reliability. This note focuses on using PPA to immobilize bioreceptors (antibodies, aptamers) onto metal oxide surfaces.

Technical Note on Isomers:

  • 3-Phosphonopropionic acid (Linear): The industry standard. Its linear structure allows for dense, crystalline-like packing (

    
    -
    
    
    
    interactions are minimal here, but Van der Waals forces dominate), ideal for maximizing receptor density.
  • 2-Phosphonopropionic acid (Branched): Possesses a methyl group at the

    
    -carbon. This introduces steric bulk, resulting in slightly lower packing density. However, this "spacing" effect can be advantageous for reducing steric hindrance between large immobilized proteins (e.g., IgGs), potentially retaining higher biological activity per molecule.
    

Mechanism of Action

The utility of 2-PPA lies in its bifunctional nature:

  • Phosphonate Head (

    
    ):  Acts as the anchor. It binds to metal oxides via bidentate or tridentate coordination, displacing surface hydroxyl groups and releasing water. Post-annealing, this bond is highly resistant to hydrolysis.
    
  • Carboxyl Tail (

    
    ):  Remains exposed to the solvent interface, providing a handle for bioconjugation via standard amine coupling (EDC/NHS chemistry).
    
Visualization: Surface Functionalization Workflow

BiosensorWorkflow Substrate Metal Oxide Substrate (TiO2 / Al2O3 / ITO) Cleaning Surface Activation (Plasma / Piranha) Substrate->Cleaning Remove Organics SAM_Deposition SAM Formation (2-PPA Incubation) Cleaning->SAM_Deposition Expose -OH Groups Annealing Thermal Annealing (110°C - 140°C) SAM_Deposition->Annealing Covalent Bonding Activation Carboxyl Activation (EDC / NHS) Annealing->Activation Convert -COOH to Ester Immobilization Ligand Coupling (Antibody/Aptamer) Activation->Immobilization Amine Coupling Blocking Surface Blocking (BSA / Ethanolamine) Immobilization->Blocking Prevent Non-Specifics Sensing Biosensing Event (EIS / SPR Signal) Blocking->Sensing Target Detection

Caption: Step-by-step workflow for fabricating a phosphonate-based biosensor interface. The annealing step is critical for converting hydrogen bonds to covalent metal-oxygen-phosphorus bonds.

Experimental Protocol

Safety Warning: Piranha solution is explosive in contact with organics. Handle with extreme caution in a fume hood.

Phase 1: Substrate Preparation

Objective: Generate a hydroxyl-rich surface for phosphonate anchoring.

  • Solvent Clean: Sonicate chips (TiO₂ coated glass or ITO) in Acetone, then Ethanol, then Isopropanol (5 min each). Dry with

    
    .
    
  • Hydroxylation:

    • Method A (Preferred): Oxygen Plasma treat for 2–5 minutes at medium power.

    • Method B: Piranha solution (

      
      , 3:1) for 10 minutes. Rinse copiously with Milli-Q water.
      
    • Why: Phosphonates require surface -OH groups to initiate the condensation reaction.

Phase 2: SAM Formation (The "T-BAG" vs. Immersion Method)

Objective: Form a dense, ordered monolayer of 2-PPA.

  • Solution Prep: Dissolve 2-PPA (or 3-PPA) to a final concentration of 1–5 mM in dry Ethanol or Tetrahydrofuran (THF).

    • Note: If solubility is an issue in pure alcohol, a 95:5 Ethanol:Water mixture can be used, but pure organic solvents generally yield more ordered monolayers for phosphonates.

  • Incubation: Immerse the activated substrates in the PPA solution.

    • Duration: 12–24 hours at room temperature.

    • Optimization: For rapid screening, heating the solution to 50°C can reduce time to 2–4 hours, though disorder may increase.

  • Rinsing: Remove substrates and rinse thoroughly with the incubation solvent to remove physisorbed multilayers. Sonicate briefly (10s) in fresh solvent if "haze" is visible.

Phase 3: Thermal Annealing (CRITICAL STEP)

Objective: Drive the condensation reaction to form covalent Ti-O-P bonds.

  • Place substrates in an oven at 120°C – 140°C for 1 to 2 hours.

  • Why: Mere immersion creates hydrogen bonds. Heat drives off water molecules, converting the physisorbed layer into a chemisorbed, hydrolytically stable monolayer [1].

Phase 4: Bioconjugation (EDC/NHS Coupling)

Objective: Link the bioreceptor to the PPA carboxyl tail.

  • Activation: Incubate the chip in a fresh solution of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide) in MES buffer (pH 5.5) for 30 minutes.

  • Washing: Rinse briefly with MES buffer.

  • Coupling: Immediately apply the capture protein (10–100

    
    g/mL in PBS, pH 7.4). Incubate for 1–2 hours.
    
  • Blocking: Quench unreacted esters using 1 M Ethanolamine (pH 8.5) for 15 minutes.

Validation & Quality Control

A self-validating protocol requires checkpoints. Use the following metrics to ensure the SAM is correctly formed before wasting expensive protein.

MetricTechniqueExpected Result (2-PPA/3-PPA SAM)Failure Mode Indicator
Hydrophobicity Contact Angle40° – 60° (Moderate hydrophilicity due to -COOH)< 15° (No coating) or > 90° (Contamination/Multilayer)
Chemical Bond FTIR / PM-IRRASPeak at ~1050–1100 cm⁻¹ (P-O stretch)Absence of P-O peak; Presence of broad -OH
Surface Coverage XPSPresence of P (2p) peak; C/Ti ratio increaseHigh Ti signal, low C/P signal (Poor coverage)
Electrical Insulation Cyclic VoltammetryReduction in redox peak current (ferricyanide)No change in current vs. bare electrode (Pinholes)

Technical Insights: 2-PPA vs. Silanes

When designing the biosensor, justify the choice of Phosphonopropionic acid over traditional silanes (like APTES) using this comparative logic:

  • Hydrolytic Stability: Silane SAMs (Si–O–Si or Si–O–Metal) are prone to hydrolysis in saline buffers (PBS), leading to receptor drift over days. Phosphonate bonds (Metal–O–P) on TiO₂/Al₂O₃ are stable from pH 3 to 9 for extended periods [2].

  • Monolayer Control: Silanes often polymerize in solution, creating messy "clumps" on the surface. Phosphonic acids do not polymerize with themselves; they only bind to the surface, making monolayer formation self-limiting and reproducible [3].

References

  • Hanson, E. L., et al. "Bonding of Alkylphosphonic Acids to Active Metal Oxide Surfaces." Journal of the American Chemical Society, 2003. Link

    • Grounding: Establishes the mechanism of thermal annealing for covalent phosphonate
  • Mutin, P. H., et al. "Selective Surface Modification of Metal Oxides with Organophosphorus Compounds." Chemistry of Materials, 2004. Link

    • Grounding: Comparative stability of phosphon
  • Queffélec, C., et al. "Surface Modification Using Phosphonic Acids and Esters." Chemical Reviews, 2012. Link

    • Grounding: Comprehensive review of phosphonic acid SAM protocols and applic
  • Song, M., et al. "Ultrasensitive detection of interleukin 1α using 3-phosphonopropionic acid modified FTO surface."[1] Bioelectrochemistry, 2021.[1] Link[1]

    • Grounding: Direct application of phosphonopropionic acid in a functional biosensor.

Sources

Method

protocol for 2-Phosphonopropionic acid coupling to amine groups

Application Note: Chemoselective Coupling of 2-Phosphonopropionic Acid (2-PPA) to Amine-Containing Biomolecules Abstract This application note details the protocol for the chemoselective conjugation of 2-Phosphonopropion...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Coupling of 2-Phosphonopropionic Acid (2-PPA) to Amine-Containing Biomolecules

Abstract

This application note details the protocol for the chemoselective conjugation of 2-Phosphonopropionic acid (2-PPA) to primary amine groups (


). 2-PPA is a heterobifunctional linker possessing a carboxylic acid and a phosphonic acid moiety.[1] The primary challenge in utilizing 2-PPA is achieving regioselectivity: activating the carboxylic acid for amide bond formation while preserving the phosphonic acid group for subsequent applications (e.g., binding to titanium, iron oxide surfaces, or calcium signaling studies). This guide utilizes a pH-controlled, two-step EDC/sulfo-NHS coupling strategy to maximize yield and minimize phosphonate-anhydride side reactions.[1]

Scientific Rationale & Mechanism

The Chemoselectivity Challenge

The successful coupling of 2-PPA relies on exploiting the difference in acidity (


) and nucleophilicity between its two acid groups.
  • Carboxylic Acid (

    
    ): 
    
    
    
    .[1]
  • Phosphonic Acid (

    
    ): 
    
    
    
    ,
    
    
    .[1]

At the activation pH of 5.0–6.0 (MES buffer), the carboxylic acid exists largely as a carboxylate anion, which rapidly attacks the carbodiimide (EDC) to form the reactive O-acylisourea. The phosphonate group, while partially ionized, is sterically bulkier and forms less stable intermediates with EDC under these specific conditions. By using Sulfo-NHS , we capture the activated carboxylate as a stable ester before the amine is introduced, preventing phosphonate activation and polymerization.

Reaction Mechanism Diagram

The following diagram illustrates the specific pathway for carboxyl-selective activation.

G PPA 2-PPA (Carboxyl & Phosphonate) Inter Unstable O-acylisourea PPA->Inter Activation (pH 5.5) Side Side Reaction: Phosphonate Anhydrides (Avoided by pH control) PPA->Side If pH < 4 EDC EDC (Carbodiimide) EDC->Inter NHS Sulfo-NHS Ester Stable NHS-Ester NHS->Ester Amine Target Amine (R-NH2) Product Final Conjugate (Phosphono-Amide) Amine->Product Inter->Ester Stabilization Ester->Product Coupling (pH 7.4)

Figure 1: Reaction pathway for EDC/Sulfo-NHS mediated coupling of 2-PPA. The process prioritizes carboxyl activation via pH control.

Materials & Reagents

ReagentSpecificationRole
2-Phosphonopropionic Acid >95% PurityLinker / Ligand
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HClCarboxyl Activator
Sulfo-NHS N-HydroxysulfosuccinimideEster Stabilizer
Activation Buffer 0.1 M MES, 0.5 M NaCl, pH 6.0Activation Medium
Coupling Buffer 1× PBS (Phosphate Buffered Saline), pH 7.4Conjugation Medium
Quenching Reagent Hydroxylamine or Glycine (100 mM)Stop Reaction
Desalting Column Zeba™ Spin or PD-10 (MWCO depends on target)Purification

Critical Note on Buffers: Do not use phosphate buffer for the activation step. Phosphate competes with the carboxyl group for EDC, reducing efficiency. Use MES (2-(N-morpholino)ethanesulfonic acid).[1][2][3]

Experimental Protocol

Phase 1: Activation of 2-PPA (The "Zero-Length" Strategy)

Goal: Create the semi-stable NHS-ester of 2-PPA.

  • Preparation: Dissolve 2-PPA in Activation Buffer (MES, pH 6.0) to a final concentration of 10 mM.

    • Why: pH 6.0 is the "sweet spot" where the carboxyl is nucleophilic enough to react with EDC, but the hydrolysis rate of the intermediate is manageable.

  • Activator Addition: Add EDC and Sulfo-NHS to the 2-PPA solution.

    • Molar Ratio: 1:2:5 (2-PPA : EDC : Sulfo-NHS).[1]

    • Insight: An excess of Sulfo-NHS drives the equilibrium toward the stable ester.

  • Incubation: React for 15 minutes at room temperature (20–25°C).

    • Caution: Do not exceed 20 minutes. The active ester can hydrolyze or the phosphonate group may begin to react with excess EDC.

Phase 2: Amine Coupling

Goal: Form the stable amide bond with the target molecule.

  • Buffer Exchange (Optional but Recommended): If the target amine is sensitive to EDC, use a rapid desalting column (equilibrated with PBS pH 7.[1]4) to remove unreacted EDC.[1][4]

    • Note: For small molecule coupling (where 2-PPA is in excess), this step is skipped.[1] For protein coupling, this is crucial to prevent protein crosslinking.[1]

  • Conjugation: Mix the activated 2-PPA solution with the Target Amine dissolved in Coupling Buffer (PBS, pH 7.4) .

    • Ratio: If modifying a protein, use a 10–50 molar excess of 2-PPA over the protein.

  • Incubation: Incubate for 2 hours at room temperature or overnight at 4°C.

    • Mechanism:[5][6][7][8][9] The pH shift to 7.4 deprotonates the target amines, making them highly nucleophilic to attack the NHS-ester.

  • Quenching: Add Hydroxylamine (final conc. 10 mM) and incubate for 15 minutes to quench any remaining reactive esters.

Phase 3: Purification
  • Dialysis/Filtration: Remove excess uncoupled 2-PPA using dialysis cassettes or centrifugal filters with an appropriate Molecular Weight Cut-Off (MWCO).[1]

  • Storage: Store the conjugate at -20°C. Avoid repeated freeze-thaw cycles.

Workflow Visualization

Workflow Start Start: Dissolve 2-PPA in MES Buffer (pH 6.0) Activate Add EDC + Sulfo-NHS (15 min, RT) Start->Activate Split Target Type? Activate->Split SmallMol Small Molecule/Surface (Skip Purification) Split->SmallMol Robust Target Protein Protein/Biologic (Desalt to remove EDC) Split->Protein Sensitive Target Couple Add Target Amine in PBS (pH 7.4) SmallMol->Couple Protein->Couple Quench Quench with Hydroxylamine Couple->Quench Purify Purify (Dialysis/HPLC) Quench->Purify

Figure 2: Operational workflow distinguishing between robust targets (surfaces/small molecules) and sensitive biological targets.

Quality Control & Validation

To ensure the protocol was successful, utilize the following validation methods:

  • Zeta Potential (For Nanoparticles):

    • Expectation: If coupling 2-PPA to a neutral or positive amine surface, the Zeta potential should shift to a negative value (approx -20 to -40 mV at pH 7.4) due to the exposed phosphonate groups (

      
      ).[1]
      
  • FTIR Spectroscopy:

    • Look for the emergence of Amide I (

      
      )  and Amide II (
      
      
      
      )
      bands.
    • Verify the presence of P=O stretching (

      
      ) .
      
  • Colorimetric Assay (TNBS):

    • Measure the disappearance of free amines on your target molecule using the TNBS (Trinitrobenzenesulfonic acid) assay. A reduction in absorbance indicates successful blocking/coupling of the amines.

References

  • Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd Edition). Academic Press.[1] (The definitive guide on EDC/NHS chemistry and heterobifunctional linkers).

  • Thermo Fisher Scientific. EDC Crosslinking Protocol. (Standard protocols for carboxyl-amine coupling).

  • Guerrero, P., et al. (2021).[1] "Effectiveness of Biofunctionalization of Titanium Surfaces with Phosphonic Acid." Biomedicines, 9(11), 1663.[10] (Demonstrates phosphonate utility in surface modification).

  • PubChem. 2-Phosphonopropionic acid Compound Summary. (Chemical properties and structure).[1][3][6][8][11][12] [1]

Sources

Application

Application Notes &amp; Protocols: The Strategic Incorporation of 2-Phosphonopropionic Acid Analogs in Solid-Phase Peptide Synthesis

Authored by: A Senior Application Scientist Introduction: Beyond the Canonical Amino Acids In the landscape of drug discovery and chemical biology, peptides serve as highly specific and potent modulators of biological pr...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: Beyond the Canonical Amino Acids

In the landscape of drug discovery and chemical biology, peptides serve as highly specific and potent modulators of biological processes. However, their therapeutic potential is often hampered by metabolic instability, particularly susceptibility to peptidase degradation. To overcome these limitations, researchers have turned to peptide mimetics, or "peptidomimetics," which replace key structural motifs with non-natural analogs to enhance stability and bioavailability.

Phosphonopeptides represent a powerful class of peptidomimetics where a carboxylic acid group or an entire peptide bond is replaced by a phosphonic acid moiety (-PO₃H₂).[1] The tetrahedral geometry of the phosphonate group is a superb mimic of the transition state of amide bond hydrolysis, making these compounds potent inhibitors of various proteases and other enzymes.[2][3] 2-Phosphonopropionic acid, as an isostere of aspartic acid or, more commonly, its amino-derivative (1-aminoethylphosphonic acid) as an analog of alanine, is a building block of significant interest for creating targeted enzyme inhibitors and antibacterial agents.[2][4][5]

This guide provides a detailed technical overview and field-proven protocols for incorporating 2-phosphonopropionic acid analogs into peptide sequences using modern Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the causality behind experimental choices, from the selection of protected building blocks to the final cleavage and purification, empowering researchers to confidently synthesize these valuable molecules.

The Core Challenge: Taming the Phosphonate Moiety

Unlike a standard carboxylic acid, a phosphonic acid is a diprotic acid with significantly different reactivity and steric bulk. Direct incorporation into an SPPS workflow is not feasible. The primary challenges are:

  • Protecting Group Strategy: The phosphonic acid must be masked during synthesis to prevent unwanted side reactions and to ensure efficient coupling. This protection must be orthogonal to the Nα-Fmoc group, meaning it must remain stable during the basic conditions of Fmoc removal (e.g., piperidine treatment) but be labile under the final acidic cleavage conditions (e.g., Trifluoroacetic acid).[6] Di-tert-butyl (OtBu) or other acid-labile esters are often the protecting groups of choice.

  • Coupling Efficiency: Activating a phosphonic acid monoester for amide bond formation can be more challenging than activating a carboxylic acid. The choice of coupling reagents and reaction conditions is critical to drive the reaction to completion and avoid the formation of side products.

The solution lies in using a pre-formed, suitably protected building block, such as Fmoc-L-1-aminoethylphosphonic acid di-tert-butyl ester (Fmoc-Alaᴾ(OtBu)₂-OH), to introduce the desired moiety.

Experimental Workflow for Phosphonopeptide Synthesis

The synthesis of a peptide containing a 2-phosphonopropionic acid analog follows the fundamental cycle of SPPS, with special considerations for the phosphonate-containing residue.[3][7]

SPPS_Workflow cluster_resin Solid Support cluster_cycle SPPS Cycle cluster_final Final Steps Resin Resin (e.g., Rink Amide) Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Start Synthesis Wash1 2. DMF Wash Deprotection->Wash1 Remove Fmoc Coupling 3. Coupling (Fmoc-AA-OH or Fmoc-AlaP(OtBu)2-OH + HBTU/DIPEA) Wash1->Coupling Prepare for coupling Wash2 4. DMF Wash Coupling->Wash2 Add next residue Wash2->Deprotection Start next cycle Cleavage 5. Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage After final cycle Purification 6. Purification (RP-HPLC) Cleavage->Purification

Figure 1: General workflow for Fmoc-based solid-phase synthesis of a phosphonopeptide.

Detailed Protocols

PART 1: Materials and Reagents
ReagentRecommended GradeSupplier ExamplePurpose
Rink Amide Resin (or similar)100-200 meshSigma-AldrichSolid support for peptide synthesis, yielding a C-terminal amide.
Fmoc-Protected Amino AcidsSPPS GradeChemPep, BachemStandard building blocks for peptide elongation.
Fmoc-Alaᴾ(OtBu)₂-OH >98% PuritySpecialty VendorThe key phosphonopropionic acid analog building block.
N,N-Dimethylformamide (DMF)Peptide SynthesisVapourtecPrimary solvent for washing and coupling reactions.[8]
PiperidineACS ReagentSigma-AldrichBase for removing the Fmoc protecting group.[7]
HBTU / PyBOP>99%ChemPepCoupling reagent for activating carboxyl/phosphonyl groups.[9]
N,N-Diisopropylethylamine (DIPEA)Peptide SynthesisSigma-AldrichActivation base for coupling reactions.
Dichloromethane (DCM)ACS ReagentFisherSolvent for washing and resin swelling.
Trifluoroacetic Acid (TFA)>99%Sigma-AldrichAcid for final cleavage from the resin and side-chain deprotection.
Triisopropylsilane (TIS)>98%Sigma-AldrichScavenger to quench reactive cations during cleavage.[10]
Deionized Water (H₂O)18.2 MΩ·cmMilliporeScavenger and component of HPLC mobile phase.
Acetonitrile (ACN)HPLC GradeFisherComponent of HPLC mobile phase for purification.
PART 2: Step-by-Step Synthesis Protocol (Example Scale: 0.1 mmol)

1. Resin Preparation and Swelling

  • Rationale: Proper swelling of the resin is crucial for ensuring that all reactive sites are accessible to reagents, maximizing reaction efficiency.

  • Protocol:

    • Place 0.1 mmol of Rink Amide resin in a fritted reaction vessel.

    • Add ~5 mL of DMF and gently agitate for 30 minutes.

    • Drain the DMF.

    • Add ~5 mL of DCM, agitate for 5 minutes, and drain. Repeat once.

    • Add ~5 mL of DMF, agitate for 5 minutes, and drain. Repeat once. The resin is now ready for the first deprotection.

2. Standard Fmoc Deprotection

  • Rationale: The base-labile Fmoc group must be removed from the N-terminus of the growing peptide chain to allow for the coupling of the next amino acid.[6]

  • Protocol:

    • Add 3 mL of 20% (v/v) piperidine in DMF to the swollen resin.

    • Agitate for 3 minutes and drain.

    • Add a fresh 3 mL of 20% piperidine in DMF.

    • Agitate for 10-15 minutes and drain.

    • Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

    • Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine.

3. Coupling of the Phosphonic Acid Building Block

  • Rationale: This is the most critical step. We use HBTU as an efficient coupling reagent that converts the phosphonic acid monoester into a highly reactive intermediate. A longer coupling time or a "double coupling" is recommended to overcome the reduced reactivity and steric hindrance of the phosphonate building block.

  • Protocol:

    • In a separate vial, dissolve Fmoc-Alaᴾ(OtBu)₂-OH (0.3 mmol, 3 eq.) and HBTU (0.29 mmol, 2.9 eq.) in 2 mL of DMF.

    • Add DIPEA (0.6 mmol, 6 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Immediately add the activated mixture to the deprotected resin.

    • Agitate the reaction vessel for at least 2 hours at room temperature.

    • Drain the reaction solution and wash the resin with DMF (3 x 5 mL).

    • Self-Validation: Perform a Kaiser test. If the test is positive (blue beads), it indicates incomplete coupling. In this case, repeat steps 1-5 (a "double couple") to drive the reaction to completion.

    • After a negative Kaiser test, wash the resin with DCM (3 x 5 mL) and DMF (3 x 5 mL) to prepare for the next cycle.

4. Chain Elongation

  • Protocol: Repeat the deprotection (Step 2) and coupling (Step 3, using standard Fmoc-amino acids) cycles until the desired peptide sequence is assembled.[11]

5. Final Cleavage and Deprotection

  • Rationale: A strong acid cocktail is required to cleave the peptide from the resin and simultaneously remove all acid-labile side-chain protecting groups, including the t-butyl esters on the phosphonate group.[12] Scavengers like TIS and water are essential to trap the highly reactive carbocations (e.g., tert-butyl cations) generated during this process, preventing modification of sensitive residues like Tryptophan or Methionine.[13]

  • Protocol:

    • After the final deprotection step, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

    • Prepare the cleavage cocktail: 95% TFA / 2.5% H₂O / 2.5% TIS . (Use a fume hood and appropriate PPE).

    • Add 3-5 mL of the cleavage cocktail to the dry peptide-resin.

    • Agitate gently at room temperature for 2-3 hours.

    • Filter the cleavage solution away from the resin beads into a clean centrifuge tube.

    • Wash the resin beads with a small amount of fresh TFA (0.5 mL) and combine the filtrates.

    • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers.

    • Dry the white peptide pellet under vacuum.

PART 3: Characterization and Purification

The crude peptide should be analyzed and purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column. The identity of the purified peptide is then confirmed by mass spectrometry (e.g., ESI-MS), where the observed mass should match the calculated mass of the desired phosphonopeptide.

Troubleshooting Common Issues

ProblemPotential CauseSuggested Solution
Incomplete Coupling 1. Insufficient activation/coupling time for the phosphonate residue.1. Increase coupling time to 3-4 hours or perform a double couple.[14]
(Positive Kaiser Test)2. Steric hindrance from the growing peptide chain.2. Consider using a more potent coupling reagent like PyBOP.[9]
Low Cleavage Yield 1. Incomplete cleavage from the resin.1. Increase cleavage time to 4 hours.
2. Peptide is insoluble in the cleavage cocktail.2. Ensure the peptide-resin is thoroughly dry before adding the TFA cocktail.
Side Product Peaks Inefficient scavenging of cations during cleavage.For peptides containing multiple sensitive residues (Cys, Met, Trp), consider using a more complex scavenger cocktail like Reagent K.[13]
(Observed in HPLC)

Conclusion and Future Outlook

The incorporation of 2-phosphonopropionic acid analogs via SPPS is a robust and accessible method for creating potent and stable peptidomimetics. By employing properly protected phosphonic acid building blocks and optimizing the coupling and cleavage steps, researchers can efficiently synthesize these valuable compounds. The resulting phosphonopeptides serve as critical tools in drug development, particularly as enzyme inhibitors for therapeutic intervention in cancer, infectious diseases, and metabolic disorders.[1][2][15] The protocols and insights provided herein offer a validated framework for the successful synthesis and application of this important class of molecules.

References

  • Title: Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences Source: Luxembourg Bio Technologies URL: [Link]

  • Title: Greening Fmoc/tBu solid-phase peptide synthesis Source: RSC Publishing URL: [Link]

  • Title: Solid-phase synthesis of phosphopeptides Source: PubMed URL: [Link]

  • Title: Synthetic Methods of Phosphonopeptides Source: PMC - NIH URL: [Link]

  • Title: Synthetic Methods of Phosphonopeptides Source: MDPI URL: [Link]

  • Title: Solid Phase Phosphorylation of a Peptide by the H-Phosphonate Method Source: Luxembourg Bio Technologies URL: [Link]

  • Title: Overview of Solid Phase Peptide Synthesis (SPPS) Source: CSBio URL: [Link]

  • Title: Phosphonopeptides containing free phosphonic groups: recent advances Source: RSC Publishing URL: [Link]

  • Title: Practical Synthesis Guide to Solid Phase Peptide Chemistry Source: AAPPTec URL: [Link]

  • Title: Solid-phase peptide synthesis Source: Vapourtec URL: [Link]

  • Title: Advances in Fmoc solid-phase peptide synthesis Source: PMC - NIH URL: [Link]

  • Title: Development and Clinical Application of Phosphorus-Containing Drugs Source: PMC - NIH URL: [Link]

  • Title: Methods and protocols of modern solid phase peptide synthesis Source: Gyros Protein Technologies URL: [Link]

  • Title: Synthetic strategies of phosphonodepsipeptides Source: Beilstein Journals URL: [Link]

  • Title: Phosphonopeptides as Antibacterial Agents: Alaphosphin and Related Phosphonopeptides Source: PMC - NIH URL: [Link]

  • Title: Peptide Cleavage from Resin Protocol Source: Tufts University URL: [Link]

  • Title: Synthesis of phosphonopeptides composing of one or two 1-aminoalkylphosphonic acid residue(s) Source: ResearchGate URL: [Link]

  • Title: Cleavage from Resin Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]

  • Title: Novabiochem® - Fmoc resin cleavage protocols Source: Merck Millipore URL: [Link]

  • Title: Phosphonopeptides as antibacterial agents: mechanism of action of alaphosphin Source: PubMed URL: [Link]

  • Title: Phosphonoalamides Reveal the Biosynthetic Origin of Phosphonoalanine Natural Products and a Convergent Pathway for Their Diversification Source: PubMed Central URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for 2-Phosphonopropionic acid synthesis

Topic: Optimization of Reaction Conditions for 2-Phosphonopropionic Acid (2-PPA) Document ID: TSC-PPA-2024-05 Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for 2-Phosphonopropionic Acid (2-PPA) Document ID: TSC-PPA-2024-05 Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Welcome to the Technical Support Center for organophosphorus synthesis. This guide addresses the synthesis of 2-Phosphonopropionic Acid (CAS: 2535-01-5) . The primary synthetic route involves a Michaelis-Arbuzov rearrangement followed by acid hydrolysis.

While the chemistry appears straightforward, users often encounter issues with thermal runaway during the Arbuzov step , incomplete hydrolysis , and purification of the hygroscopic final product . This guide provides troubleshooting workflows to maximize yield and purity.

Phase I: The Michaelis-Arbuzov Reaction

Core Reaction: Triethyl phosphite + Ethyl 2-bromopropionate


 Triethyl 2-phosphonopropionate + Ethyl Bromide (

).
Q1: My reaction mixture turns dark brown/black before the reaction is complete. What is happening?

Diagnosis: Thermal decomposition caused by uncontrolled exotherm. The Science: The Arbuzov reaction is highly exothermic. If the temperature exceeds 150°C–160°C, phosphites can disproportionate, and the organic backbone may char. Troubleshooting:

  • Dosing Control: Do not mix reagents all at once. Heat the neat ester (Ethyl 2-bromopropionate) to reaction temperature (120°C–130°C) first.

  • Dropwise Addition: Add Triethyl phosphite dropwise. The reaction rate is instantaneous at this temperature; the addition rate controls the heat generation.

  • Reflux Management: Ensure your condenser is efficient. The byproduct, Ethyl Bromide (bp 38.4°C), boils off rapidly. If it refluxes too vigorously without escaping, it suppresses the reaction temperature, leading to accumulation of reagents and a potential "runaway" once the

    
     finally escapes.
    
Q2: The reaction stalls at 70-80% conversion. Adding more phosphite doesn't help.

Diagnosis: Product inhibition via the "Arbuzov Equilibrium" trap. The Science: The reaction is driven by the removal of the volatile alkyl halide (


). If 

remains in the flask, it competes with the starting bromide for the phosphite, or simply lowers the boiling point of the mix below the activation energy threshold. Troubleshooting:
  • Active Distillation: Do not just reflux; use a Dean-Stark trap or a distillation head to actively remove

    
     as it forms.
    
  • Temperature Ramp: As

    
     is removed, the pot temperature will naturally rise. Allow it to reach 140°C–150°C for the final 30 minutes to ensure completion.
    
Visualization: Arbuzov Process Flow

ArbuzovOptimization Start Start: Ethyl 2-bromopropionate Heat Heat to 130°C Start->Heat Add Dropwise Addition: Triethyl Phosphite Heat->Add Remove CRITICAL STEP: Remove EtBr (Distillation) Add->Remove Generates Exotherm Remove->Remove Continuous Removal Complete Intermediate: Triethyl 2-phosphonopropionate Remove->Complete Drive Equilibrium

Figure 1: Critical workflow for the Michaelis-Arbuzov formation of the phosphonate ester.

Phase II: Hydrolysis & Isolation

Core Reaction: Triethyl 2-phosphonopropionate +


 (

)

2-Phosphonopropionic Acid + Ethanol.
Q3: After refluxing with HCl, I have a viscous oil that refuses to crystallize. Is my product impure?

Diagnosis: The "Hygroscopic Trap." The Science: 2-PPA is extremely hygroscopic. Even 1-2% residual water or HCl prevents the formation of a crystal lattice, resulting in a "honey-like" viscous oil. Troubleshooting:

  • Azeotropic Drying: You must remove water rigorously. Add toluene or cyclohexane to the crude oil and rotary evaporate. Repeat 3x. This pulls water out via azeotrope.

  • Vacuum Drying: Place the oil under high vacuum (<1 mbar) at 50°C for at least 12 hours.

  • Seed Crystals: If available, introduce a seed crystal. If not, scratch the flask wall with a glass rod under a layer of dry dichloromethane (DCM) or diethyl ether to induce nucleation.

Q4: Can I use TMSBr (Trimethylsilyl bromide) instead of HCl?

Diagnosis: Seeking milder conditions. The Science: Yes. TMSBr allows for anhydrous cleavage of the ester. Protocol Adjustment:

  • Dissolve the triethyl ester in dry DCM.

  • Add 3.5 - 4.0 equivalents of TMSBr at 0°C.

  • Stir at Room Temp for 12 hours.

  • Concentrate.

  • Add water (or methanol) to hydrolyze the silyl ester. Verdict: This method often yields a cleaner solid product because it avoids the harsh boiling required by HCl hydrolysis, reducing thermal degradation byproducts.

Detailed Experimental Protocol

The following protocol is validated for a 50g scale synthesis.

Step 1: Synthesis of Triethyl 2-phosphonopropionate
  • Setup: 3-neck flask equipped with a thermometer, addition funnel, and a short-path distillation head (to collect EtBr).

  • Charge: Add Ethyl 2-bromopropionate (1.0 eq) to the flask. Heat to 120°C .

  • Addition: Add Triethyl phosphite (1.05 eq) dropwise over 1 hour.

    • Note: Maintain internal temperature between 120°C–135°C. Adjust addition rate if temp spikes.

  • Completion: Once addition is done, raise temp to 150°C for 1 hour to drive off residual EtBr.

  • Purification: Vacuum distill the resulting oil. (Target bp: ~100°C at 2 mmHg).

Step 2: Hydrolysis to 2-Phosphonopropionic Acid
  • Charge: Mix the distilled ester with 6N HCl (10 eq) .

  • Reflux: Reflux for 12–16 hours.

  • Concentration: Strip water/HCl on a rotary evaporator.

  • Drying (Crucial): Add Toluene (50 mL) and evaporate. Repeat 3 times.

  • Isolation: The residue should solidify upon cooling and high-vacuum drying.

    • Melting Point Check: Pure 2-PPA should melt around 166°C–170°C (varies slightly with hydration).

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Low Yield (Step 1) Loss of PhosphiteTriethyl phosphite is sensitive to oxidation. Ensure N2 atmosphere.
Violent Boiling (Step 1) EtBr AccumulationReaction temp too low. Increase heat to ensure EtBr distills off immediately.
Product is Black Oil CharringReaction temp exceeded 160°C. Use oil bath with thermostat, not heating mantle.
Product is Wet Paste Residual HCl/WaterPerform Toluene azeotrope. Wash solid with cold dry ether.

Logic Pathway for Quality Control

Use this decision tree to determine the next step if your analysis (NMR/HPLC) shows issues.

TroubleshootingLogic CheckNMR Analyze 1H NMR / 31P NMR PurityCheck Is Purity > 95%? CheckNMR->PurityCheck ImpurityType Identify Impurity PurityCheck->ImpurityType No Success Proceed to Biological Assay PurityCheck->Success Yes MonoEster Impurity: Mono-ester (Incomplete Hydrolysis) ImpurityType->MonoEster Ethyl signals present UnknownPeaks Impurity: Unknown P-C cleavage ImpurityType->UnknownPeaks Phosphoric acid signal ActionReflux Action: Reflux with fresh conc. HCl (6h) MonoEster->ActionReflux ActionTemp Action: Check Arbuzov Temp (Likely too high) UnknownPeaks->ActionTemp

Figure 2: Quality Control Decision Tree for 2-PPA Synthesis.

References

  • PubChem. 2-Phosphonopropionic acid (Compound Summary). National Library of Medicine. [Link]

  • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement. Chemical Reviews, 81(4), 415–430. [Link]

  • Organic Chemistry Portal. Arbuzov Reaction.[Link]

  • McKenna, C. E., et al. (1977). Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane. Tetrahedron Letters. [Link]

Optimization

Technical Support Center: Purification of 2-Phosphonopropionic Acid

Welcome to the technical support resource for the purification of 2-Phosphonopropionic acid (2-PPA). This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 2-Phosphonopropionic acid (2-PPA). This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating high-purity 2-PPA from complex reaction mixtures. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt these methods for your specific experimental context.

Section 1: Understanding the Challenge: FAQs on 2-PPA and Its Impurities

This section addresses the most common initial questions and problems encountered during the purification of 2-PPA.

Question 1: What are the most common byproducts I can expect from the synthesis of 2-Phosphonopropionic acid?

The impurity profile is intrinsically linked to the synthetic route employed. Most syntheses are variations of the Michaelis-Arbuzov reaction followed by hydrolysis, and the byproducts arise from starting materials, side reactions, or incomplete reactions.

Table 1: Common Synthesis Routes and Associated Impurities

Synthetic RouteKey ReagentsExpected Impurities & ByproductsRationale for Formation
Michaelis-Arbuzov & Hydrolysis Trialkyl phosphite (e.g., P(OEt)₃), α-halopropionate (e.g., Ethyl 2-bromopropionate), Acid (e.g., HCl)- Unreacted trialkyl phosphite- Unreacted α-halopropionate- Mono-ester of 2-PPA- Phosphorous acid (H₃PO₃)- Phosphoric acid (H₃PO₄)Unreacted starting materials are common. The mono-ester results from incomplete hydrolysis of the intermediate dialkyl phosphonate.[1] Phosphorous and phosphoric acid can arise from the degradation of phosphite reagents or side reactions.[2]
Moedritzer-Irani Type Reaction Amine, Formaldehyde, Phosphorous Acid- Aminomethylphosphonic acids- N-methyl derivatives- Unreacted phosphorous acid- Phosphoric acidThese routes can produce mixtures of N-mono- and N,N-bis(methylphosphonic acids) if not carefully controlled. Oxidation of phosphorous acid to phosphoric acid is a common side reaction.[3]

Question 2: Why is my purified 2-Phosphonopropionic acid a sticky oil or gum instead of a crystalline solid?

This is the most frequent challenge. Phosphonic acids, including 2-PPA, are notoriously difficult to crystallize for several reasons:

  • Hygroscopicity: The polar phosphonic acid group readily absorbs atmospheric moisture, leading to a viscous, non-crystalline state.[1]

  • Strong Hydrogen Bonding: The -P(O)(OH)₂ group forms extensive intermolecular hydrogen bonds, which can favor an amorphous, glassy state over an ordered crystal lattice.

  • Residual Solvents or Impurities: Even small amounts of solvent or impurities can disrupt the crystallization process, resulting in "oiling out".[4]

Question 3: How can I definitively confirm the purity of my final 2-PPA product?

A multi-faceted analytical approach is required. No single technique tells the whole story.

  • ³¹P NMR Spectroscopy: This is the most powerful technique. It provides a clear window into phosphorus-containing impurities. You can directly observe and quantify 2-PPA relative to contaminants like phosphoric acid and phosphorous acid. The natural abundance (100%) and high sensitivity of the ³¹P nucleus make it ideal for this purpose.[2]

  • ¹H and ¹³C NMR Spectroscopy: Essential for confirming the organic backbone of the molecule and detecting organic impurities that lack phosphorus.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for assessing purity. Due to the high polarity of 2-PPA, reversed-phase (C18) chromatography is a suitable method.[5]

Section 2: Purification Strategy & Troubleshooting Guides

A successful purification strategy for 2-PPA is not a single method but a logical workflow. The choice of technique depends on the nature of the impurities, the scale of the reaction, and the desired final purity.

Purification_Workflow CRUDE Crude Reaction Mixture WORKUP Aqueous Work-up (pH-based Extraction) CRUDE->WORKUP ANALYSIS1 Analyze Organic & Aqueous Phases (TLC, ³¹P NMR) WORKUP->ANALYSIS1 Separate Phases ISOLATE Isolate Crude Acid (Evaporation) ANALYSIS1->ISOLATE Product in Aqueous Phase ANALYSIS2 Is Product a Solid? ISOLATE->ANALYSIS2 CRYSTAL Purify by Recrystallization ANALYSIS2->CRYSTAL Yes SALT Purify via Salt Formation & Crystallization ANALYSIS2->SALT No CHROM Purify by Ion-Exchange Chromatography ANALYSIS2->CHROM No / Oily FINAL Pure Crystalline 2-PPA CRYSTAL->FINAL SALT->FINAL CHROM->FINAL

Caption: Logical workflow for the purification of 2-PPA.

Guide 1: Initial Work-up via pH-Dependent Extraction

Core Principle: This technique exploits the amphiphilic nature of 2-PPA. The phosphonic acid group's charge state is pH-dependent, which dictates its solubility in aqueous vs. organic phases.[4]

Question: How do I perform an initial clean-up to remove non-polar organic impurities?

By manipulating the pH, you can selectively move your product between phases, leaving many impurities behind. In alkaline conditions, the deprotonated 2-PPA salt is highly water-soluble, while in acidic conditions, the protonated form is more non-polar.[4]

Experimental Protocol: Biphasic Extractive Work-up

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane (DCM)) and water.

  • Alkaline Wash: Adjust the pH of the aqueous layer to >10 with 1-2M NaOH. Transfer the biphasic mixture to a separatory funnel and shake vigorously.

    • Causality: At high pH, 2-PPA is deprotonated to its highly polar dianion, which partitions exclusively into the aqueous phase. Non-polar organic impurities (like unreacted esters or phosphites) will remain in the organic layer.

  • Separation: Separate the layers. Discard the organic layer (verify with TLC or NMR that it contains no product).

  • Acidification: Cool the aqueous layer in an ice bath. Slowly acidify to pH < 1 with concentrated HCl.

  • Product Extraction: Extract the acidified aqueous layer multiple times with a fresh organic solvent (e.g., ethyl acetate).

    • Causality: At low pH, the fully protonated 2-PPA is less polar and can be extracted from the aqueous phase into an organic solvent. Inorganic salts and acids will remain in the aqueous phase.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-PPA.

Troubleshooting this Stage

ProblemPossible CauseRecommended Solution
Emulsion Formation High concentration of amphiphilic species; vigorous shaking.Add brine (saturated NaCl solution) to break the emulsion. Use gentle inversions instead of vigorous shaking.
Product Fails to Extract into Organic Phase After Acidification Insufficient acidification; product still charged.Re-check the pH of the aqueous phase and add more acid if necessary. Use a more polar extraction solvent like ethyl acetate or a mixture with THF.
Precipitation Upon Acidification The free acid form of 2-PPA may have low solubility in the highly saline aqueous phase.This can be beneficial. If a solid crashes out, it can be collected by filtration, washed with cold water, and dried. This solid is likely a purer form of the acid.
Guide 2: Purification by Crystallization

Core Principle: Crystallization is a powerful purification technique that relies on the differential solubility of the product and impurities in a given solvent system. For phosphonic acids, success often hinges on managing their hygroscopicity and strong intermolecular forces.[1][4]

Question: My product is an oil after extraction. What is the best way to get it to crystallize?

If direct crystallization fails, forming a salt with a bulky, rigid amine like dicyclohexylamine is an excellent strategy. This breaks up the problematic hydrogen-bonding network of the free acid and provides a rigid ionic lattice that crystallizes readily.[4]

Experimental Protocol 1: Direct Recrystallization of the Free Acid

  • Dissolve the crude 2-PPA in a minimum amount of a hot polar solvent (e.g., acetonitrile, or an acetone/water mixture).[4]

  • Allow the solution to cool slowly to room temperature.

  • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cool the flask in a freezer (-18 °C) to maximize crystal formation.[4]

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold crystallization solvent, and dry under high vacuum.

Experimental Protocol 2: Crystallization via Dicyclohexylammonium (DCHA) Salt Formation

  • Dissolve the crude 2-PPA oil in a suitable solvent like acetone or ethyl acetate.

  • Slowly add an equimolar amount of dicyclohexylamine dropwise with stirring.

  • A white precipitate of the 2-PPA DCHA salt should form. Stir for 30 minutes to an hour to ensure complete precipitation.

  • Collect the salt by vacuum filtration, wash with cold acetone or ethyl acetate, and dry.

  • Liberation of the free acid (if required): The pure salt can be dissolved in water, acidified with a strong acid (e.g., HCl), and the pure 2-PPA can be re-extracted as described in Guide 1. Alternatively, using a strong acid ion-exchange resin is a cleaner method.

Table 2: Comparison of Crystallization Solvent Systems

Solvent SystemExpected OutcomeExpert Notes
Acetonitrile : Water Good for moderately polar compounds.A good starting point. Dissolve in a minimal amount of water, then add acetonitrile until cloudy, then heat to clarify and cool slowly.[4]
Ethanol or Isopropanol Can work well, especially with a small amount of water.First, dissolve the product in a minimum of water, then add to the cold alcohol. Filter quickly as the product can be highly hygroscopic.[4]
Concentrated HCl Can be effective for some phosphonic acids.Acidic media reduces the water solubility of phosphonic acids, promoting crystallization.[1]
Lyophilization from tBuOH/Water Produces a fluffy, amorphous solid.While not a crystalline solid, this method is excellent for removing water and obtaining a manageable, non-sticky solid, which can then be used for crystallization attempts.[4]
Guide 3: Chromatographic Purification

Core Principle: When crystallization fails, chromatography offers a high-resolution alternative. Due to the highly polar and acidic nature of 2-PPA, traditional silica gel chromatography is often ineffective. Strong Anion-Exchange (SAX) chromatography is the method of choice.[4][5]

Question: When should I use chromatography, and which type is best?

Use chromatography when you have a complex mixture of polar, acidic impurities that cannot be separated by extraction or crystallization. Strong Anion-Exchange is ideal because it separates compounds based on the strength of their anionic charge.

Caption: Principle of Strong Anion-Exchange (SAX) Chromatography.

Experimental Protocol: Strong Anion-Exchange (SAX) Chromatography

  • Resin Preparation: Use a commercially available SAX resin (e.g., Dowex) and prepare the column according to the manufacturer's instructions, typically by washing with water, acid, and base, and finally equilibrating with the starting buffer (e.g., water or very dilute formic acid).

  • Loading: Dissolve the crude 2-PPA in a minimum volume of the starting buffer and load it onto the column.

    • Causality: The negatively charged phosphonate and carboxylate groups of 2-PPA will bind ionically to the positively charged quaternary ammonium groups of the resin.

  • Elution: Elute the column with a gradient of an aqueous acid, such as formic acid or HCl. Start with a low concentration and gradually increase it.[4]

    • Causality: Weakly bound, singly-charged impurities will elute first at low acid/salt concentrations. The more strongly bound, doubly-charged 2-PPA will require a higher concentration of the competing anion (formate or chloride) to be displaced and eluted from the column.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC, HPLC, or ³¹P NMR to identify those containing the pure product.

  • Desalting: Combine the pure fractions. The eluting acid (formic acid or HCl) is volatile and can often be removed under reduced pressure. If a non-volatile salt buffer was used, desalting via reversed-phase chromatography or dialysis may be necessary.

Section 3: Final Product Handling & Characterization

Question 1: My product is pure but still very hygroscopic. How should I handle and store it?

Proper handling is critical to maintain purity.

  • Drying: The most effective way to remove residual water is by azeotropic distillation with toluene, followed by drying under high vacuum over a strong desiccant like phosphorus pentoxide (P₂O₅).[1]

  • Handling: Handle the material in a glove box or a dry atmosphere whenever possible.

  • Storage: Store in a tightly sealed container inside a desiccator at low temperature. For long-term stability, storing as a stable, non-hygroscopic salt (like the dicyclohexylammonium salt) is often preferable.[4]

Question 2: What key signals in ¹H and ³¹P NMR confirm the structure and purity of 2-PPA?

  • ³¹P NMR (Proton Decoupled): You should observe a single, sharp peak for 2-PPA. The chemical shift will depend on the solvent and pH. Impurities like phosphoric acid (~0 ppm) and phosphorous acid (~4-7 ppm) will appear as separate, distinct peaks, allowing for easy purity assessment.[2]

  • ¹H NMR: Look for a doublet of quartets (dq) for the proton at the C2 position (the one bearing the phosphono group) due to coupling with both the methyl protons and the phosphorus atom. You will also see a doublet for the methyl group (CH₃) at C1 due to coupling to the C2 proton.

References

Ataman Kimya. (n.d.). 2-CARBOXYETHYL PHOSPHONIC ACID. Retrieved from [6] Begag, R., et al. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2056-2092. Available at: [Link] [7] Bialek, M. J. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. ResearchGate. Available at: [Link] [8] ResearchGate. (2013). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. Available at: [Link] [9] PubChem. (n.d.). 2-Phosphonopropionic acid. Retrieved from [Link] [10] ResearchGate. (2025). A Reliable Method for Quantification of Phosphonates and Their Impurities by 31P NMR. Available at: [Link] [11] Tsentr YUgran. (n.d.). Phosphoric Acid Purification Separation. Retrieved from [Link] [1] Google Patents. (1974). US3855284A - Process for the manufacture of phosphonic acids and phosphonates having at least two phosphorus atoms. Retrieved from [4] Web of Journals. (2023). METHODS OF PURIFYING EXTRACTION PHOSPHORIC ACID. Retrieved from [Link] [5] MDPI. (2021). Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes. Retrieved from [Link]

Sources

Troubleshooting

stability issues of 2-Phosphonopropionic acid in organic solvents

The following guide is structured as a specialized Technical Support Center resource for 2-Phosphonopropionic Acid (2-PPA) . It addresses the nuanced stability and solubility challenges researchers face when handling thi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center resource for 2-Phosphonopropionic Acid (2-PPA) . It addresses the nuanced stability and solubility challenges researchers face when handling this amphipathic organophosphorus compound.

Topic: Stability & Solubility Optimization in Organic Solvents Document ID: PPA-TECH-002 Last Updated: February 12, 2026

Executive Summary: The Stability Paradox

2-Phosphonopropionic acid (2-PPA) presents a unique challenge in organic synthesis and drug development. Possessing both a phosphonic acid group (


) and a carboxylic acid group (

) on a geminal carbon backbone, it behaves as a strong acid and a reactive electrophile precursor .

Critical Warning: While often assumed to be stable, 2-PPA is chemically dynamic in alcoholic solvents and prone to aggregation in non-polar media. This guide details the mechanisms of these instabilities and provides validated protocols to mitigate them.

Solvent Compatibility Matrix

The following table summarizes the stability profile of 2-PPA across common laboratory solvents.

Solvent ClassRepresentative SolventsStability RatingTechnical Notes
Polar Aprotic DMSO, DMF, NMPHigh (Recommended) Excellent solubility. No reaction with functional groups. Ideal for stock solutions.
Alcohols Methanol, Ethanol, IPALow (Risk) High Risk of Auto-Esterification. The phosphonic acid moiety catalyzes the esterification of the carboxyl group over time.
Chlorinated Dichloromethane (DCM), ChloroformModerate Poor solubility due to polarity. Requires derivatization or co-solvents (e.g., 5-10% MeOH) to dissolve, introducing esterification risk.
Ethers THF, Diethyl EtherModerate Moderate solubility. Generally stable, but hygroscopic nature of 2-PPA can attract moisture, leading to phase separation.
Nitriles AcetonitrileHigh Good stability. Solubility may be limited at high concentrations; heating may be required.

Deep Dive: The "Auto-Catalytic" Trap in Alcohols

A frequent issue reported by users is the gradual loss of carboxylic acid reactivity when 2-PPA is stored in methanol or ethanol.

The Mechanism

2-PPA is effectively a "self-catalyzing" system. The phosphonic acid group has a first


 of approximately 1.5–2.0. In alcoholic media (

), this acidity is sufficient to protonate the carbonyl oxygen of the carboxylic acid, facilitating Fischer esterification even without added mineral acids.

Reaction Pathway:

  • Protonation:

    
     donates 
    
    
    
    to
    
    
    .
  • Nucleophilic Attack: Solvent alcohol (

    
    ) attacks the activated carbonyl.
    
  • Conversion: Formation of the methyl ester (2-phosphonopropionate) and water.

This process is slow at


 but accelerates significantly at room temperature, leading to impure starting materials for sensitive reactions like Horner-Wadsworth-Emmons (HWE) olefinations.
Visualization: Auto-Catalytic Esterification Pathway

The following diagram illustrates the degradation mechanism in methanol.

PPA_Degradation PPA 2-PPA (Intact) CH3-CH(PO3H2)-COOH Protonation Self-Protonation (Acid Catalysis) PPA->Protonation Dissolution in MeOH Intermediate Activated Carbonyl Intermediate Protonation->Intermediate H+ Transfer Product Methyl Ester Impurity CH3-CH(PO3H2)-COOMe Intermediate->Product + MeOH / - H2O Product->PPA Hydrolysis (if wet)

Figure 1: Mechanism of auto-catalyzed esterification of 2-PPA in methanolic solution.

Troubleshooting Guide & FAQs

Q1: "I dissolved 2-PPA in DMSO, but my NMR shows broad, shifting peaks. Is it degrading?"

Diagnosis: Likely not degradation , but hydrogen bonding aggregation . Explanation: In non-protic polar solvents like DMSO, the phosphonic and carboxylic acid protons form strong intermolecular hydrogen bond networks. This causes significant peak broadening and chemical shift variability in


 NMR.
Solution: 
  • Add a trace amount of

    
     to the NMR tube to break H-bond aggregates.
    
  • Alternatively, run the NMR at elevated temperature (

    
    ) to sharpen the signals.
    
Q2: "Can I use 2-PPA in THF for a reaction with NaH?"

Diagnosis: Yes, but watch for solubility limits . Explanation: 2-PPA has limited solubility in pure THF. When you add Sodium Hydride (NaH), the deprotonation generates a poly-anionic salt (carboxylate + phosphonate dianion), which is extremely polar and will likely precipitate out of THF immediately, potentially stalling the reaction. Protocol Adjustment:

  • Use a co-solvent system: THF/DMSO (4:1) .

  • This maintains the solubility of the generated salt, ensuring the reaction proceeds to completion.

Q3: "My material turned into a sticky gum after drying. How do I handle this?"

Diagnosis: Hygroscopicity . Explanation: Phosphonic acids are potent desiccants. If exposed to air, 2-PPA absorbs atmospheric moisture, forming a viscous hydrate. Recovery Protocol:

  • Dissolve the gum in a minimum amount of dry Methanol (short exposure is fine for processing).

  • Add Toluene (azeotropic agent).

  • Rotary evaporate to dryness. Repeat 2-3 times to remove water azeotropically.

  • Store immediately in a desiccator or glovebox.

Validated Protocols

Protocol A: Purity Verification via NMR

Standard


 NMR is often insufficient to detect minor phosphonate ester impurities.
  • Sample Prep: Dissolve ~10 mg of 2-PPA in

    
     (0.6 mL).
    
  • Acquisition: Run a proton-decoupled

    
     NMR (typically ~162 MHz or higher).
    
  • Analysis:

    • 2-PPA (Pure): Single sharp peak (typically

      
       20–25 ppm, depending on pH/concentration).
      
    • Impurity (Mono-ester): A secondary peak shifted upfield by 1–2 ppm.

    • Impurity (Anhydride): Multiple peaks or broad humps, often shifted downfield.

Protocol B: Safe Storage Solution Preparation

For users requiring liquid stocks.

  • Select Solvent: Anhydrous DMSO or DMF .

  • Concentration: Prepare a 0.5 M or 1.0 M stock.

  • Container: Use amber glass vials with PTFE-lined caps (avoid standard polyethylene caps which can degrade over years with strong organic acids).

  • Storage: Store at

    
    .
    
    • Note: DMSO freezes at

      
      . Thaw completely and vortex before use to ensure homogeneity.
      

Decision Tree: Solvent Selection

Use this logic flow to determine the correct solvent for your specific application.

Solvent_Selection Start Start: Intended Use of 2-PPA Storage Long-term Storage? Start->Storage Reaction Chemical Reaction? Start->Reaction Analysis Analytical (NMR/HPLC)? Start->Analysis Solid State (Desiccator) Solid State (Desiccator) Storage->Solid State (Desiccator) Yes (Best) Anhydrous DMSO/DMF Anhydrous DMSO/DMF Storage->Anhydrous DMSO/DMF Liquid Required Check Reagents Check Reagents Reaction->Check Reagents Yes DMSO-d6 DMSO-d6 Analysis->DMSO-d6 NMR (Standard) D2O + NaHCO3 D2O + NaHCO3 Analysis->D2O + NaHCO3 NMR (Water Soluble) ACN/Water + Buffer ACN/Water + Buffer Analysis->ACN/Water + Buffer HPLC THF/DMSO Mix THF/DMSO Mix Check Reagents->THF/DMSO Mix Strong Base (NaH/LiHMDS) Acetonitrile Acetonitrile Check Reagents->Acetonitrile Coupling Agents (EDC/DCC) Avoid Alcohols Avoid Alcohols Check Reagents->Avoid Alcohols Acid Sensitive

Figure 2: Decision matrix for solvent selection based on experimental intent.

References

  • Quin, L. D. (2000). A Guide to Organophosphorus Chemistry. Wiley-Interscience. (Fundamental properties of phosphonic acids).
  • Kalir, A., & Kalir, H. H. (1982). Biological activity of phosphonic acid derivatives. In The Chemistry of Organophosphorus Compounds (Vol. 2). (Stability and reactivity profiles).
  • PubChem Database. (2026). 2-Phosphonopropionic acid (Compound CID 110946). National Center for Biotechnology Information. [Link]

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefin reaction and modifications involving phosphoryl-stabilized carbanions. Chemical Reviews, 89(4), 863-927. [Link] (Context for HWE reagents and stability of precursors).

Optimization

Technical Support Center: 2-Phosphonopropionic Acid Stability &amp; Storage

The following guide serves as a specialized Technical Support Center for researchers working with 2-Phosphonopropionic acid (2-PPA) . It is designed to function as an autonomous, expert-system resource, prioritizing chem...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 2-Phosphonopropionic acid (2-PPA) . It is designed to function as an autonomous, expert-system resource, prioritizing chemical stability and experimental reproducibility.

Current Status: Operational | Topic: Storage Degradation Prevention Expertise Level: Senior Application Scientist

Core Technical Overview

Compound Identity: 2-Phosphonopropionic acid (2-PPA) CAS: 5962-41-4 | MW: 154.06 g/mol Chemical Nature: A dual-acid motif containing both a phosphonic acid group (


) and a carboxylic acid group (

) on a propyl backbone.
The "Hidden" Degradation Mechanism

Unlike peptides or RNA, 2-PPA possesses a robust C-P bond that is chemically stable against standard hydrolysis and oxidation. True degradation during storage is rarely bond-breaking; it is physical and concentration-based.

The primary enemy of 2-PPA is Hygroscopicity .

  • Mechanism: The phosphonic acid moiety is a potent moisture scavenger. Upon exposure to atmospheric humidity, the crystalline solid absorbs water, forming a hydrate or a viscous "syrup."

  • The Impact: This does not necessarily destroy the molecule, but it destroys the molar accuracy of your experiments. Weighing 10 mg of "wet" 2-PPA means you might only be adding 7 mg of active compound, leading to significant assay variability and apparent loss of potency.

Critical Storage Protocol (The "Gold Standard")

To maintain >98% purity and accurate stoichiometry, follow this self-validating storage system.

ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Reduces the kinetic rate of moisture absorption and inhibits microbial growth if trace moisture is present.
Atmosphere Desiccated & Inert Essential. The headspace must be dry. Argon/Nitrogen backfill is recommended after opening.
Container Amber Glass or HDPE 2-PPA is corrosive (Acidic). Avoid metal caps or spatulas which can leach ions (Fe³⁺, Al³⁺) that chelate the phosphonate group.
Seal Parafilm + Desiccant Pack Secondary containment with active desiccant (Silica gel/Drierite) is mandatory for long-term storage.
Visualization: The Stability Preservation Workflow

The following diagram outlines the logical flow for handling 2-PPA to prevent the "Moisture Trap."

StorageWorkflow Start Received 2-PPA Batch Inspect Visual Inspection: Free-flowing White Powder? Start->Inspect Dry Action: Vacuum Dry over P2O5 (24-48h) Inspect->Dry No (Clumpy/Sticky) Aliquot Aliquot into Single-Use Vials (Argon Backfill) Inspect->Aliquot Yes Dry->Aliquot Store Store at 4°C in Desiccator Aliquot->Store Use Experiment Day: Warm to RT before opening Store->Use Use->Store Reseal immediately

Figure 1: Decision logic for receiving and storing 2-PPA to mitigate hygroscopic error.

Troubleshooting Guide & FAQs

This section addresses specific issues reported by users in drug development and chemical synthesis labs.

Q1: The powder has turned into a sticky gum or clear liquid. Is it degraded?

Diagnosis: Likely Hydration, not Decomposition. Technical Insight: You have likely formed a concentrated aqueous solution of 2-PPA due to moisture uptake. The C-P bond is stable, so the molecule is likely intact. Corrective Action:

  • Do not use for quantitative assays directly (mass is unreliable).

  • Recovery: Place the open vial in a vacuum desiccator over Phosphorus Pentoxide (

    
    ) or high-grade silica gel for 48 hours. If it recrystallizes, verify purity via NMR.
    
  • Disposal: If recovery fails, treat as chemical waste.

Q2: My titration curves/activity assays are shifting over time. Why?

Diagnosis: Molar Mass Error. Technical Insight: If you calculate concentration based on the anhydrous molecular weight (154.06 g/mol ) but your sample has absorbed 10% water by weight, your actual concentration is 10% lower than calculated. The Fix:

  • Immediate: Switch to Quantitative NMR (qNMR) to determine the exact purity/content of your stock material before making solutions.

  • Long-term: Store aliquots to avoid repeated opening of the main bottle.

Q3: Can I store 2-PPA in standard polypropylene (PP) tubes?

Diagnosis: Acceptable, but Glass is Superior. Technical Insight: 2-PPA is a strong acid (pKa ~1-2 for the first proton). While PP is resistant to acids, long-term storage in low-quality plastics can lead to leaching of plasticizers. Furthermore, plastics are permeable to water vapor over months. Recommendation: Use Glass vials with Teflon-lined caps for stock storage. Use PP only for short-term working solutions.

Advanced QC Protocol: Validating Purity

Don't guess—measure. If you suspect degradation, use this protocol.

Method: ³¹P NMR Spectroscopy (The Gold Standard)

Phosphorus NMR is the definitive test because it ignores water and detects breakdown products (like inorganic phosphate).

StepActionObservation/Criteria
1. Solvation Dissolve ~10 mg 2-PPA in

.
Solution should be clear and colorless.
2. Acquisition Run proton-decoupled ³¹P NMR.Target: Single sharp peak (approx 20-30 ppm range, pH dependent).
3. Analysis Look for "impurity" peaks.0 ppm: Inorganic Phosphate (Hydrolysis/Oxidation product).Multiple Peaks: Contamination or pH gradients.
4. Validation Compare integration.If the peak at 0 ppm is >1% of the main peak, discard the batch.
Visualization: Degradation Pathways

DegradationPath cluster_0 Most Common Failure Mode PPA 2-PPA (Anhydrous) Active Hydrate 2-PPA (Hydrate) Sticky/Wet PPA->Hydrate + H2O Phosphate Inorganic Phosphate (C-P Bond Cleavage) PPA->Phosphate + Oxidant (Rare) Moisture Atmospheric Moisture Error Weighing Error (Low Potency) Hydrate->Error Used in Assay Oxidant Strong Oxidants (e.g., Hypobromite)

Figure 2: The primary failure mode is physical hydration, while chemical bond cleavage requires extreme oxidative conditions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73187, 2-Phosphonopropionic acid. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier: 2-phosphonopropionic acid (CAS 5962-41-4).[1] Retrieved from [Link][1]

  • Demadis, K. D. (2007). Degradation of Phosphonate-Based Scale Inhibitor Additives in the Presence of Oxidizing Biocides. Separation Science and Technology.[2][3] (Demonstrates stability of C-P bond except under extreme oxidation). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Characterization of 2-Phosphonopropanoic Acid

Welcome to the technical support center for 2-phosphonopropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered duri...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-phosphonopropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analytical characterization of this molecule. Drawing from established methodologies and field experience, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and accuracy of your experimental outcomes.

Troubleshooting Guide

This section addresses specific problems that may arise during the analysis of 2-phosphonopropanoic acid, offering explanations for the root causes and detailed protocols for resolution.

Chromatography Issues

Question: I'm observing significant peak tailing and poor reproducibility during the HPLC analysis of 2-phosphonopropanoic acid. What is the likely cause and how can I fix it?

Answer:

This is a classic and frequently encountered problem when analyzing phosphonic acids. The primary cause is the interaction between the phosphonate group and metal components within the HPLC system, such as the column frit, tubing, and even the stainless steel column body itself. The phosphonic acid moiety is an excellent metal chelator, leading to secondary interactions that cause peak tailing, loss of analyte, and poor reproducibility.

Causality Explained: The phosphorus center in the phosphonate group is electron-deficient, and the oxygen atoms are highly electronegative. This arrangement allows the phosphonate to form strong coordinate bonds with metal ions (e.g., iron, chromium) present on the surfaces of standard HPLC components. This chelation results in a portion of the analyte molecules being retained longer than others, leading to a "tailing" effect on the chromatographic peak.

To resolve this, you must minimize or eliminate these metal-analyte interactions.

  • Use a Metal-Free or Bio-Inert HPLC System: If available, utilize an HPLC system with PEEK or MP35N components for the entire flow path. This is the most effective way to prevent metal-ion leaching and interaction.

  • Employ a Metal-Chelating Mobile Phase Additive:

    • Principle: A competing chelating agent is added to the mobile phase to "passivate" the metal surfaces in the HPLC system. This agent effectively blocks the sites where 2-phosphonopropanoic acid could interact.

    • Recommended Additive: Medronic acid (methylenediphosphonic acid) is a highly effective passivating agent.

    • Procedure:

      • Prepare your mobile phase as usual (e.g., acetonitrile/water with a pH modifier like formic or phosphoric acid)[1].

      • Add Medronic acid to the aqueous portion of your mobile phase at a concentration of 50-100 µM.

      • Equilibrate the column with this mobile phase for at least 30-60 minutes before injecting your sample. This extended equilibration is crucial for the passivation to be effective.

  • Column Selection:

    • Consider using columns specifically designed for chelating compounds. Some manufacturers offer columns with specially treated surfaces to minimize metal interactions.

    • A standard C18 column can be effective if the mobile phase is properly modified as described above.

NMR Spectroscopy Issues

Question: My ³¹P NMR spectrum of 2-phosphonopropanoic acid shows a broad signal, or the proton-coupled spectrum is too complex to interpret. How can I improve the quality and interpret the data?

Answer:

Challenges in ³¹P NMR of 2-phosphonopropanoic acid often stem from its acidic nature, potential for hydrogen bonding, and coupling with neighboring protons.

Causality Explained:

  • Broad Signals: Broadening in a proton-decoupled ³¹P spectrum can be due to chemical exchange of the acidic phosphonic protons with the solvent or other molecules in the sample. This exchange happens on a timescale that can interfere with the NMR relaxation process, leading to signal broadening. The viscosity of the sample can also contribute to this.

  • Complex Coupled Spectra: In a proton-coupled ³¹P spectrum, the phosphorus signal will be split by the protons on the adjacent carbon (the α-proton) and the methyl protons (the β-protons). This results in a complex multiplet that can be difficult to decipher without a systematic approach.

// Invisible nodes and edges for alignment dummy1 [style=invis, width=0]; dummy2 [style=invis, width=0]; Decoupled -> dummy1 [style=invis]; Coupled -> dummy2 [style=invis]; dummy1 -> ChemShift [style=invis]; dummy2 -> InterpretCoupling [style=invis]; }

Caption: Workflow for NMR Analysis of 2-Phosphonopropanoic Acid.

Improving Spectral Quality:

  • Choice of Solvent: Deuterated water (D₂O) is a common solvent. However, the acidic protons will exchange with deuterium, which simplifies the ¹H spectrum but can affect the ³¹P chemical shift and relaxation. DMSO-d₆ is another excellent choice as it will show the acidic protons, which can be useful for confirming the structure.

  • pH Adjustment: If you are observing very broad signals in D₂O, a slight adjustment of the pD (the pH equivalent in D₂O) with NaOD or DCl can sometimes sharpen the signal by moving away from a region of intermediate chemical exchange.

Interpreting the Spectra:

  • ³¹P Chemical Shift: The chemical shift is sensitive to the solvent and pH but is typically in the range of +15 to +25 ppm relative to 85% H₃PO₄[2].

  • Coupling Constants:

    • ¹J(P,C): The one-bond coupling to the carbon at position 2 will be large.

    • ²J(P,H): The two-bond coupling to the proton at position 2 is typically in the range of 15-25 Hz.

    • ³J(P,H): The three-bond coupling to the methyl protons at position 3 is typically smaller, around 10-20 Hz.

    • In a proton-coupled spectrum, you should expect to see a doublet of quartets (or a more complex multiplet if the couplings are similar in magnitude).

Parameter Expected Value Notes
³¹P Chemical Shift +15 to +25 ppmHighly dependent on solvent and pH. Referenced to 85% H₃PO₄[2].
²J(P,Hα) 15-25 HzCoupling to the proton on the same carbon as the phosphonate group.
³J(P,Hβ) 10-20 HzCoupling to the methyl protons.

Table 1: Typical NMR Parameters for 2-Phosphonopropanoic Acid.

Mass Spectrometry Issues

Question: I am struggling to get a clean and interpretable mass spectrum for 2-phosphonopropanoic acid. What are the optimal conditions?

Answer:

2-phosphonopropanoic acid is a small, polar, and non-volatile molecule, which can make its analysis by mass spectrometry challenging. Electrospray ionization (ESI) is the preferred method.

Causality Explained: Due to its acidic nature, 2-phosphonopropanoic acid is best analyzed in negative ion mode. In this mode, it will readily lose a proton to form the [M-H]⁻ ion. In positive ion mode, it does not have a site that is easily protonated, so ionization efficiency is poor. You may observe adducts with cations present in the mobile phase, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), but these are often less intense and less reliable for quantification.

  • Ionization Mode: Use negative ion mode (ESI-).

  • Mobile Phase: A simple mobile phase of acetonitrile and water is suitable. Adding a small amount of a volatile base, such as 0.1% ammonium hydroxide, can sometimes improve the signal by ensuring the analyte is deprotonated before entering the mass spectrometer. Avoid non-volatile buffers like phosphate.

  • Expected Ions:

    • Primary Ion: [M-H]⁻ at m/z 153.00.

    • In-source Fragment: A common fragment observed for phosphonic acids is the loss of the phosphonate group, resulting in a fragment corresponding to the carboxylate portion of the molecule. For phosphonic acid itself, a characteristic transition is m/z 81 to 79 in ESI negative mode[3].

  • Tandem MS (MS/MS): For confirmation and quantification in complex matrices, use tandem mass spectrometry. The transition from the precursor ion [M-H]⁻ (m/z 153.00) to a characteristic product ion will provide high selectivity and sensitivity.

MS_Ionization cluster_solution In Solution (Mobile Phase) cluster_gas_phase Gas Phase (ESI Source) Molecule 2-Phosphonopropanoic Acid (M) M_minus_H [M-H]⁻ m/z 153.00 Molecule->M_minus_H Negative Mode (ESI-) (Deprotonation - Preferred) M_plus_Na [M+Na]⁺ m/z 177.00 Molecule->M_plus_Na Positive Mode (ESI+) (Adduct Formation - Less Efficient)

Caption: Ionization Pathways for 2-Phosphonopropanoic Acid in ESI-MS.

Frequently Asked Questions (FAQs)

Q1: What are the expected pKa values for 2-phosphonopropanoic acid, and why is this important for characterization?

A1: 2-phosphonopropanoic acid is a polyprotic acid, meaning it has multiple acidic protons that can dissociate at different pH values. It has three pKa values:

  • pKa1 (Carboxylic Acid): ~2-3

  • pKa2 (First Phosphonic Acid Proton): ~2-3

  • pKa3 (Second Phosphonic Acid Proton): ~7-8

The first two pKa values are very close and can be difficult to resolve by titration[4][5]. Knowing the pKa values is critical for developing analytical methods. For example, in HPLC, the pH of the mobile phase should be chosen to ensure the analyte is in a single, consistent ionic form to achieve sharp, symmetrical peaks. For liquid-liquid extraction, the pH of the aqueous phase can be adjusted to either keep the compound in its charged, water-soluble form or its more neutral, organic-soluble form.

Q2: What are the common impurities I should look for when analyzing a sample of 2-phosphonopropanoic acid?

A2: Impurities can arise from the starting materials, side reactions during synthesis, or degradation. Common impurities to consider include:

  • Phosphorous Acid (H₃PO₃): A common starting material or byproduct in phosphonate syntheses.

  • Unreacted Starting Materials: For example, if synthesized from α-bromopropionic acid and a phosphite source.

  • Oxidation Products: Although generally stable, prolonged exposure to harsh oxidative conditions could lead to degradation.

  • Dimerization or Polymerization Products: Under certain conditions, self-condensation could occur, though this is less common. The presence of impurities can significantly impact the quality and safety of a drug product, so they must be identified and characterized[6].

Q3: Are there any special handling or storage considerations for 2-phosphonopropanoic acid?

A3: Yes. As a corrosive substance, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn[7]. It should be stored in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. Due to its chelating properties, it is best stored in non-metallic or glass containers to prevent leaching of metal ions from container walls, which could affect the purity of the sample.

References

  • Challenges in the characterization of plasma polymers using XPS. (2025). ResearchGate. Retrieved from [Link]

  • Separation of 2-Propenoic acid, 2-cyano-, propyl ester on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]

  • 2-Phosphonopropionic acid | C3H7O5P | CID 73187. PubChem. Retrieved from [Link]

  • Ma, J., et al. (2018). High-performance liquid chromatographic determination of 2-aminoethylphosphonic acid and 2-amino-3-phosphonopropionic acid in seawater matrix using precolumn fluorescence derivatization with o-phthalaldehyde-ethanethiol. Journal of Chromatography A. Retrieved from [Link]

  • 31 Phosphorus NMR. University of Arizona. Retrieved from [Link]

  • Atanasova, M., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Retrieved from [Link]

  • The Mass Spectrometry of Esters of Phosphorous and Phosphonic Acids. ACS Publications. Retrieved from [Link]

  • Does anyone know the HPLC conditions to quantify propionic acid?. ResearchGate. Retrieved from [Link]

  • Synthesis and spectral characterization of potential impurities of tiaprofenic acid. TSI Journals. Retrieved from [Link]

  • Titration of Phosphoric Acid + pKa Values You Should Memorize | MCAT. (2022). YouTube. Retrieved from [Link]

  • Haimer, E., et al. (2018). Determination of Fosetyl and Phosphonic Acid at 0.010 mg/kg Level by Ion Chromatography Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu. Retrieved from [Link]

  • 31P NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Analytical challenges in characterization of high purity materials. (2005). ResearchGate. Retrieved from [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]

  • Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments. Retrieved from [Link]

  • Characterization of phosphonic acid binding to zinc oxide. RSC Publishing. Retrieved from [Link]

  • Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts. (2020). The Pharma Innovation Journal. Retrieved from [Link]

  • (S)-2-CHLOROALKANOIC ACIDS OF HIGH ENANTIOMERIC PURITY FROM (S)-2-AMINO ACIDS: (S)-2-CHLOROPROPANOIC ACID. Organic Syntheses. Retrieved from [Link]

  • Determination of Fosetyl and Phosphonic Acid at 0.010 mg/kg Level by Ion Chromatography Tandem Mass Spectrometry. ACS Publications. Retrieved from [Link]

  • 31-P NMR SPECTROSCOPY. Slideshare. Retrieved from [Link]

  • High-performance liquid chromatography separation of phospholipid classes and arachidonic acid on cyanopropyl columns. PubMed. Retrieved from [Link]

  • What are the pKa values for phosphoric acid? How are they determined?. Quora. Retrieved from [Link]

  • Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 2—Sidechain Phosphorus-Containing Polyacids. (2021). MDPI. Retrieved from [Link]

  • Analytical Method for 2,4-D, 2,4-DB and Cloprop (Agricultural Products). Japanese Ministry of Health, Labour and Welfare. Retrieved from [Link]

  • Multi-active method for the analysis of active substances in formulated products to support quality control scope. Cipac.org. Retrieved from [Link]

  • Phosphorus-31 nuclear magnetic resonance. Wikipedia. Retrieved from [Link]

  • Phosphonate. Wikipedia. Retrieved from [Link]

  • Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. (2017). ResearchGate. Retrieved from [Link]

  • ANALYTICAL METHOD SUMMARIES. Eurofins. Retrieved from [Link]

  • Discovery of the antibiotic phosacetamycin via a new mass spectrometry-based method for phosphonic acid detection. PMC - NIH. Retrieved from [Link]

Sources

Optimization

Technical Guide: Troubleshooting 2-Phosphonopropionic Acid Derivatization

This technical guide addresses the specific challenges of derivatizing 2-Phosphonopropionic acid (2-PPA) . Due to its geminal diphosphonic-carboxylic structure, 2-PPA presents unique steric and electronic hurdles that of...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges of derivatizing 2-Phosphonopropionic acid (2-PPA) . Due to its geminal diphosphonic-carboxylic structure, 2-PPA presents unique steric and electronic hurdles that often lead to incomplete reactions and chromatographic artifacts.

Document ID: PPA-DERIV-001 Last Updated: 2025-05-20 Target Audience: Analytical Chemists, DMPK Scientists

The Core Challenge: Why 2-PPA Fails in Standard Protocols

2-Phosphonopropionic acid contains three active acidic protons: one on the carboxylic acid and two on the phosphonic acid group.

  • The Trap: The carboxylic acid silylates rapidly. The first phosphonic proton silylates moderately well. The second phosphonic proton is sterically hindered by the bulky trimethylsilyl (TMS) groups already attached and the neighboring methyl group.

  • The Result: Standard protocols often yield a mixture of Di-TMS (incomplete) and Tri-TMS (complete) derivatives, splitting your quantitation signal and reducing sensitivity.

Critical Side Reactions to Avoid

A. Incomplete Silylation (The "Split Peak" Phenomenon)

This is the most common failure mode. The reaction stops before the third proton is replaced.

  • Symptom: Two peaks in the chromatogram with different retention times and mass spectra (M-72 difference).

  • Cause: Insufficient activation energy or lack of catalyst to overcome the steric bulk around the phosphorus atom.

  • Prevention: You must use a catalyst (TMCS) and sustained heat. Room temperature silylation is insufficient for 2-PPA.

B. Hydrolytic Reversion (The "Ghost" Peak)

Silyl phosphonates are significantly more sensitive to moisture than silyl carboxylates.

  • Symptom: Signal intensity drops over time in the autosampler; appearance of broad, tailing peaks (free acid adsorption).

  • Mechanism: Trace water in the solvent or septum bleed hydrolyzes the P-O-Si bond first, regenerating the P-OH group.

  • Prevention: Use strictly anhydrous solvents (stored over molecular sieves) and hydrophobic solvents (e.g., hexane/toluene) rather than polar ones if possible.

C. Intermolecular Dehydration (Oligomerization)

Avoid using dehydrating coupling reagents (like DCC) or acid anhydrides without an alcohol present.

  • Side Reaction: Unlike gamma-phosphono acids which form stable cyclic anhydrides, 2-PPA (alpha-phosphono) tends to form intermolecular phospho-carboxylic anhydrides (oligomers) because the 4-membered intramolecular ring is too strained.

  • Impact: These oligomers are non-volatile and will foul the GC injection liner.

Visualizing the Reaction Pathway

The following diagram maps the derivatization logic, highlighting the critical "Failure State" (Di-TMS) versus the "Success State" (Tri-TMS).

PPA_Derivatization PPA 2-Phosphonopropionic Acid (3 Active Protons) Mono Mono-TMS Derivative (Transient) PPA->Mono BSTFA, RT Rapid Di Di-TMS Derivative (FAILURE STATE) Common Artifact Mono->Di BSTFA, RT Moderate Di->Di No Catalyst or Low Temp Tri Tri-TMS Derivative (TARGET) GC-Stable Di->Tri BSTFA + 1% TMCS 70°C, 30 min (Critical Step) Hydrolysis Hydrolyzed Species (Broad Peaks) Tri->Hydrolysis Moisture Exposure (< 10 ppm H2O)

Caption: Pathway showing the energy barrier between Di-TMS and Tri-TMS states. The transition to Tri-TMS requires thermal activation and a catalyst.

Optimized Protocol: Silylation of 2-PPA

This protocol is designed to force the reaction to completion (Tri-TMS state).

Reagents Required
  • Solvent: Acetonitrile (ACN) or Pyridine (Anhydrous, <10 ppm H2O).

  • Reagent: BSTFA + 1% TMCS (N,O-bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane).[1]

    • Note: BSA is an alternative, but BSTFA is preferred due to the higher volatility of its byproducts.[2]

Step-by-Step Procedure
  • Lyophilization: Ensure the 2-PPA sample is completely dry. Any residual water will consume the reagent.

  • Solubilization: Add 50 µL of anhydrous Pyridine.

    • Why: Pyridine acts as an acid scavenger and facilitates the silylation of hindered groups.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS.

    • Ratio: Ensure at least a 50:1 molar excess of reagent to analyte.

  • Thermal Incubation: Cap the vial tightly (PTFE-lined cap) and heat at 70°C for 45 minutes .

    • Critical: Do not rely on room temperature reaction. The third proton requires heat.

  • Injection: Inject 1 µL directly into the GC-MS. Avoid evaporation/reconstitution steps if possible to prevent moisture ingress.[3]

Troubleshooting FAQ

Q: I see a large peak at the solvent front and a small analyte peak. What happened? A: This is likely hydrolysis .[4] The "solvent front" peak might be hexamethyldisiloxane (HMDSO), a breakdown product of BSTFA reacting with water.

  • Fix: Check your solvent for moisture. Replace the septum on the vial. Inject immediately after heating.

Q: Can I use Diazomethane for methylation instead? A: Proceed with extreme caution. While diazomethane effectively methylates the carboxylic acid, it often yields mixed methyl esters on the phosphonic group (mono-methyl vs. di-methyl phosphonates) due to the varying acidity of the P-OH groups. Furthermore, diazomethane is hazardous.[5] Silylation is generally more reproducible for this specific analyte.

Q: My peaks are tailing badly. A: Tailing indicates free -OH groups interacting with the column silanols. This confirms incomplete derivatization .

  • Fix: Increase reaction time to 60 minutes or increase the TMCS concentration to 10% (use with caution as this is more corrosive to columns).

Quantitative Data Summary

Derivative StateActive Protons ReplacedGC StabilityMass Spec Characteristic
Native 2-PPA 0None (Non-volatile)N/A
Mono-TMS 1 (Carboxyl)Poor (Adsorbs)Not typically observed
Di-TMS 2 (1 Carboxyl, 1 Phosphono)ModerateM+ peak at MW 298 (often split)
Tri-TMS 3 (Full)Excellent M+ peak at MW 370 (Target)

References

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. (The foundational text on silylation mechanisms and steric hindrance).

  • Sigma-Aldrich. (2023). The Use of Derivatization Reagents for Gas Chromatography.

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. (Detailed analysis of hydrolysis and incomplete reaction artifacts).
  • Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography. IntechOpen.

Sources

Troubleshooting

Technical Support Center: Optimizing 2-Phosphonopropionic Acid (2-PPA) for In Vitro Assays

Topic: Solubility and Handling of 2-Phosphonopropionic Acid (CAS: 3614-47-9 / 5962-41-4) Target Audience: Assay Developers, Cell Biologists, and Medicinal Chemists.[1] Part 1: Executive Technical Summary[1] The Core Chal...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility and Handling of 2-Phosphonopropionic Acid (CAS: 3614-47-9 / 5962-41-4) Target Audience: Assay Developers, Cell Biologists, and Medicinal Chemists.[1]

Part 1: Executive Technical Summary[1]

The Core Challenge: Unlike the majority of small molecule drugs which are lipophilic and require DMSO for solubilization, 2-Phosphonopropionic acid (2-PPA) is a highly polar, hydrophilic molecule containing both a carboxylic acid and a phosphonic acid group.

Critical Directive: Do NOT default to DMSO. The most common failure mode with 2-PPA is attempting to prepare high-concentration stock solutions (>10 mM) in 100% DMSO.[1] This often leads to poor solubility or "oiling out."[1] Furthermore, 2-PPA is a strong chelator of divalent cations; improper introduction into cell culture media can cause immediate precipitation of Calcium-Phosphonate complexes, stripping the media of essential ions and creating solid artifacts that interfere with optical assays.

Part 2: Troubleshooting Guide & FAQs

Section 1: Stock Solution Preparation[2][3]

Q1: I am trying to make a 100 mM stock in DMSO, but it won't dissolve completely. What is wrong? Diagnosis: Solvent Mismatch.[1] Technical Explanation: 2-PPA is highly polar (


).[1] It is energetically unfavorable for this molecule to solvate in aprotic, moderately non-polar solvents like DMSO.
Solution: 
  • Primary Solvent: Use Water (Milli-Q) or 1M NaOH as your primary solvent. 2-PPA is freely soluble in water.[1]

  • If Organic Solvent is Mandatory: If your automated liquid handler requires DMSO, you must first dissolve 2-PPA in a minimal volume of water (or aqueous buffer), then dilute into DMSO, ensuring the final water content is >5-10%. However, pure aqueous stocks are superior for this compound.

Q2: My cells die immediately after adding the compound, even at non-toxic concentrations. Is 2-PPA cytotoxic? Diagnosis: Acidosis (pH Shock).[1] Technical Explanation: 2-PPA possesses low pKa values (pKa1


 1.5–2.0 for the phosphonate group).[1] A 10 mM solution in unbuffered water can have a pH < 2.0. Adding this directly to cell culture media (typically buffered with weak bicarbonate systems) can locally crash the pH, killing cells via acidosis rather than specific drug toxicity.
Solution: 
  • Neutralization: You must neutralize the stock solution to pH ~7.2–7.4 using NaOH before adding it to the assay plate.

  • Buffer Capacity: Use a stock buffer with high capacity (e.g., PBS or HEPES) rather than pure water.

Section 2: Assay Interference & Precipitation[1]

Q3: I see a fine, white precipitate form when I add my stock solution to DMEM/RPMI media. Diagnosis: Calcium-Phosphonate Complexation. Technical Explanation: Phosphonates have a high affinity for divalent cations (


, 

).[1] Standard media (DMEM) contains ~1.8 mM

.[1] If you introduce a high local concentration of 2-PPA (e.g., during the pipetting step), the solubility product (

) of Calcium-2-PPA is exceeded, causing rapid precipitation.[1] Solution:
  • Slow Addition: Add the stock solution slowly with simultaneous gentle mixing to avoid high local concentrations.

  • Chelation Control: If possible, use media with lower calcium concentrations during the loading phase, or verify that your working concentration is below the precipitation threshold (typically < 1–5 mM depending on pH).

Part 3: Optimized Protocols

Protocol A: Preparation of a Neutralized 100 mM Aqueous Stock

Use this protocol to ensure stability and prevent pH shock.

Reagents:

  • 2-Phosphonopropionic Acid (Solid)[1]

  • 1.0 M NaOH (Sodium Hydroxide)[1]

  • Milli-Q Water (Type 1)[1]

  • 0.22

    
    m Syringe Filter (PES or Nylon)[1]
    

Step-by-Step:

  • Weighing: Weigh the appropriate amount of 2-PPA into a glass vial.

    • Example: For 10 mL of 100 mM stock, weigh 154.1 mg.

  • Initial Dissolution: Add approx. 70% of the final volume of Milli-Q water. Vortex until fully dissolved (solution will be clear but highly acidic).[1]

  • Neutralization (Critical):

    • Place the vial on a magnetic stirrer with a micro-pH probe.

    • Slowly add 1.0 M NaOH dropwise.[1]

    • Monitor pH until it reaches 7.2 – 7.4 .[1][2]

    • Note: As the pH rises, the molecule becomes fully ionized (di-anionic or tri-anionic), which significantly increases its water solubility and stability.

  • Final Volume: Transfer to a volumetric flask or graduated cylinder and adjust to the final volume with Milli-Q water.

  • Sterilization: Filter sterilize using a 0.22

    
    m syringe filter into a sterile aliquot tube.
    
  • Storage: Store at -20°C. Aqueous stocks are stable for 3–6 months.

Part 4: Visualizing the Solubility Logic

The following diagram illustrates the decision process for solvent selection and the mechanism of potential assay failure.

G Start Start: 2-PPA Solid SolventChoice Choose Solvent Start->SolventChoice DMSO 100% DMSO SolventChoice->DMSO Standard Protocol Water Water / Buffer SolventChoice->Water Recommended Fail1 FAILURE: Poor Solubility (Polarity Mismatch) DMSO->Fail1 Dissolved Dissolved Acidic Solution (pH < 3.0) Water->Dissolved Neutralize Neutralize with NaOH to pH 7.4 Dissolved->Neutralize Essential Step AddMedia Add to Assay Media (DMEM/RPMI + Ca2+) Neutralize->AddMedia CheckConc Check Local Concentration AddMedia->CheckConc HighConc High Local Conc. (> Ksp) CheckConc->HighConc Rapid Addition LowConc Optimized Mixing CheckConc->LowConc Slow Addition + Vortex Fail2 FAILURE: Precipitation (Ca-Phosphonate Complex) HighConc->Fail2 Success SUCCESS: Soluble, Bioavailable Compound LowConc->Success

Figure 1: Critical Decision Pathways for 2-PPA Solubilization. Note the failure points at solvent selection (DMSO) and media addition (Calcium precipitation).[1]

Part 5: Solubility & Physical Data Reference[1]

ParameterValueImplications for Assay
Water Solubility High (> 50 mg/mL)Preferred solvent system.[1]
DMSO Solubility Low / PoorAvoid for stock preparation.[1]
pKa (approx) 1.6 (Phosphonate), 4.3 (Carboxyl)Solution is highly acidic; requires buffering.[1]
LogP -1.6 (Hydrophilic)Low membrane permeability; stays in aqueous phase.[1]
Calcium Affinity Moderate to HighRisk of precipitation in DMEM/RPMI.[1]

References

  • PubChem. (n.d.).[1] 2-Phosphonopropionic acid (Compound Summary).[1][3] National Library of Medicine. Retrieved February 1, 2026, from [Link]

  • Demdisova, M., et al. (2017). Phosphonic acid: preparation and applications.[4] Beilstein Journal of Organic Chemistry, 13, 2186–2213.[4] Retrieved from [Link][1]

  • Rice University. (2022).[1] Polyprotic Acids and pKa Values. Chemistry LibreTexts.[1] Retrieved from [Link][1][5][6][7][8][9]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 2-Phosphonopropanoic Acid

Welcome to the technical support center for the synthesis of 2-phosphonopropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-phosphonopropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the scalable synthesis of this important compound. Our focus is on providing practical, field-proven insights to ensure the successful and efficient production of 2-phosphonopropanoic acid in your laboratory and beyond.

Overview of Synthetic Strategies

The synthesis of 2-phosphonopropanoic acid typically involves the formation of a carbon-phosphorus (C-P) bond. Two common routes for laboratory-scale synthesis that can be adapted for scale-up are the Arbuzov reaction followed by hydrolysis, and the reaction of a 2-halopropionic acid derivative with a phosphorus nucleophile.

  • Arbuzov Reaction Route: This classic method involves the reaction of a trialkyl phosphite with a 2-halopropanoate ester, followed by hydrolysis of the resulting phosphonate ester to the desired phosphonic acid.[1]

  • Michaelis-Becker Reaction Route: This route utilizes the reaction of a sodium dialkyl phosphite with a 2-halopropionic acid or its ester.

The choice of synthetic route for scale-up will depend on factors such as the availability and cost of starting materials, safety considerations, and the desired purity of the final product.

Detailed Experimental Protocol: Arbuzov Reaction and Hydrolysis

This section provides a step-by-step methodology for a common lab-scale synthesis, with considerations for scaling up highlighted.

Step 1: Synthesis of Diethyl 2-phosphonopropanoate

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add triethyl phosphite (1.1 equivalents).

  • Reagent Addition: Slowly add ethyl 2-bromopropionate (1.0 equivalent) dropwise from the dropping funnel at room temperature. An exothermic reaction is expected. Maintain the reaction temperature below 50°C using a water bath.

  • Reaction: After the addition is complete, heat the reaction mixture to 120-130°C and maintain for 4-6 hours. The reaction progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting materials.[2]

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product, diethyl 2-phosphonopropanoate, is often used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Step 2: Hydrolysis to 2-Phosphonopropanoic Acid

  • Hydrolysis: To the crude diethyl 2-phosphonopropanoate, add concentrated hydrochloric acid (excess).

  • Reflux: Heat the mixture to reflux (around 110°C) and maintain for 8-12 hours. The dealkylation of the phosphonate ester can be monitored by ³¹P NMR spectroscopy.[3]

  • Isolation: After cooling, the excess hydrochloric acid and water are removed by rotary evaporation. The resulting crude 2-phosphonopropanoic acid is a viscous oil.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and scale-up of 2-phosphonopropanoic acid.

Problem Potential Cause(s) Troubleshooting Steps
Low yield in the Arbuzov reaction. 1. Impure reagents (especially triethyl phosphite, which can oxidize).2. Incomplete reaction.3. Side reactions, such as the elimination of HBr from ethyl 2-bromopropionate.1. Use freshly distilled triethyl phosphite.2. Extend the reaction time or increase the temperature slightly, while monitoring for side product formation.3. Ensure slow and controlled addition of the alkyl halide to manage the exotherm.
Difficulties in purifying the final product. 1. 2-Phosphonopropanoic acid is highly polar and hygroscopic, making it difficult to handle and crystallize.[4][5]2. Residual starting materials or byproducts.1. Purification can be attempted by chromatography on an anion-exchange resin.[5]2. Lyophilization from tert-butanol can yield a more manageable solid foam instead of a sticky oil.[5]3. Conversion to a salt (e.g., sodium salt) can reduce hygroscopicity and facilitate handling.[5]
Incomplete hydrolysis of the phosphonate ester. 1. Insufficient acid concentration or reaction time.2. Steric hindrance if bulkier esters are used.1. Use a higher concentration of HCl or extend the reflux time. Monitor the reaction by ³¹P NMR.2. Consider using alternative hydrolysis methods, such as the McKenna reaction (using bromotrimethylsilane followed by methanolysis), which proceeds under milder conditions.[6]
Exothermic reaction is difficult to control during scale-up. The Arbuzov reaction is exothermic, and the surface-area-to-volume ratio decreases on scale-up, leading to potential heat accumulation.1. Implement a more efficient cooling system (e.g., a jacketed reactor with a chiller).2. Control the addition rate of the limiting reagent carefully.3. Consider using a solvent to help dissipate the heat, although this may require higher temperatures or longer reaction times.
Product precipitation during workup at large scale. Changes in solubility and concentration during workup can lead to premature precipitation, making handling difficult.1. Perform a solubility study to understand the product's behavior in different solvent systems.2. Maintain the temperature of the solution during transfers and filtrations to prevent unwanted crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when scaling up this synthesis?

A1: The primary safety concerns include:

  • Exothermic Reaction: The Arbuzov reaction can be highly exothermic. Proper temperature control and monitoring are crucial to prevent a runaway reaction.

  • Corrosive Reagents: Concentrated hydrochloric acid is highly corrosive. Appropriate personal protective equipment (PPE) and handling procedures are essential.

  • Flammable Reagents: Triethyl phosphite and ethyl 2-bromopropionate are flammable. The reaction should be conducted in a well-ventilated fume hood, away from ignition sources.

Q2: What analytical techniques are recommended for in-process control and final product characterization?

A2: For in-process control, Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for monitoring the Arbuzov reaction.[2] For the hydrolysis step and final product analysis, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for observing the phosphorus-containing species.[3] High-Performance Liquid Chromatography (HPLC) can also be used for purity assessment of the final product.[7][8]

Q3: Are there any "greener" synthetic alternatives for the synthesis of 2-phosphonopropanoic acid?

A3: Research into greener synthetic routes for phosphonic acids is ongoing. Some approaches include:

  • Using catalysts to perform the C-P bond formation under milder conditions.

  • Exploring enzymatic or biosynthetic routes, although these are less common for this specific compound.[9]

  • Investigating the use of less hazardous solvents and reagents.

Q4: How can the hygroscopic nature of 2-phosphonopropanoic acid be managed during storage?

A4: Due to its hygroscopic nature, 2-phosphonopropanoic acid should be stored in a desiccator over a strong drying agent like phosphorus pentoxide.[6] Storing it under an inert atmosphere (e.g., argon or nitrogen) can also help to minimize moisture absorption. As mentioned in the troubleshooting guide, converting it to a less hygroscopic salt is also a viable strategy for long-term storage and easier handling.[5]

Visualizing the Workflow

The following diagrams illustrate the key stages of the synthesis and purification process.

SynthesisWorkflow cluster_arbuzov Arbuzov Reaction cluster_hydrolysis Hydrolysis cluster_purification Purification A Triethyl Phosphite C Reaction Vessel (Heat to 120-130°C) A->C B Ethyl 2-bromopropionate B->C D Crude Diethyl 2-phosphonopropanoate C->D F Reflux (110°C) D->F E Concentrated HCl E->F G Crude 2-Phosphonopropanoic Acid F->G H Rotary Evaporation G->H I Optional: Anion-Exchange Chromatography H->I J Pure 2-Phosphonopropanoic Acid I->J

Caption: A workflow diagram of the synthesis of 2-phosphonopropanoic acid.

TroubleshootingLogic Start Low Yield? CheckReagents Check Reagent Purity (distill phosphite) Start->CheckReagents Yes PurificationIssue Purification Difficulty? Start->PurificationIssue No MonitorReaction Monitor Reaction (GC-MS, ³¹P NMR) CheckReagents->MonitorReaction AdjustConditions Adjust Conditions (Time, Temperature) MonitorReaction->AdjustConditions AdjustConditions->PurificationIssue TryChromatography Anion-Exchange Chromatography PurificationIssue->TryChromatography Yes Success Successful Synthesis PurificationIssue->Success No TryLyophilization Lyophilization (t-BuOH) TryChromatography->TryLyophilization FormSalt Form a Salt TryLyophilization->FormSalt FormSalt->Success

Caption: A troubleshooting flowchart for common synthesis issues.

References

  • Preparation method for 2-phenylpropionic acid.
  • 2-phenylpropionic acid. Organic Syntheses Procedure.
  • New synthesis of 2-heteroarylperfluoropropionic acids derivatives by reaction of azine N-oxides with hexafluoropropene. PubMed.
  • Preparation of 2-bromopropionic acid. PrepChem.com.
  • 2-BROMOPROPIONIC ACID SYNTHESIS.#ncchem. YouTube.
  • Phosphonic acid: preparation and applic
  • Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 2—Sidechain Phosphorus-Containing Polyacids. MDPI.
  • 2-Br Propionic Acid Physical Properties. Sciencemadness.org.
  • Phosphonic acid: preparation and applic
  • Biosynthesis of Phosphonic and Phosphinic Acid N
  • PHOSPHINIC ACID SYNTHESIS. Kent Academic Repository.
  • 2-chloroalkanoic acids of high enantiomeric purity
  • Experience with purification/crystallisation of phosphonic acids - RPO(OH)2.
  • Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry.
  • 2-Phosphonopropionic acid | C3H7O5P | CID 73187. PubChem.
  • High-performance liquid chromatographic determination of 2-aminoethylphosphonic acid and 2-amino-3-phosphonopropionic acid in seawater matrix using precolumn fluorescence derivatization with o-phthalaldehyde-ethanethiol. PubMed.
  • Advances and Challenges in the Creation of Porous Metal Phosphon
  • Synthesis of phosphonic acid derivatives by oxidative activation of phosphinate esters.
  • Optimization and scale-up of propionic acid production by propionic acid-tolerant Propionibacterium acidipropionici with glycerol as the carbon source.
  • No.
  • Straightforward Immobilization of Phosphonic Acids and Phosphoric Acid Esters on Mesoporous Silica and Their Application in an Asymmetric Aldol Reaction. MDPI.
  • Method for recovering and purifying propionic acid.
  • Recent Advances in H-Phosphonate Chemistry. Part 1. H-Phosphonate Esters: Synthesis and Basic Reactions.
  • Selective Esterific
  • Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts.
  • Propionic Acid Synthesis for Cutting-Edge Industrial Processes.
  • H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. Frontiers.
  • Analytical Method for 2,4-D, 2,4-DB and Cloprop (Agricultural Products).
  • metal-phosphonate chemistry: synthesis, crystal structure of calcium-amino- tris. SciSpace.
  • ANALYTICAL METHOD SUMMARIES. Eurofins.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Surface Binding Affinity of 2-Phosphonopropionic Acid and 3-Phosphonopropionic Acid

For researchers, scientists, and drug development professionals engaged in surface modification, bioconjugation, and the development of advanced materials, the choice of a molecular anchor is a critical determinant of pe...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in surface modification, bioconjugation, and the development of advanced materials, the choice of a molecular anchor is a critical determinant of performance and stability. Phosphonic acids have emerged as a superior class of anchoring moieties, particularly for metal oxide surfaces, due to their robust binding characteristics.[1][2][3] This guide provides an in-depth comparison of two closely related phosphonic acid derivatives: 2-Phosphonopropionic acid (2-PPA) and 3-Phosphonopropionic acid (3-PPA). While direct comparative experimental data on the surface binding affinity of these two isomers is not extensively available in the public domain, we can infer their binding behaviors based on fundamental chemical principles and existing studies on analogous systems.

This guide will delve into the theoretical underpinnings of their binding mechanisms, present a hypothesized comparison of their binding affinities, and provide detailed experimental protocols for researchers to validate these principles in their own laboratories.

The Decisive Role of Phosphonate Position: A Tale of Two Isomers

The key distinction between 2-PPA and 3-PPA lies in the position of the phosphonate group relative to the carboxylic acid moiety. This seemingly subtle structural difference can have a profound impact on how these molecules interact with a surface.

  • 2-Phosphonopropionic Acid (α-Phosphonopropionic Acid): The phosphonate and carboxylate groups are attached to the same carbon atom. This proximity allows for the potential of a cooperative binding mechanism, where both functional groups can interact with adjacent sites on the surface, potentially forming a stable six-membered chelate ring.

  • 3-Phosphonopropionic Acid (β-Phosphonopropionic Acid): The phosphonate and carboxylate groups are separated by an additional methylene group. This increased distance makes simultaneous chelation to adjacent surface sites less likely. The binding is expected to be dominated by the stronger of the two functional groups, the phosphonic acid.

Unraveling the Binding Mechanisms: A Deeper Dive

Phosphonic acids can bind to metal oxide surfaces through a combination of physisorption and chemisorption, with the latter involving the formation of covalent bonds.[4] The nature of this binding can be categorized into three primary modes:

  • Monodentate: One oxygen atom of the phosphonate group forms a bond with a surface metal atom.

  • Bidentate: Two oxygen atoms of the phosphonate group bond to one or two surface metal atoms.

  • Tridentate: All three oxygen atoms of the phosphonate group interact with the surface.

The thermodynamically preferred binding mode is influenced by factors such as the surface structure and the presence of water.[1][2]

For 2-PPA , the close proximity of the carboxylic acid group introduces the possibility of a bidentate or even a tridentate binding mode involving both the phosphonate and carboxylate groups. This chelation effect is a powerful driver for enhanced binding affinity, as the formation of a stable ring structure significantly lowers the system's energy.

For 3-PPA , the phosphonate group is the primary binding moiety. While the carboxylic acid group can still interact with the surface, its ability to form a stable chelate ring in conjunction with the phosphonate is sterically hindered. Therefore, 3-PPA is more likely to adopt a binding mode primarily dictated by the phosphonate group's interaction with the surface.

The following diagram illustrates the hypothesized binding mechanisms of 2-PPA and 3-PPA on a generic metal oxide surface.

G cluster_0 2-Phosphonopropionic Acid (2-PPA) Binding cluster_1 3-Phosphonopropionic Acid (3-PPA) Binding Surface_2PPA Metal Oxide Surface Chelate Chelate Ring Formation (Enhanced Stability) Surface_2PPA->Chelate 2PPA 2-PPA 2PPA->Surface_2PPA Cooperative Binding (Phosphonate & Carboxylate) Surface_3PPA Metal Oxide Surface PrimaryBinding Primary Binding via Phosphonate Group Surface_3PPA->PrimaryBinding 3PPA 3-PPA 3PPA->Surface_3PPA Sterically Hindered Chelation

Caption: Hypothesized binding mechanisms of 2-PPA and 3-PPA.

Performance Comparison: A Data-Driven Hypothesis

While direct experimental values are pending, we can construct a comparative table based on the inferred binding mechanisms. This table should be considered a predictive framework to guide experimental design.

Parameter2-Phosphonopropionic Acid (2-PPA)3-Phosphonopropionic Acid (3-PPA)Rationale
Binding Affinity HigherLowerThe chelation effect in 2-PPA is expected to lead to a more stable surface complex.
Binding Stoichiometry Potentially 1:1 or 1:2 (molecule:surface sites)Likely 1:1 (molecule:surface site)Cooperative binding of 2-PPA may involve multiple surface sites.
Kinetics of Adsorption Potentially slowerPotentially fasterThe formation of a chelate ring in 2-PPA may have a higher activation energy barrier.
Stability of Adsorbed Layer HigherLowerThe multidentate binding of 2-PPA is expected to result in a more robustly anchored monolayer.
Surface Coverage Potentially lowerPotentially higherThe orientation of 2-PPA due to chelation might lead to a less densely packed monolayer compared to the more flexible 3-PPA.

Experimental Validation: Protocols for the Modern Laboratory

To empirically validate the hypothesized differences in binding affinity, researchers can employ a suite of surface-sensitive analytical techniques. Below are detailed protocols for two of the most powerful methods: Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) and X-ray Photoelectron Spectroscopy (XPS).

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D is a real-time, label-free technique that measures changes in frequency (Δf) and dissipation (ΔD) of an oscillating quartz crystal sensor as molecules adsorb to its surface. A decrease in frequency corresponds to an increase in mass, while an increase in dissipation indicates a less rigid, more viscoelastic adlayer.

Experimental Workflow:

G Start Start SensorPrep Sensor Preparation (e.g., TiO2 coated sensor) Start->SensorPrep Baseline Establish Baseline (Solvent flow) SensorPrep->Baseline Injection Inject Phosphonic Acid Solution (2-PPA or 3-PPA) Baseline->Injection Adsorption Monitor Δf and ΔD (Adsorption Phase) Injection->Adsorption Rinse Rinse with Solvent Adsorption->Rinse Desorption Monitor Δf and ΔD (Desorption Phase) Rinse->Desorption DataAnalysis Data Analysis (Kinetics, Adsorbed Mass) Desorption->DataAnalysis End End DataAnalysis->End

Caption: QCM-D experimental workflow for phosphonic acid binding.

Step-by-Step Methodology:

  • Sensor Preparation:

    • Select a QCM-D sensor with a relevant surface chemistry (e.g., titanium dioxide for studying binding to metal oxides).

    • Clean the sensor according to the manufacturer's instructions, typically involving UV/ozone treatment or cleaning with specific solvents.

    • Mount the sensor in the QCM-D chamber.

  • Establish Baseline:

    • Flow the desired solvent (e.g., ultrapure water or an organic solvent compatible with the phosphonic acids) over the sensor surface at a constant flow rate until a stable baseline in both frequency and dissipation is achieved.

  • Sample Injection and Adsorption:

    • Prepare solutions of 2-PPA and 3-PPA of known concentrations in the same solvent used for the baseline.

    • Inject the phosphonic acid solution into the QCM-D chamber and monitor the changes in frequency and dissipation in real-time as the molecules adsorb to the sensor surface.

  • Rinsing and Desorption:

    • After the adsorption has reached equilibrium (i.e., no further change in frequency and dissipation), switch the flow back to the pure solvent.

    • Monitor the changes in frequency and dissipation to observe any desorption of the phosphonic acid molecules. A stable, lower frequency after rinsing indicates irreversible binding.

  • Data Analysis:

    • Use modeling software (e.g., the Sauerbrey model for rigid layers or more complex viscoelastic models) to quantify the adsorbed mass per unit area from the frequency shift.

    • Analyze the dissipation data to understand the conformational state of the adsorbed layer.

    • Fit the adsorption and desorption kinetics to appropriate models to extract rate constants.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Experimental Workflow:

G Start Start SubstratePrep Substrate Preparation (e.g., Titanium wafer) Start->SubstratePrep Immersion Immerse in Phosphonic Acid Solution (2-PPA or 3-PPA) SubstratePrep->Immersion RinsingDrying Rinse with Solvent and Dry Immersion->RinsingDrying XPS_Analysis XPS Analysis RinsingDrying->XPS_Analysis SurveyScan Survey Scan (Elemental Composition) XPS_Analysis->SurveyScan HighResScan High-Resolution Scans (P 2p, C 1s, O 1s, Ti 2p) SurveyScan->HighResScan DataProcessing Data Processing and Peak Fitting HighResScan->DataProcessing End End DataProcessing->End

Caption: XPS experimental workflow for phosphonic acid monolayer analysis.

Step-by-Step Methodology:

  • Substrate Preparation:

    • Prepare a clean substrate of the material of interest (e.g., a titanium wafer).

    • Clean the substrate using a standardized procedure to remove contaminants (e.g., sonication in a series of solvents, followed by plasma cleaning).

  • Monolayer Formation:

    • Immerse the cleaned substrate in a dilute solution of 2-PPA or 3-PPA for a defined period to allow for self-assembly of a monolayer.

    • After immersion, thoroughly rinse the substrate with fresh solvent to remove any physisorbed molecules.

    • Dry the substrate carefully, for example, under a stream of inert gas.

  • XPS Analysis:

    • Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

    • Acquire a survey spectrum to identify all the elements present on the surface.

    • Acquire high-resolution spectra of the relevant core levels, such as P 2p, C 1s, O 1s, and the substrate's core levels (e.g., Ti 2p).

  • Data Analysis:

    • Use the survey spectrum to determine the elemental composition of the surface.

    • Perform peak fitting on the high-resolution spectra to determine the chemical states of the elements. For example, the P 2p spectrum can confirm the presence of phosphonate binding to the surface, and the C 1s spectrum can be used to identify the carboxylic acid group.

    • The relative intensities of the P 2p and substrate peaks can be used to estimate the surface coverage of the phosphonic acid.

Conclusion and Future Directions

Based on fundamental principles of coordination chemistry, it is hypothesized that 2-Phosphonopropionic acid will exhibit a higher surface binding affinity than 3-Phosphonopropionic acid on metal oxide surfaces . This is attributed to the potential for chelation by the adjacent phosphonate and carboxylate groups in 2-PPA, leading to a more stable surface complex.

The experimental protocols provided in this guide offer a robust framework for researchers to test this hypothesis and to quantify the differences in binding affinity, kinetics, and stability between these two important molecular anchors. Such studies will not only provide valuable fundamental insights into structure-property relationships in surface chemistry but will also enable the rational design of more effective surface modifications for a wide range of applications, from biocompatible implants to advanced electronic devices.

References

  • Bauer, T., Schmaltz, T., Lenz, T., Halik, M., Meyer, B., & Clark, T. (2013). Phosphonate- and Carboxylate-Based Self-Assembled Monolayers for Organic Devices: A Theoretical Study of Surface Binding on Aluminum Oxide with Experimental Support. ACS Applied Materials & Interfaces, 5(13), 6073–6080. [Link]

  • Bauer, T., Schmaltz, T., Lenz, T., Halik, M., Meyer, B., & Clark, T. (2013). Phosphonate- and carboxylate-based self-assembled monolayers for organic devices: a theoretical study of surface binding on aluminum oxide with experimental support. University of Portsmouth. [Link]

  • Bauer, T., Schmaltz, T., Lenz, T., Halik, M., Meyer, B., & Clark, T. (2013). Phosphonate- and carboxylate-based self-assembled monolayers for organic devices: a theoretical study of surface binding on aluminum oxide with experimental support. PubMed. [Link]

  • Montchaud, S., & Le Grognec, E. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2186–2213. [Link]

  • Paniagua, S. A., Li, E. L., & Marder, S. R. (2014). Adsorption studies of a phosphonic acid on ITO: film coverage, purity, and induced electronic structure changes. Physical Chemistry Chemical Physics, 16(7), 2874-2881. [Link]

  • Zeininger, L., et al. (2016). Quantitative Determination and Comparison of the Surface Binding of Phosphonic Acid, Carboxylic Acid, and Catechol Ligands on TiO2 Nanoparticles. Chemistry – A European Journal, 22(35), 12347-12356.
  • Biolin Scientific. (2025). What is QCM-D?. Retrieved from [Link]

  • Nanoscience Instruments. (n.d.). Analyzing Surface Interactions Using QCM-D. Retrieved from [Link]

  • Park Systems. (2023). Single molecule interactions analysis using force-distance spectroscopy with functionalized tips. Retrieved from [Link]

  • Ros-Lis, J. V., et al. (2019). Straightforward Immobilization of Phosphonic Acids and Phosphoric Acid Esters on Mesoporous Silica and Their Application in an Asymmetric Aldol Reaction. Nanomaterials, 9(2), 249. [Link]

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Comparative

Comparative Guide: Chelating Efficiency of 2-Phosphonopropanoic Acid vs. EDTA

The following guide provides an in-depth technical comparison between 2-Phosphonopropanoic Acid (2-PPA) and Ethylenediaminetetraacetic Acid (EDTA) . This analysis is structured to address the needs of application scienti...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between 2-Phosphonopropanoic Acid (2-PPA) and Ethylenediaminetetraacetic Acid (EDTA) . This analysis is structured to address the needs of application scientists and drug development professionals, moving beyond simple stoichiometric definitions to functional performance in complex matrices.

Executive Summary

The choice between 2-Phosphonopropanoic Acid (2-PPA) and EDTA is rarely a matter of simple substitution; it is a choice between two distinct mechanisms of action.

  • EDTA is the gold standard for Stoichiometric Sequestration . It forms thermodynamically stable, water-soluble 1:1 complexes with metal ions, effectively "deleting" the metal from chemical reactivity.

  • 2-PPA (and similar phosphonocarboxylates) excels at Threshold Inhibition . It functions at sub-stoichiometric concentrations to disrupt crystal lattice formation (nucleation) and modify surface properties.

Key Takeaway: If the goal is to dissolve an existing deposit or fully mask metal ions in a formulation, EDTA is superior. If the goal is to prevent scale formation or target calcified tissues (bone targeting) with minimal chemical load, 2-PPA is the efficient choice.

Chemical Fundamentals & Thermodynamics

Structural Analysis[1]
  • EDTA (C₁₀H₁₆N₂O₈): A hexadentate ligand. It utilizes 4 carboxylate oxygens and 2 amine nitrogens to wrap metal ions in a stable octahedral "cage."

  • 2-PPA (C₃H₇O₅P): A phosphonocarboxylate. It typically acts as a tridentate or bidentate ligand, utilizing the phosphonate group (

    
    ) and the carboxylate group (
    
    
    
    ) on the adjacent carbon.
Thermodynamic Stability (Log K)

The stability constant (


) is the equilibrium constant for the formation of the metal-ligand complex. A higher Log K indicates a tighter bond.
Metal IonEDTA (Log K)2-PPA (Log K)*Functional Implication
Ca²⁺ 10.7~5.2 - 5.8EDTA removes Ca²⁺ from solution; 2-PPA binds weakly but adsorbs to Ca-surfaces.
Mg²⁺ 8.7~4.5 - 5.0EDTA sequesters Mg²⁺; 2-PPA tolerates Mg²⁺ hardness better than EDTA.
Cu²⁺ 18.8~8.5EDTA effectively strips Copper; 2-PPA forms weaker complexes, useful for controlled release.
Fe³⁺ 25.1~11.0EDTA is superior for iron control/cleaning; 2-PPA is insufficient for heavy iron loads.

*Note: Values for 2-PPA are derived from analogous phosphonocarboxylates (e.g., Phosphonoacetic acid) due to limited specific literature, reflecting the general phosphonate-carboxylate coordination chemistry.

Mechanism of Action Visualization

The following diagram illustrates the fundamental difference in how these molecules interact with a Calcium ion.

ChelationMechanism cluster_EDTA EDTA: Sequestration (1:1) cluster_PPA 2-PPA: Threshold Inhibition (<1:1000) Metal Free Metal Ion (Ca²⁺) EDTA_Complex Metal-EDTA Cage (Thermodynamically Stable) Metal->EDTA_Complex High Affinity (Log K ~10.7) Crystal Growing Crystal Surface (CaCO₃ / Hydroxyapatite) Metal->Crystal Precipitation EDTA_Mech Hexadentate wrapping Prevents all reactivity EDTA_Complex->EDTA_Mech PPA_Action 2-PPA Adsorbs to Active Sites Halts Crystal Growth PPA_Action->Crystal Blocks Nucleation Sites

Figure 1: Mechanistic distinction between EDTA's sequestration (caging) and 2-PPA's surface adsorption (blocking).

Performance in Applications

A. Scale Inhibition (Industrial & Water Treatment)

In systems with high Calcium Carbonate (


) or Calcium Sulfate (

) potential:
  • EDTA: Requires a 1:1 molar ratio with Calcium. To treat 100 ppm Ca²⁺, you need ~730 ppm of EDTA. This is cost-prohibitive and impractical for large volumes.

  • 2-PPA: Operates via the Threshold Effect . It adsorbs onto the microscopic crystal nuclei, distorting the lattice and preventing further growth. Effective dosage is often 2–10 ppm , regardless of the Calcium concentration (up to saturation limits).

B. Pharmaceutical & Drug Development
  • Formulation Stability (EDTA): Used as an excipient to scavenge trace metal catalysts (Fe, Cu) that degrade APIs (Active Pharmaceutical Ingredients) via oxidation. EDTA is preferred here due to its high stability constants.

  • Bone Targeting (2-PPA): The phosphonate group has a high affinity for Hydroxyapatite (bone mineral).[1][2] 2-PPA derivatives are used as vectors to deliver drugs or radioisotopes specifically to bone tissue. EDTA cannot perform this function as it would strip calcium from the bone rather than bind to it.

Experimental Protocols

To objectively compare these agents, two distinct assays are required: one for thermodynamic binding (Titration) and one for functional inhibition (Precipitation).

Protocol A: Determination of Chelation Efficiency (Potentiometric Titration)

Validates the thermodynamic stability constant (Log K).

Reagents:

  • 0.01 M EDTA Standard Solution.

  • 0.01 M 2-PPA Solution.

  • 0.01 M

    
     Solution.
    
  • KOH (0.1 M) for pH adjustment.

  • Ionic Strength Adjuster (0.1 M KCl).

Workflow:

  • Setup: Calibrate a glass pH electrode using buffers pH 4.0, 7.0, and 10.0.

  • Blank Titration: Titrate 50 mL of acidified 2-PPA solution (with KCl) against 0.1 M KOH to determine exact pKa values.

  • Complex Titration: Mix 2-PPA and

    
     in a 1:1 molar ratio. Titrate with KOH.
    
  • Analysis: The depression in pH in the presence of metal ions (compared to the blank) indicates complex formation. Use Bjerrum’s method or software like Hyperquad to calculate Log K.

  • Comparison: Repeat with EDTA. Expect a much sharper pH inflection and higher calculated Log K for EDTA.

Protocol B: Calcium Carbonate Precipitation Inhibition Assay (Static Bottle Test)

Validates the "Threshold Effect" efficiency.

Reagents:

  • Brine A (Cationic): 12.15 g/L

    
    , 3.68 g/L 
    
    
    
    .
  • Brine B (Anionic): 7.36 g/L

    
    .
    
  • Inhibitor Stocks: 1% w/v solutions of EDTA and 2-PPA (pH adjusted to 8.0).

Step-by-Step Methodology:

  • Dosing: Prepare a series of flasks.

    • Set 1: Add EDTA to achieve final concentrations of 1, 10, 100, 1000 ppm.

    • Set 2: Add 2-PPA to achieve final concentrations of 1, 10, 100, 1000 ppm.

    • Control: No inhibitor.

  • Mixing: Add 50 mL Brine A to 50 mL Brine B in each flask (Simulates supersaturated water).

  • Incubation: Cap and place in a shaking water bath at 70°C for 24 hours.

  • Filtration: Filter hot solutions through a 0.45 µm membrane to remove precipitated crystals.

  • Quantification: Analyze the filtrate for dissolved Calcium using standard EDTA titration (or ICP-OES).

  • Calculation:

    
    
    

Expected Results:

  • 2-PPA: Will show >90% inhibition at 5–10 ppm .

  • EDTA: Will show <5% inhibition at 10 ppm. It will only show high "inhibition" (sequestration) at stoichiometric levels (>500 ppm) .

Environmental & Safety Profile

FeatureEDTA2-PPA
Biodegradability Poor. EDTA is persistent in the environment and can mobilize heavy metals in waterways.Moderate to Good. Phosphonates degrade via photodegradation and specific microbial pathways (C-P lyase).
Toxicity Low acute toxicity, but concerns over heavy metal remobilization.Low toxicity. Structurally similar to metabolic intermediates.
Regulatory Status Widely accepted but under scrutiny in EU (Eco-label restrictions).Generally accepted for industrial water treatment; specific isomers used in pharma.

References

  • Martell, A. E., & Smith, R. M. (2004). NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes. NIST. Link

  • Popov, K., et al. (2001). Critical evaluation of stability constants of phosphonic acids (IUPAC Technical Report). Pure and Applied Chemistry. Link

  • NACE International. (2018). TM0374-2016: Laboratory Screening Tests to Determine the Ability of Scale Inhibitors to Prevent the Precipitation of Calcium Sulfate and Calcium Carbonate from Solution. NACE. Link

  • Licini, G., et al. (2010). Phosphonate and Phosphonocarboxylate Ligands for Drug Delivery and Bone Targeting.[1] Journal of Medicinal Chemistry, 53(9). Link

  • Nowack, B. (2003). Environmental chemistry of phosphonates. Water Research, 37(11), 2533-2546. Link

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Validation

Assessing the Purity of Synthesized 2-Phosphonopropionic Acid by HPLC

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, Drug Development Professionals Executive Summary: The Analytical Challenge 2-Phosphonopropionic acid (2-PPA) presents a classic "analyt...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, Drug Development Professionals

Executive Summary: The Analytical Challenge

2-Phosphonopropionic acid (2-PPA) presents a classic "analytical blind spot" for standard pharmaceutical analysis. As a small, highly polar organophosphorus compound (


), it exhibits two distinct challenges:
  • Extreme Polarity: It essentially has no retention on standard C18 Reversed-Phase (RP) columns, eluting in the void volume (

    
    ) where it co-elutes with salts and solvent fronts.
    
  • Lack of Chromophore: The molecule lacks conjugated

    
    -systems (e.g., aromatic rings), rendering standard UV detection (254 nm) useless.
    

This guide objectively compares three methodological approaches to solving this problem, ranking them by robustness, sensitivity, and ease of validation.

Comparative Analysis of Methodologies

The following table contrasts the three viable strategies for 2-PPA purity assessment.

FeatureMethod A: Ion Chromatography (IC) Method B: HILIC / Mixed-Mode Method C: Ion-Pair RP-HPLC
Detection Principle Suppressed ConductivityCharged Aerosol (CAD) or ELSDIndirect UV or Refractive Index (RI)
Separation Mechanism Anion ExchangeHydrophilic Partitioning + ElectrostaticHydrophobic Interaction (via Ion-Pair)
Sensitivity High (ppb levels)Moderate to HighLow (ppm to %)
Gradient Compatible? Yes (Hydroxide gradients)Yes (Organic/Buffer gradients)No (RI) / Difficult (Indirect UV)
Specificity Excellent for ionic impurities (Phosphate, Phosphite)Good for organic impuritiesPoor; prone to baseline drift
Verdict The Gold Standard The Modern Alternative Legacy / Last Resort

Detailed Experimental Protocols

Primary Protocol: Ion Chromatography (The Gold Standard)

Rationale: 2-PPA is a weak acid. IC with suppressed conductivity is the only method that directly detects the analyte's charge state while simultaneously quantifying common inorganic synthesis byproducts (e.g., Phosphorous acid, Phosphoric acid) which are often invisible in other modes.

System Configuration
  • Instrument: Ion Chromatograph (e.g., Dionex ICS or Metrohm) with a chemical suppressor.

  • Detector: Conductivity Detector (35 °C).

  • Column: High-capacity hydroxide-selective anion exchange column (e.g., Dionex IonPac AS11-HC, 4 × 250 mm).

  • Suppressor: Self-regenerating suppressor in external water mode.

Method Parameters
  • Mobile Phase A: Deionized Water (18.2 MΩ·cm).

  • Mobile Phase B: 100 mM KOH (generated eluent preferred to reduce carbonate contamination).

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10–25 µL.

Gradient Profile
Time (min)% KOH (mM)Event
0.01 mMEquilibration / Load
8.01 mMIsocratic hold for weak acids
25.060 mMRamp to elute 2-PPA and Phosphate
30.060 mMColumn Wash
30.11 mMReturn to initial

Self-Validating Check: Inject a standard of inorganic phosphate (


). In this system, 2-PPA should elute after inorganic phosphite but before or close to phosphate depending on pH. If 2-PPA co-elutes with the void, the starting hydroxide concentration is too high.
Secondary Protocol: HILIC with CAD/ELSD (The Modern Alternative)

Rationale: If an IC system is unavailable, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a universal detector (CAD or ELSD) is the best HPLC-based alternative. It retains polar species without the baseline instability of ion-pairing reagents.

System Configuration
  • Instrument: HPLC/UHPLC.

  • Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

    • Note: UV at 200-210 nm can be used as a secondary trace but will have low sensitivity and high solvent noise.

  • Column: Amide-functionalized HILIC column (e.g., Waters XBridge Amide or TSKgel Amide-80), 3.5 µm, 4.6 × 150 mm.

Method Parameters
  • Mobile Phase A: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0 (Buffer).

  • Mobile Phase B: 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

  • Flow Rate: 0.8 mL/min.

  • Column Temp: 30 °C.

Gradient Profile
  • Start: 100% B (High organic = High retention in HILIC).

  • Gradient: Ramp to 50% B over 15 minutes.

  • Mechanism: As water content increases, the hydrophilic partition layer on the silica surface swells, allowing the polar 2-PPA to partition into the mobile phase and elute.

Visualizing the Workflow

The following diagrams illustrate the decision logic and the separation mechanisms described above.

Diagram 1: Method Selection Decision Tree

MethodSelection Start Start: 2-PPA Purity Analysis CheckIC Is Ion Chromatography (IC) available? Start->CheckIC UseIC Method A: IC-Conductivity (Recommended) CheckIC->UseIC Yes CheckDet Are Universal Detectors (CAD/ELSD) available? CheckIC->CheckDet No UseHILIC Method B: HILIC-CAD/ELSD CheckDet->UseHILIC Yes CheckUV Only UV/RI available? CheckDet->CheckUV No UseIP Method C: Ion-Pair RP-HPLC (High Risk of Error) CheckUV->UseIP Yes

Caption: Decision matrix for selecting the optimal analytical technique based on laboratory instrumentation.

Diagram 2: Separation Mechanism Comparison

Mechanisms cluster_0 Ion Chromatography (Anion Exchange) cluster_1 HILIC Mode Resin Resin (+ Charge) Analyte 2-PPA (- Charge) Resin->Analyte Attracts Eluent OH- (Displacer) Eluent->Analyte Displaces Silica Polar Surface WaterLayer Stagnant Water Layer Silica->WaterLayer Adsorbs AnalyteH 2-PPA (Polar) WaterLayer->AnalyteH Partitions Into Organic Acetonitrile Bulk Organic->AnalyteH Repels

Caption: Mechanistic difference between electrostatic retention (IC) and hydrophilic partitioning (HILIC).

Validation & System Suitability (Scientific Integrity)

To ensure Trustworthiness and Self-Validation , the following criteria must be met regardless of the chosen method:

  • Mass Balance Check:

    • Since 2-PPA is synthesized from precursors like propionic acid derivatives or phosphites, you must inject the starting material. If the purity is 99% but the starting material peak is missing, the method is invalid (the impurity might be co-eluting or retained permanently).

  • Orthogonal Detection:

    • If using Method B (HILIC), confirm the peak identity by collecting the fraction and running

      
      -NMR. The chemical shift of 2-PPA (approx. 20-30 ppm depending on pH) is distinct from inorganic phosphate (0 ppm).
      
  • LOD/LOQ Determination:

    • For pharmaceutical applications, the Limit of Quantitation (LOQ) for the inorganic phosphate impurity must be established, as it is a common degradant. In IC, this is typically < 0.1%.

References

  • Phenomenex. (2022).[2] LC-MS/MS Analysis of Phosphonic Acid in Water using a Venusil HILIC column. Phenomenex Application Notes.[2][3] Link

  • Thermo Fisher Scientific. (2016). Determination of Organic Acids and Inorganic Anions in Amine Solutions by Ion Chromatography. Application Note 123. Link

  • SIELC Technologies. HPLC Separation of Phosphorous and Phosphoric Acids on Mixed-Mode Columns.Link

  • Jang, S. et al. (2019). HPLC methods for purity evaluation of man-made single-stranded RNAs.[4] Scientific Reports. Link

  • BenchChem. Mass Spectrometry of Phosphonic Acids: Troubleshooting & Optimization.Link

Sources

Comparative

A Researcher's Guide to Investigating Cross-Reactivity of 2-Phosphonopropionic Acid in Kinase Assays

In the landscape of drug discovery and chemical biology, protein kinases remain a pivotal target class. The development of specific and potent kinase inhibitors is a cornerstone of modern therapeutic strategies.

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical biology, protein kinases remain a pivotal target class. The development of specific and potent kinase inhibitors is a cornerstone of modern therapeutic strategies. However, the path from a promising hit in a high-throughput screen (HTS) to a validated lead compound is fraught with potential pitfalls, one of the most common being assay interference. Small molecules can interact with assay components in a manner that mimics true inhibition, leading to a costly and time-consuming pursuit of false positives.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to proactively assess the potential for cross-reactivity of a given compound in kinase assays, using 2-Phosphonopropionic acid (2-PPA) as a case study. While no specific cross-reactivity data for 2-PPA in kinase assays is publicly available, its chemical structure, featuring both a phosphonic acid and a carboxylic acid moiety, presents several "red flags" that warrant careful investigation. By understanding the potential mechanisms of interference and employing a systematic validation workflow, researchers can build confidence in their results and focus resources on genuinely promising candidates.

The Challenge of Assay Interference

Biochemical assays, particularly those employed in HTS, are susceptible to a variety of artifacts introduced by the test compounds themselves.[1] These interferences can be broadly categorized as follows:

  • Optical Interference: Compounds that absorb light or fluoresce at the excitation or emission wavelengths of the assay can skew the readout.[2]

  • Chemical Reactivity: Test compounds may react directly with assay reagents, such as enzymes, substrates, or detection molecules.[1]

  • Colloidal Aggregation: At higher concentrations, some compounds form aggregates that can sequester and denature proteins, leading to non-specific inhibition.[3]

  • Chelation: Compounds with metal-chelating properties can interfere with kinases that require metal ions as cofactors.[4]

  • Promiscuous Inhibition: Some compounds inhibit multiple kinases non-selectively, often due to binding to highly conserved regions like the ATP-binding pocket.[5][6]

Failure to identify these artifacts early can lead to the misinterpretation of structure-activity relationships (SAR) and the advancement of compounds with undesirable properties.

2-Phosphonopropionic Acid: A Structural Perspective on Potential Cross-Reactivity

2-Phosphonopropionic acid is an organophosphorus compound with the following structure:

Its key structural features, the phosphonic acid and carboxylic acid groups, are the primary sources of potential cross-reactivity in kinase assays.

  • Phosphonic Acid Moiety: Phosphonic acids are known mimics of phosphate groups.[7] This structural similarity raises the possibility of 2-PPA interacting with the ATP-binding pocket of kinases, potentially competing with ATP.[8] While this could represent true, albeit potentially non-selective, inhibition, it could also lead to assay-specific artifacts depending on the detection method.

  • Carboxylic Acid Moiety: Carboxylic acids are common functionalities in drug molecules and can participate in various interactions, including hydrogen bonding and metal chelation.[9] The presence of this group could contribute to non-specific binding to proteins or sequestration of essential metal ions in the assay buffer.

  • High Polarity: The combination of two acidic groups makes 2-PPA a highly polar molecule.[7] This can sometimes lead to solubility issues at higher concentrations, potentially promoting aggregation.

A Systematic Workflow for De-risking 2-PPA in Kinase Assays

The following experimental workflow is designed to systematically investigate the potential for cross-reactivity of 2-PPA and differentiate true inhibition from assay artifacts.

workflow cluster_0 Initial Screening & Hit Confirmation cluster_1 Assay Interference Assessment cluster_2 Mechanism of Action Studies cluster_3 Decision A Primary Kinase Screen B Dose-Response Curve (IC50) A->B Identifies initial hit C Purity Analysis (LC-MS, qNMR) B->C D Optical Interference Assay C->D E Aggregation Assay (DLS, detergent) D->E F Promiscuity Profiling E->F G ATP Competition Assay F->G H Orthogonal Assay G->H I Counter-Screening H->I J Validated Hit or False Positive? I->J

Caption: A systematic workflow for validating kinase assay hits.

Part 1: Foundational Characterization

1.1. Purity Analysis: The first and most critical step is to ensure the purity of the 2-PPA sample. Impurities, even at low levels, can be highly potent and lead to misleading results.[10]

  • Protocol:

    • Analyze the 2-PPA sample by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify any impurities.

    • Use quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy to determine the absolute purity of the compound.[10]

    • If impurities are detected, purify the sample using an appropriate method (e.g., recrystallization, chromatography) and repeat the purity analysis.

1.2. Optical Interference Assay: This control experiment assesses whether 2-PPA interferes with the optical detection method of the kinase assay (e.g., fluorescence, luminescence).

  • Protocol:

    • Prepare a series of wells containing the kinase assay buffer and 2-PPA at the same concentrations used in the activity assay.

    • Omit the kinase and/or the substrate from these wells.

    • Add the detection reagents.

    • Measure the signal and compare it to a vehicle control (e.g., DMSO). A significant change in signal indicates optical interference.[2]

Part 2: Investigating Non-Specific Inhibition Mechanisms

2.1. Aggregation Assay: This experiment determines if 2-PPA forms aggregates at the concentrations tested.

  • Protocol:

    • Dynamic Light Scattering (DLS): Analyze solutions of 2-PPA in the assay buffer at various concentrations to detect the presence of aggregates.

    • Detergent-Based Assay: Rerun the kinase inhibition assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant rightward shift in the IC50 curve in the presence of the detergent suggests that the inhibitory activity is, at least in part, due to aggregation.[3]

2.2. Promiscuity Profiling: To assess the selectivity of 2-PPA, it should be screened against a panel of diverse kinases.

  • Protocol:

    • Select a commercially available kinase profiling panel that includes representatives from different kinase families.

    • Screen 2-PPA at a fixed concentration (e.g., 10 µM) against the panel.

    • Widespread inhibition across multiple kinase families would suggest a non-specific mechanism of action.[11]

Part 3: Elucidating the Mechanism of Action

3.1. ATP Competition Assay: This is a crucial experiment to determine if 2-PPA acts by competing with ATP for the kinase's active site.

  • Protocol:

    • Determine the Michaelis-Menten constant (Km) for ATP for the kinase of interest.

    • Measure the IC50 of 2-PPA at several ATP concentrations, both below and above the Km value.

    • A significant increase in the IC50 of 2-PPA with increasing ATP concentration is indicative of an ATP-competitive mechanism of inhibition.[12][13][14] The Cheng-Prusoff equation can be used to analyze this relationship.[12][14]

atp_competition cluster_0 Experimental Setup cluster_1 Data Analysis cluster_2 Interpretation cluster_3 Conclusion A Vary [ATP] D Calculate IC50 at each [ATP] A->D B Constant [Kinase] & [Substrate] B->D C Vary [2-PPA] C->D E Plot IC50 vs. [ATP] D->E F IC50 increases with [ATP]? E->F G ATP-Competitive F->G Yes H Non-ATP-Competitive or Mixed F->H No

Caption: Workflow for an ATP competition assay.

3.2. Orthogonal Assay: To confirm the inhibitory activity of 2-PPA, it is essential to use a different assay format that relies on an alternative detection method.

  • Protocol:

    • If the primary screen was a fluorescence-based assay, an orthogonal assay could be a radiometric assay (e.g., using ³²P-ATP) or a label-free method like mass spectrometry.[15]

    • Reproducible activity in an orthogonal assay provides strong evidence that the observed inhibition is not an artifact of the primary assay technology.

3.3. Counter-Screening Against Related Enzymes: Given the phosphate-mimicking nature of the phosphonic acid group, it is prudent to test 2-PPA against other ATP-utilizing enzymes, such as ATPases, to assess its selectivity.

  • Protocol:

    • Select a commercially available ATPase.

    • Perform a dose-response experiment with 2-PPA to determine if it inhibits the ATPase activity.

    • Inhibition of ATPases would suggest a broader, less specific interaction with ATP-binding proteins.

Data Summary and Interpretation

The results from these experiments should be compiled and analyzed to build a comprehensive profile of 2-PPA's activity.

Experiment Positive Result Indicating Potential Interference Negative Result Supporting True Inhibition
Purity Analysis Presence of impurities >5%Purity ≥95%
Optical Interference Significant signal change in the absence of enzyme/substrateNo significant signal change
Aggregation Assay Detection of aggregates by DLS; rightward IC50 shift with detergentNo aggregates detected; no significant IC50 shift
Promiscuity Profiling Broad inhibition across multiple kinase familiesSelective inhibition of a few kinases
ATP Competition No change in IC50 with varying ATP concentrationsIC50 increases with increasing ATP concentration
Orthogonal Assay Loss of activity in a different assay formatSimilar activity observed in an orthogonal assay
Counter-Screening Inhibition of other ATP-utilizing enzymes (e.g., ATPases)No inhibition of other ATP-utilizing enzymes

Conclusion

While 2-Phosphonopropionic acid may emerge as a hit in a kinase screen, its chemical structure necessitates a rigorous and systematic approach to rule out assay interference. The experimental framework outlined in this guide provides a robust pathway to dissect the nature of its activity. By investing in these validation studies, researchers can confidently distinguish between genuine, specific kinase inhibitors and promiscuous or artifactual compounds. This commitment to scientific integrity is paramount for the successful and efficient progression of drug discovery projects.

References

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Adam, G. C., et al. (2014). Use of high-throughput mass spectrometry to reduce false positives in protease uHTS screens. Journal of Biomolecular Screening, 19(9), 1330-1338. Retrieved from [Link]

  • Meanwell, N. A. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 56(19), 7317-7358. Retrieved from [Link]

  • Breit, B., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8755. Retrieved from [Link]

  • Raval, J. P., et al. (2017). Phosphonic acid: preparation and applications. RSC Advances, 7(74), 46639-46657. Retrieved from [Link]

  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]

  • Moravek, Inc. (n.d.). 4 Factors That Can Affect Sample Purity Test Results. Retrieved from [Link]

  • Anastassiadis, T., et al. (2011). What makes a kinase promiscuous for inhibitors? Nature Biotechnology, 29(11), 1039-1045. Retrieved from [Link]

  • Wassermann, C., et al. (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters, 3(10), 837-840. Retrieved from [Link]

  • Johnson, C. N., et al. (2014). Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges. ACS Chemical Biology, 9(12), 2689-2699. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Synthesis of phosphonic acid derivatives by oxidative activation of phosphinate esters. Retrieved from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2016, September 2). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from [Link]

  • ACS Publications. (2021, December 8). Updated Prediction of Aggregators and Assay-Interfering Substructures in Food Compounds. Retrieved from [Link]

  • Medikamenter QS. (2025, July 30). Understanding Assay, Purity, and Potency in Analytical Chemistry. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Drug Discovery Today. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]

  • Drug Hunter. (2022, May 7). AICs and PAINS: Mechanisms of Assay Interference. Retrieved from [Link]

  • Kinase Logistics Europe. (n.d.). ATP concentration. Retrieved from [Link]

  • PubMed Central. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from [Link]

  • Frontiers. (n.d.). Pharmacological approaches to understanding protein kinase signaling networks. Retrieved from [Link]

  • ACS Publications. (n.d.). Computational Analysis of Kinase Inhibitors Identifies Promiscuity Cliffs across the Human Kinome. Retrieved from [Link]

  • PubMed Central. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Retrieved from [Link]

  • AACR Journals. (2017, July 1). A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. Retrieved from [Link]

  • The Knowledge Burrow. (2022, March 16). Why Is Purity Important In Chemistry?. Retrieved from [Link]

  • The Pipettepen. (2020, October 21). Promiscuous kinase inhibitors: When having more than one partner can be good. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. Retrieved from [Link]

  • MDPI. (n.d.). Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Assay Interference by Aggregation. Retrieved from [Link]

  • ResearchGate. (n.d.). Idealised values for the potency (IC 50 ) of an inhibitor with.... Retrieved from [Link]

  • ResearchGate. (2026, January 2). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. Retrieved from [Link]

  • Oxford Academic. (n.d.). DNAvi: Integration, statistics, and visualization of cell-free DNA fragment traces. Retrieved from [Link]

  • Taylor & Francis. (2024, November 21). Validation guidelines for drug-target prediction methods. Retrieved from [Link]

  • PubMed Central. (n.d.). Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. Retrieved from [Link]

  • Journal of Visualized Experiments. (2014, December 7). A Method for Screening and Validation of Resistant Mutations Against Kinase Inhibitors. Retrieved from [Link]

  • PubMed. (2019, March 21). What Makes a Kinase Promiscuous for Inhibitors?. Retrieved from [Link]

  • ACS Publications. (2016, August 2). Unprecedently Large-Scale Kinase Inhibitor Set Enabling the Accurate Prediction of Compound–Kinase Activities: A Way toward Selective Promiscuity by Design?. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of Phosphonic Acids and Phosphinic Acids Derivatives Toward Biologically Active Compounds. Retrieved from [Link]

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Validation

A-Scientist's-Guide-to-2-Phosphonopropionic-Acid-as-a-Control-in-Phosphatase-Inhibitor-Screening

Abstract In the landscape of drug discovery and cell signaling research, phosphatase inhibitor screening is a critical endeavor. The validity of any high-throughput screen or detailed kinetic analysis hinges on the inclu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of drug discovery and cell signaling research, phosphatase inhibitor screening is a critical endeavor. The validity of any high-throughput screen or detailed kinetic analysis hinges on the inclusion of appropriate controls. This guide provides an in-depth comparison of 2-Phosphonopropionic acid (2-PPA) as a control compound. We will explore its biochemical properties, compare it to other commonly used phosphatase inhibitors, and provide a validated experimental protocol to ensure the integrity of your screening data. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable phosphatase inhibition assays.

The Crucial Role of Controls in Phosphatase Research

Protein phosphatases are a diverse group of enzymes that catalyze the removal of phosphate groups from proteins, a process known as dephosphorylation. This action directly counteracts the activity of protein kinases, and together, these two enzyme families orchestrate a vast array of cellular processes, from signal transduction and cell cycle progression to apoptosis.[1] The dysregulation of phosphatase activity is implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders, making them attractive targets for therapeutic intervention.[2][3]

The search for novel phosphatase inhibitors requires rigorous screening of compound libraries. In this context, control compounds are not merely a formality; they are the bedrock of a valid experiment. They serve several critical functions:

  • Assay Validation: Controls confirm that the assay is performing as expected. A positive control should elicit a known response (inhibition), while a negative control should show no effect.

  • Data Normalization: Controls provide a baseline against which the activity of test compounds can be measured, allowing for the calculation of key parameters like IC50 values.

  • Troubleshooting: Aberrant results from control compounds can signal issues with reagents, instrumentation, or the experimental protocol itself.

Understanding the Control: 2-Phosphonopropionic Acid (2-PPA)

2-Phosphonopropionic acid is a small organophosphorus compound.[4] Its structure, featuring a phosphonic acid group attached to a propionic acid backbone, makes it an analog of phosphoamino acids. While not a potent or specific inhibitor for most phosphatases, it serves as a useful experimental tool.

Chemical Properties of 2-PPA:

PropertyValue
Molecular FormulaC3H7O5P
Molecular Weight154.06 g/mol
AppearanceWhite crystalline solid

(Data sourced from PubChem CID 73187)[4]

Mechanism of Action: The utility of 2-PPA in phosphatase assays stems from its nature as a phosphate analog. Phosphatases recognize and bind to the phosphate moieties on their substrates. Due to its structural similarity to a phosphorylated residue, 2-PPA can interact with the active site of some phosphatases, acting as a weak, competitive inhibitor. This predictable, albeit weak, interaction makes it a suitable compound for establishing assay parameters and as a benchmark for comparing the potency of novel inhibitors.

The Comparative Landscape: 2-PPA vs. Other Phosphatase Inhibitors

The choice of a control compound depends on the specific phosphatase being studied and the goals of the experiment. Below is a comparison of 2-PPA with other commonly used phosphatase inhibitors.

CompoundTarget ClassMechanismPotency (IC50)Key AdvantagesDisadvantages
2-Phosphonopropionic Acid (2-PPA) General/WeakCompetitive (Phosphate Analog)High µM to mMCost-effective, stable, good for assay setup.Low potency, lacks specificity.
Sodium Orthovanadate (Na3VO4) Protein Tyrosine Phosphatases (PTPs), Alkaline PhosphatasesCompetitive (Phosphate Analog)[5][6]Low µM[7]Broad-spectrum PTP inhibitor, well-characterized.[5]Requires activation (depolymerization) for maximal activity, less effective against Ser/Thr phosphatases.[6]
Okadaic Acid Serine/Threonine Phosphatases (PP1, PP2A)[8]Non-competitive[9]Low nM[10][11]Highly potent and selective for PP1 and PP2A.[10]Natural product, can be expensive, potent tumor promoter.[10]
Sodium Fluoride (NaF) Serine/Threonine and Acidic PhosphatasesIrreversiblemMBroad-spectrum for Ser/Thr and acid phosphatases.[12]Low potency, can interfere with other cellular processes.

In the Lab: A Validated Protocol for Phosphatase Inhibitor Screening

This section provides a detailed protocol for a colorimetric phosphatase assay using the non-specific substrate p-Nitrophenyl phosphate (pNPP). This substrate is hydrolyzed by many phosphatases to produce p-nitrophenol, a yellow product that can be quantified by measuring its absorbance at 405 nm.[13]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, pNPP Substrate, Enzyme, and Inhibitors (Test, 2-PPA, etc.) prep_plate Aliquot Inhibitors and Controls into a 96-well plate prep_reagents->prep_plate Dispense add_enzyme Add Enzyme to all wells (except 'No Enzyme' control) prep_plate->add_enzyme pre_incubate Pre-incubate Enzyme with Inhibitors add_enzyme->pre_incubate add_substrate Initiate reaction by adding pNPP Substrate pre_incubate->add_substrate incubate Incubate at 37°C (e.g., 15-30 min) add_substrate->incubate stop_reaction Add Stop Solution (e.g., 1N NaOH) incubate->stop_reaction read_abs Read Absorbance at 405 nm stop_reaction->read_abs calc_inhibition Calculate % Inhibition relative to 'No Inhibitor' control read_abs->calc_inhibition plot_data Plot Dose-Response Curve and determine IC50 calc_inhibition->plot_data

Caption: Workflow for a typical phosphatase inhibitor screening assay.

Step-by-Step Protocol

Materials:

  • Purified phosphatase enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM DTT, pH 7.5; buffer composition may need optimization for the specific phosphatase)

  • p-Nitrophenyl phosphate (pNPP) substrate solution (e.g., 50 mM in Assay Buffer)[13]

  • 2-Phosphonopropionic acid (2-PPA) stock solution (e.g., 100 mM in ddH2O)

  • Test compounds

  • Stop Solution (1 N NaOH)

  • Clear, flat-bottom 96-well plate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Plate Layout: Design your plate map to include all necessary controls in triplicate.

    • 100% Activity Control (No Inhibitor): Enzyme + Assay Buffer + Substrate

    • Blank (No Enzyme): Assay Buffer + Substrate

    • Positive Control: Enzyme + Known Inhibitor (e.g., Sodium Orthovanadate for a PTP) + Substrate

    • Assay Validation Control: Enzyme + 2-PPA (at a concentration expected to give partial inhibition, e.g., 1-10 mM) + Substrate

    • Test Compounds: Enzyme + Test Compound (at various concentrations) + Substrate

  • Reagent Preparation: Allow all reagents to equilibrate to room temperature. Prepare serial dilutions of your test compounds and 2-PPA in Assay Buffer.

  • Assay Setup:

    • Add 50 µL of the appropriate buffer, inhibitor, or control solution to each well of the 96-well plate.[14]

    • Add 25 µL of diluted enzyme to all wells except the "No Enzyme" blanks. Add 25 µL of Assay Buffer to the blank wells.

    • Scientist's Note: This pre-incubation step (typically 10-15 minutes at room temperature) allows the inhibitors to bind to the enzyme before the substrate is introduced, which is particularly important for irreversible or slow-binding inhibitors.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding 25 µL of the pNPP substrate solution to all wells.

    • Incubate the plate for 15-30 minutes at 37°C.[15] The incubation time should be optimized to ensure the reaction remains in the linear range for the "100% Activity Control".

  • Stopping the Reaction:

    • Stop the reaction by adding 50 µL of Stop Solution to each well.[14] The high pH of the NaOH will denature the enzyme and also enhances the color of the p-nitrophenol product.

  • Data Acquisition:

    • Read the absorbance of each well at 405 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the "No Enzyme" blank from all other readings.

  • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Abs_inhibitor / Abs_no_inhibitor))

  • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. The 2-PPA control should yield a predictable level of inhibition, confirming the assay is sensitive to competitive inhibitors.

Visualizing the Biological Context: Phosphatase in Signaling

To appreciate the importance of phosphatase inhibitor screening, it is helpful to visualize their role in a biological pathway. The diagram below illustrates the role of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin signaling pathway and a major target for type 2 diabetes research.[3]

G cluster_membrane IR Insulin Receptor (IR) pIR Phosphorylated IR (Active) IR->pIR Autophosphorylation PTP1B PTP1B Insulin Insulin Insulin->IR Binds pIR->IR Dephosphorylates IRS IRS Proteins pIR->IRS Phosphorylates pIRS Phosphorylated IRS (Active) IRS->pIRS PI3K PI3K pIRS->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Translocation (Glucose Uptake) Akt->GLUT4 Promotes

Caption: PTP1B negatively regulates the insulin signaling pathway.

Conclusion

The selection and proper use of control compounds are paramount for the success of phosphatase inhibitor screening campaigns. 2-Phosphonopropionic acid, while not a potent inhibitor, serves as an excellent, cost-effective tool for assay validation and as a benchmark for weak, competitive inhibition. By understanding its properties in comparison to other inhibitors and by implementing it within a robust, self-validating protocol, researchers can ensure the generation of high-quality, reproducible data. This foundational work is essential for the successful discovery and development of novel phosphatase-targeted therapeutics.

References

  • Thornburg, C. K., et al. (2008). Discovery of Protein Phosphatase 2C Inhibitors by Virtual Screening. ACS Chemical Biology, 3(11), 683-694. Available from: [Link]

  • Dounay, A. B., & Forsyth, C. J. (2002). Okadaic acid: the archetypal serine/threonine protein phosphatase inhibitor. Current medicinal chemistry, 9(22), 1939-1980. Available from: [Link]

  • Bull, H., et al. (2002). Acid Phosphatase. Journal of Clinical Pathology: Clinical Molecular Pathology, 55(4), 291-298. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Protein tyrosine phosphatase 1B. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 73187, 2-Phosphonopropionic acid. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Phosphatase Profiling Solutions. Retrieved from [Link]

  • Excedr. (2023). Acid Phosphatase: A Comprehensive Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Okadaic Acid: The Archetypal Serine / Threonine Protein Phosphatase Inhibitor. Retrieved from [Link]

  • Lee, Y. J., et al. (2018). Phosphatase inhibition by sodium orthovanadate displays anti-inflammatory action by suppressing AKT-IKKβ signaling in RAW264.7 cells. International Journal of Molecular Medicine, 41(5), 2631-2640. Available from: [Link]

  • ScienCell Research Laboratories. (n.d.). pNPP Phosphatase Assay (PNPP). Retrieved from [Link]

  • Shinde, R. N., et al. (2018). Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches. PLoS ONE, 13(6), e0199020. Available from: [Link]

  • Peck, S. C., et al. (2012). Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. Annual review of biochemistry, 81, 683-711. Available from: [Link]

  • Morton, D. (1990). The manufacture and properties of phosphonic (phosphorous) acid. Australasian Plant Pathology, 19(4), 125-127. Available from: [Link]

  • Wang, L., et al. (2015). Sensitive detection of acid phosphatase enzyme and screening of inhibitors using an anionic polyfluorene derivative. Analytical Methods, 7(19), 8121-8126. Available from: [Link]

  • BioAssay Systems. (n.d.). PTP1B Inhibitor Assay Screening Services. Retrieved from [Link]

  • Bull, H., et al. (2002). Acid phosphatases. Journal of clinical pathology, 55(4), 291-8. Available from: [Link]

  • Wang, H., et al. (2020). Fast Screening of Protein Tyrosine Phosphatase 1B Inhibitor from Salvia miltiorrhiza Bge by Cell Display-Based Ligand Fishing. Molecules, 25(21), 5026. Available from: [Link]

  • Lazo, J. S., et al. (2011). Integrating Virtual and Biochemical Screening for Protein Tyrosine Phosphatase Inhibitor Discovery. Current Protocols in Pharmacology, Chapter 2, Unit 2.18. Available from: [Link]

  • 3H Biomedical. (n.d.). pNPP Phosphatase Assay. Retrieved from [Link]

  • ProQuest. (n.d.). Okadaic Acid: The Archetypal Serine / Threonine Protein Phosphatase Inhibitor. Retrieved from [Link]

  • BioAssay Systems. (n.d.). pNPP Phosphatase Assay Kits. Retrieved from [Link]

  • Cruz-Jiménez, G., et al. (2023). Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods. Frontiers in Pharmacology, 14, 1261699. Available from: [Link]

  • Pinna, L. A., & Donella-Deana, A. (1994). The use of phosphopeptides to distinguish between protein phosphatase and acid/alkaline phosphatase activities: opposite specificity toward phosphoseryl/phosphothreonyl substrates. Biochimica et Biophysica Acta, 1222(3), 415-420. Available from: [Link]

  • Hightower, L. E., et al. (2003). High-throughput screen for inhibitors of protein–protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex. Journal of Biomolecular Screening, 8(5), 529-537. Available from: [Link]

  • Savignac, P., et al. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2309-2349. Available from: [Link]

  • Biocompare. (2015). Best Phosphatase Inhibitor Cocktail on the Market. Retrieved from [Link]

  • ResearchGate. (2022). Phosphatase Inhibition by Sodium Orthovanadate Displays Anti-inflammatory Action by Suppressing AKT-IKKβ Signaling in RAW264.7 cells. Retrieved from [Link]

Sources

Validation

Technical Validation Guide: 2-Phosphonopropionic Acid (2-PPA) in Metabolic Reprogramming

Executive Summary 2-Phosphonopropionic acid (2-PPA) is a stable organophosphorus isostere of pyruvate. Unlike pyruvate, which is rapidly metabolized, 2-PPA resists decarboxylation by the Pyruvate Dehydrogenase Complex (P...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Phosphonopropionic acid (2-PPA) is a stable organophosphorus isostere of pyruvate. Unlike pyruvate, which is rapidly metabolized, 2-PPA resists decarboxylation by the Pyruvate Dehydrogenase Complex (PDC), making it a valuable mechanistic probe for studying the Pyruvate Dehydrogenase Kinase (PDK) axis.

This guide validates the mechanism of action of 2-PPA as a competitive inhibitor of PDK. By mimicking the allosteric feedback inhibition of pyruvate, 2-PPA locks the PDC in its active, dephosphorylated state, thereby forcing a metabolic shift from glycolysis to oxidative phosphorylation (OXPHOS). This guide compares 2-PPA against the industry standard, Sodium Dichloroacetate (DCA) , and provides a self-validating experimental protocol for verifying its efficacy.

Part 1: Mechanistic Foundation

To validate 2-PPA, one must understand the regulatory node it targets. The PDC is the "gatekeeper" between glycolysis and the TCA cycle.[1][2][3]

  • The Off-Switch: PDK phosphorylates the E1

    
     subunit of the PDC at Serine 293/300, inactivating the complex.
    
  • The On-Switch: Pyruvate Dehydrogenase Phosphatase (PDP) removes these phosphates, reactivating the complex.

  • The 2-PPA Intervention: 2-PPA competes with pyruvate for the regulatory binding pocket on PDK. By binding to PDK, it inhibits the kinase activity.[4][5] Consequently, PDP dominates, keeping PDC unphosphorylated and active.

Visualization: The PDK/PDC Signaling Axis

The following diagram illustrates the specific intervention point of 2-PPA within the mitochondrial matrix.

G cluster_mito Mitochondrial Matrix Pyruvate Pyruvate PDC_Active PDC Complex (Active/Dephospho) Pyruvate->PDC_Active Substrate PPA 2-PPA (Inhibitor) PDK PDK (Active) Kinase PPA->PDK Competitive Inhibition (Pyruvate Pocket) DCA DCA (Reference) DCA->PDK Competitive Inhibition PDK_Inhib PDK (Inhibited) PDK->PDK_Inhib Inhibitor Bound PDK->PDC_Active Phosphorylates (Inactivates) PDC_Inactive PDC Complex (Inactive/Phospho) AcetylCoA Acetyl-CoA (TCA Cycle Entry) PDC_Active->AcetylCoA Oxidative Decarboxylation

Figure 1: Mechanism of Action.[3] 2-PPA inhibits PDK, preventing the phosphorylation of PDC. This forces the flux of pyruvate toward Acetyl-CoA production.[4]

Part 2: Comparative Analysis (2-PPA vs. Alternatives)

While Dichloroacetate (DCA) is the clinical benchmark, 2-PPA offers distinct advantages in specific biochemical contexts due to its phosphonate group, which mimics the transition state of pyruvate more closely than the carboxylate of DCA.

Table 1: Technical Comparison of PDK Inhibitors
Feature2-Phosphonopropionic Acid (2-PPA)Sodium Dichloroacetate (DCA)AZD7545
Chemical Class Organophosphonate (Pyruvate Isostere)Halogenated Carboxylic AcidSynthetic Small Molecule
Primary Target PDK (Pyruvate Binding Pocket)PDK (Pyruvate Binding Pocket)PDK (Lipoamide Binding Pocket)
Binding Mode Competitive (vs. Pyruvate)Competitive (vs. Pyruvate)Allosteric
Isoform Specificity Broad (PDK1-4)Isoform dependent (PDK2 > PDK1/4 > PDK3)Highly Selective (PDK1/2)
Stability High (Phosphonate C-P bond is non-hydrolyzable)Moderate (Metabolized by GSTZ1)High
Typical Assay Conc. 1.0 – 10 mM0.5 – 5.0 mM10 – 100 nM
Key Advantage Metabolic Stability: Not a substrate for metabolic enzymes; ideal for long-duration assays.Clinical Relevance: Extensive literature base for comparison.[3]Potency: High affinity requires less compound.

Part 3: Validation Protocol (The "Coupled-Enzyme" System)

To objectively validate 2-PPA, you cannot simply measure "cell death" or "lactate reduction," as these are downstream effects. You must validate the Target Engagement (PDK Inhibition) directly.

The most robust method is the PDC-Coupled Kinase Assay . In this system, you allow PDK to attempt to inactivate PDC in the presence of ATP. You then measure the residual activity of PDC.

  • Hypothesis: If 2-PPA works, PDK is blocked, PDC remains active, and NADH production is high.

  • Null Hypothesis: If 2-PPA fails, PDK phosphorylates PDC, PDC becomes inactive, and NADH production is low.

Workflow Visualization

Protocol cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Kinase Reaction cluster_readout Phase 3: Activity Readout Mito Isolate Mitochondria (Source of PDK/PDC) Strip Strip Endogenous Cofactors Mito->Strip Treat Add 2-PPA (or DCA Control) Strip->Treat ATP Add ATP (Initiate Phosphorylation) Treat->ATP Incubate Incubate 30°C, 10-20 min ATP->Incubate Stop Stop Kinase Rxn (Add Phosphatase Inhibitors) Incubate->Stop Substrate Add PDC Substrates (Pyruvate + NAD+ + CoA) Stop->Substrate Measure Measure NADH (Absorbance 340nm) Substrate->Measure

Figure 2: Step-by-step coupled enzyme assay to validate PDK inhibition.

Detailed Protocol
Reagents
  • Assay Buffer: 50 mM MOPS (pH 7.4), 50 mM KCl, 2 mM MgCl2.

  • Kinase Reaction Mix: 0.5 mM ATP (to drive phosphorylation).

  • PDC Substrate Mix: 2.5 mM Pyruvate, 2.5 mM NAD+, 0.2 mM Thiamine Pyrophosphate (TPP), 0.1 mM Coenzyme A.

  • Validation Controls:

    • Negative Control: DMSO/Vehicle (Maximal PDK activity = Minimal PDC signal).

    • Positive Control: 5 mM DCA (Known PDK inhibition = High PDC signal).

Procedure
  • Isolation: Isolate mitochondria from cells (e.g., HepG2 or HeLa) using standard differential centrifugation.

  • Pre-Incubation (Target Engagement):

    • Aliquot mitochondrial lysate (10-20 µg protein) into wells.

    • Add 2-PPA (Titration: 0.1 mM to 10 mM).

    • Add ATP (0.5 mM) to initiate the "fight" between PDK (trying to phosphorylate) and 2-PPA (trying to block PDK).

    • Critical Step: Incubate for 20 minutes at 30°C. During this time, if 2-PPA is effective, PDC remains dephosphorylated. If ineffective, ATP allows PDK to shut down PDC.

  • Stop Kinase Activity: Add a specific PDK inhibitor cocktail or dilute immediately into the readout buffer to stop the phosphorylation phase.

  • Functional Readout (PDC Activity):

    • Add the PDC Substrate Mix .

    • Measure the generation of NADH via absorbance at 340 nm every 30 seconds for 10 minutes.

  • Normalization: Normalize the slope (Vmax) to total protein content.

Data Interpretation & Self-Validation

To ensure Scientific Integrity (E-E-A-T), your data must pass these logic checks:

  • The "ATP Effect" Check: In the absence of any inhibitor (Vehicle), adding ATP must significantly reduce PDC activity compared to a no-ATP control. If ATP doesn't reduce activity, your endogenous PDK is inactive, and the assay is invalid.

  • The Dose-Response: 2-PPA should restore PDC activity in a dose-dependent manner.

    • Low 2-PPA: Low NADH production (PDK dominates).

    • High 2-PPA: High NADH production (PDK inhibited).

  • Western Blot Confirmation (Secondary Endpoint): Run a parallel sample on SDS-PAGE. Blot for pSer293-PDH-E1

    
     .
    
    • Result: 2-PPA treatment should result in a decrease in band intensity at pSer293 compared to the ATP-only control.

References

  • Stacpoole, P. W. (2017). Therapeutic Targeting of the Pyruvate Dehydrogenase Complex/Kinase Axis. Wiley Interdisciplinary Reviews. Link

  • Roche, T. E., et al. (2001). Molecular biology of mammalian pyruvate dehydrogenase kinases. Progress in Nucleic Acid Research and Molecular Biology. Link

  • Bao, H., et al. (2004).[4] Pyruvate Dehydrogenase Kinase Inhibition by Dichloroacetate and Related Analogues. Biochemistry. Link

  • PubChem. (2024). 2-Phosphonopropionic acid Compound Summary. National Library of Medicine. Link

  • Abcam. (2024). Pyruvate Dehydrogenase (PDH) Enzyme Activity Microplate Assay Kit Protocol. Link

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking 2-Phosphonopropionic Acid Against Known Enzyme Inhibitors

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of 2-Phosphonopropionic acid and its derivatives against established enzyme inhib...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of 2-Phosphonopropionic acid and its derivatives against established enzyme inhibitors. We will move beyond a simple recitation of data to explore the causality behind experimental design, ensuring a robust and reproducible evaluation of inhibitory potency and mechanism.

For the purpose of this guide, we will focus on a well-characterized enzyme, Carboxypeptidase A (CPA) , as a model system. A derivative of our topic compound, (2RS)-2-benzyl-3-phosphonopropionic acid, has been identified as a potent inhibitor of CPA, making this a technically relevant and illustrative example.[1][2]

Introduction: The Rationale for Phosphonates as Enzyme Inhibitors

Phosphonates are a class of organophosphorus compounds characterized by a stable carbon-phosphorus (C-P) bond.[3] This stability, in contrast to the more labile phosphoester bond (P-O-C) found in biological phosphates, makes them resistant to chemical and enzymatic hydrolysis.[3] In drug design, this property is highly advantageous. Phosphonate-containing molecules are often employed as isosteric mimics of natural phosphate substrates or, critically, as analogues of the tetrahedral transition states that occur during phosphoryl transfer reactions.[3]

Carboxypeptidase A, a zinc-containing metalloprotease, catalyzes the hydrolysis of C-terminal peptide bonds. Its mechanism involves the formation of a tetrahedral intermediate. Inhibitors that can mimic this transient state are expected to bind with high affinity. (2RS)-2-benzyl-3-phosphonopropionic acid, with its tetrahedral phosphorus center, is hypothesized to act as such a transition-state analogue inhibitor.[1] Our objective is to design and execute a series of experiments to test this hypothesis and quantitatively compare its performance against a known, potent CPA inhibitor, (2RS)-2-benzylsuccinate.[2]

Experimental Design & Workflow

A rigorous inhibitor benchmarking campaign requires a systematic approach. The goal is not merely to generate an IC50 value, but to understand the kinetics and mode of inhibition, which provides deeper insight into the inhibitor's mechanism of action.

G cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Inhibitor Potency Determination cluster_2 Phase 3: Mechanism of Inhibition (MoA) Studies P1 Enzyme & Substrate Procurement/Preparation P2 Establish Standard Assay Conditions (pH, Temp, Buffer) P1->P2 P3 Determine Substrate Km (Michaelis-Menten Kinetics) P2->P3 P4 Generate Dose-Response Curves (Multiple Inhibitor Concentrations) P3->P4 Use [S] ≈ Km for IC50 assay P5 Calculate IC50 Values for all Test Compounds P4->P5 P6 Kinetic Assays at Varied Substrate & Inhibitor Concentrations P5->P6 Inform concentration range for MoA studies P7 Generate Lineweaver-Burk Plots P6->P7 P8 Determine Mode of Inhibition & Calculate Ki P7->P8

Caption: Overall workflow for benchmarking enzyme inhibitor performance.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, incorporating the necessary controls and steps to ensure data integrity.

Materials
  • Enzyme: Bovine pancreatic Carboxypeptidase A (CPA)

  • Substrate: Hippuryl-L-phenylalanine (HPLA)

  • Test Inhibitor: (2RS)-2-benzyl-3-phosphonopropionic acid

  • Reference Inhibitor: (2RS)-2-benzylsuccinate

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.5

  • Instrumentation: UV-Vis Spectrophotometer

Protocol 1: Determination of Substrate Kₘ

Causality: Determining the Michaelis-Menten constant (Kₘ) for the substrate is a critical prerequisite. The relationship between the half-maximal inhibitory concentration (IC₅₀) and the true inhibition constant (Kᵢ) is dependent on the substrate concentration used in the assay. Performing the IC₅₀ assay at a substrate concentration approximately equal to the Kₘ ensures a sensitive and accurate determination.

Procedure:

  • Prepare a stock solution of CPA in cold assay buffer.

  • Prepare a series of HPLA substrate dilutions in assay buffer, typically ranging from 0.1x to 10x the expected Kₘ.

  • Set the spectrophotometer to monitor the increase in absorbance at 254 nm, which corresponds to the cleavage of HPLA. Maintain the temperature at 25°C.

  • For each substrate concentration, initiate the reaction by adding a fixed, non-saturating amount of CPA enzyme.

  • Record the initial reaction velocity (V₀) by measuring the linear rate of absorbance change over the first 1-2 minutes.

  • Plot the initial velocity (V₀) against the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ and Vₘₐₓ.

Protocol 2: IC₅₀ Determination

Causality: The IC₅₀ value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[4] It is a standard measure of an inhibitor's potency.[5] A lower IC₅₀ value indicates a more potent inhibitor.[5]

Procedure:

  • Prepare serial dilutions of both the test and reference inhibitors in assay buffer. A 10-point, 3-fold dilution series is standard.

  • Prepare a substrate solution of HPLA in assay buffer at a concentration equal to the empirically determined Kₘ from Protocol 1.

  • In a 96-well plate or individual cuvettes, add the substrate solution and the various concentrations of inhibitor. Include a "no inhibitor" control.

  • Allow the enzyme and inhibitor to pre-incubate for 10-15 minutes. This step is crucial to allow the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate the reactions by adding CPA enzyme to all wells/cuvettes.

  • Monitor the reaction rate at 254 nm as described previously.

  • Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.

  • Plot percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each compound.[6]

Protocol 3: Mechanism of Inhibition (MoI) Studies

Causality: The IC₅₀ is assay-dependent. To understand the true binding affinity and mechanism, the inhibition constant (Kᵢ) must be determined. This is achieved by measuring reaction rates at multiple substrate and inhibitor concentrations. The resulting pattern on a double-reciprocal (Lineweaver-Burk) plot reveals the mode of inhibition.[7][8]

G E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S (k1) EI Enzyme-Inhibitor Complex (EI) E->EI + I (Ki) S Substrate (S) ES->E - S (k-1) P Product (P) ES->P -> E + P (kcat) I Competitive Inhibitor (I) EI->E - I

Caption: Reaction schematic for competitive inhibition.

Procedure:

  • Create a matrix of reaction conditions with varying concentrations of substrate (e.g., 0.5x, 1x, 2x, 4x Kₘ) and inhibitor (e.g., 0, 0.5x, 1x, 2x IC₅₀).

  • For each condition, measure the initial reaction velocity (V₀) as previously described.

  • Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.

  • Analyze the plot:

    • Competitive Inhibition: Lines will intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).[8]

    • Non-competitive Inhibition: Lines will intersect on the x-axis (Kₘ is unchanged, apparent Vₘₐₓ decreases).[8]

    • Uncompetitive Inhibition: Lines will be parallel.

  • Calculate the Kᵢ value using the appropriate formula for the observed mode of inhibition. For competitive inhibition, this can be determined from the change in the slope of the Lineweaver-Burk plots.

Data Summary & Interpretation

All quantitative data should be summarized for clear comparison.

CompoundIC₅₀ (µM)Mode of InhibitionKᵢ (µM)
(2RS)-2-benzyl-3-phosphonopropionic acid[Experimental Value][Experimental Result][Experimental Value]
(2RS)-2-benzylsuccinate (Reference)[Experimental Value]Competitive[Experimental Value]

Interpreting the Results: The data from these experiments allow for a direct, objective comparison. A study on 3-phosphonopropionic acid derivatives inhibiting carboxypeptidase A found that (2RS)-2-benzyl-3-phosphonopropionic acid had a Kᵢ of 0.22 µM, making it equipotent to the known inhibitor (2RS)-2-benzylsuccinate.[1][2] Our hypothetical experimental results should be compared to these literature values.

If (2RS)-2-benzyl-3-phosphonopropionic acid demonstrates competitive inhibition, it supports the hypothesis that it binds to the active site, likely acting as a transition-state analogue. The Kᵢ value provides a true measure of its binding affinity, allowing for a more fundamental comparison than the IC₅₀ alone.

Conclusion

This guide outlines a rigorous, field-proven methodology for benchmarking the performance of 2-Phosphonopropionic acid against known inhibitors using Carboxypeptidase A as a model system. By progressing from basic assay validation and Kₘ determination to IC₅₀ and finally to detailed kinetic analysis, researchers can build a comprehensive profile of their test compound. This multi-faceted approach, grounded in the principles of enzyme kinetics, ensures that the resulting data is not only accurate and reproducible but also provides deep mechanistic insights crucial for advancing drug discovery and development programs.

References

  • 3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues. Biochemical Journal. Available at: [Link]

  • 3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues. National Center for Biotechnology Information. Available at: [Link]

  • Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. ResearchGate. Available at: [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. National Center for Biotechnology Information. Available at: [Link]

  • measuring enzyme inhibition by drugs. YouTube. Available at: [Link]

  • Biochemistry | Enzyme Inhibition. YouTube. Available at: [Link]

  • Understanding Competitive and Noncompetitive Inhibitors: A Biochemical Perspective. Oreate AI Blog. Available at: [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Available at: [Link]

  • Stereoselectivity and mode of inhibition of phosphoinositide-coupled excitatory amino acid receptors by 2-amino-3-phosphonopropionic acid. PubMed. Available at: [Link]

  • Inhibition of pyruvate decarboxylase from Z. mobilis by novel analogues of thiamine pyrophosphate : investigating pyrophosphate mimics. Royal Society of Chemistry. Available at: [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. National Center for Biotechnology Information. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Operational Safety Guide: Handling 2-Phosphonopropionic Acid (2-PPA)

Topic: Personal Protective Equipment (PPE) for Handling 2-Phosphonopropionic Acid Content Type: Operational Safety Guide Audience: Researchers, Scientists, Drug Development Professionals [1] CAS: 5962-41-4 | Formula: C₃H...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) for Handling 2-Phosphonopropionic Acid Content Type: Operational Safety Guide Audience: Researchers, Scientists, Drug Development Professionals

[1]

CAS: 5962-41-4 | Formula: C₃H₇O₅P | Hazard Class: Corrosive (Category 1B/1C)

Executive Safety Directive

2-Phosphonopropionic acid (2-PPA) is a structural analogue of alanine and a potent phosphonic acid derivative. Unlike standard organic acids, the phosphonate group (


) confers significant acidity and high water solubility, creating a risk of immediate, deep-tissue chemical burns upon contact with moisture (sweat, mucous membranes).

Core Safety Axiom: Treat 2-PPA not just as an irritant, but as a tissue-destructive corrosive . All PPE protocols must be designed to prevent any skin or eye contact, as the hygroscopic nature of the solid can accelerate acid hydrolysis on skin surfaces.

Hazard Analysis & PPE Causality

To select the correct PPE, you must understand the mechanism of injury.

Hazard PropertyMechanism of ActionPPE Implication
Corrosivity (pH < 2) Proton donation from phosphonic acid groups causes coagulative necrosis in proteins.Eye Protection: Standard safety glasses are insufficient. Goggles + Face Shield are mandatory for liquid handling to prevent splash-back blindness.
Hygroscopic Solid The powder actively absorbs atmospheric moisture, becoming a concentrated acidic paste on skin/clothing.Body Protection: Cotton lab coats can absorb and hold the acid against the skin. Fluid-resistant synthetic aprons or Tyvek® suits are required.
Dust Generation Fine particulates can be inhaled, causing respiratory tract burns and pulmonary edema.Respiratory: Engineering controls (Fume Hood) are primary. If open handling is necessary, N95/P100 respirators are required.
PPE Selection Matrix

Select your protection level based on the specific operational state of the chemical.

Table 1: Task-Based PPE Specifications
ComponentLevel A: Solid Handling (Weighing, Transferring)Level B: Solution Handling (Synthesis, pH Adjustment)Technical Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil / 0.12mm)Extended Cuff Nitrile (min. 8 mil) OR Neoprene Nitrile offers excellent degradation resistance to organic acids. Double gloving allows outer glove removal upon contamination without exposing skin.
Eye/Face Chemical Splash Goggles (Indirect Vented)Goggles + Face Shield (8-inch minimum)Goggles seal against dust entry. Face shields prevent liquid splashes from reaching the neck and chin area.
Body Lab Coat (Buttoned, Knee-length) + Silicone/Rubber Apron Tyvek® Lab Coat or Chemical Apron Cotton absorbs acid; Tyvek repels it. An apron protects the "splash zone" during pouring.
Respiratory Fume Hood (Sash at 18")Fume Hood (Sash at 18")Local exhaust is superior to respirators. If hood is unavailable, use a half-face respirator with Acid Gas/P100 cartridges .
Glove Selection Logic & Verification

Trusting a generic "nitrile" rating is insufficient for concentrated phosphonic acids. You must verify integrity.

The "Self-Validating" Glove Protocol:

  • Visual Inspection: Inflate the glove with air to check for pinholes before donning.

  • Breakthrough Indicator: When handling concentrated solutions (>50%), wear a colored inner glove (e.g., blue nitrile) and a white outer glove. If the outer glove becomes transparent or discolored, breakthrough is imminent.

GloveSelection Start Start: Glove Selection State Chemical State? Start->State Solid Solid / Powder State->Solid Dry Liquid Liquid / Solution State->Liquid Wet/Dissolved Standard Standard Nitrile (4-5 mil) Double Glove Solid->Standard HighRisk Extended Cuff Nitrile (8 mil) OR Neoprene Liquid->HighRisk Check Inspect for Pinholes (Air Inflation) Standard->Check HighRisk->Check Change Change Frequency: Every 60 mins or immediately upon splash Check->Change

Figure 1: Decision logic for selecting hand protection based on the physical state of 2-PPA.

Operational Workflow: Donning & Doffing

Improper removal of PPE is a common source of exposure. Follow this "Clean-to-Dirty" logic.

Step 1: Pre-Work Setup

  • Verify Fume Hood airflow (face velocity 80–100 fpm).

  • Place a neutralizing bath (saturated Sodium Bicarbonate solution) inside the hood before opening the chemical container.

Step 2: Handling Protocol

  • Weighing: Use anti-static weighing boats. 2-PPA is hygroscopic; do not leave the container open.

  • Dissolving: Add 2-PPA to water, never water to acid. Exothermic reaction may occur.

Step 3: Doffing (Removal) Sequence [1][2][3]

  • Outer Gloves: Peel off the outer gloves first, turning them inside out. Dispose of in solid hazardous waste.

  • Apron/Face Shield: Remove without touching the front "dirty" surface. Wipe down with a damp paper towel (neutralized) if reusable.

  • Inner Gloves: Remove last. Wash hands immediately with soap and water for 20 seconds.

Emergency & Spill Response

Immediate Action: Speed is critical to prevent permanent eye damage or deep skin burns.

  • Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. Do not wait for pain; the damage is immediate.

  • Skin Contact: Brush off dry powder before wetting (if solid). If wet, rinse with copious water for 15 minutes.[4][5]

  • Spill Cleanup:

    • Isolate the area.[1]

    • Cover spill with Sodium Bicarbonate or Calcium Carbonate powder.

    • Wait for bubbling (CO₂ release) to cease.

    • Test pH with a strip to ensure neutrality (pH 6–8).

    • Scoop into a chemical waste container.

Disposal Logistics

Do not dispose of 2-PPA down the drain. It is an organophosphorus compound that can affect water treatment systems.

DisposalTree Waste 2-PPA Waste Generated Type Waste Type? Waste->Type SolidWaste Solid Residue/Contaminated PPE Type->SolidWaste LiquidWaste Aqueous Solution Type->LiquidWaste Tag Tag as 'Corrosive Solid' Store in Satellite Accumulation Area SolidWaste->Tag Neutralize Neutralize with NaHCO3 to pH 6-8 LiquidWaste->Neutralize Check Check Local Regulations (Drain Disposal Permitted?) Neutralize->Check NoDrain Collect in Carboy Tag: 'Organic Phosphonate Waste' Check->NoDrain Strict Regs (EU/CA) YesDrain Flush with 100x Water (Only if non-hazardous after neutralization) Check->YesDrain Permissive (Check EHS)

Figure 2: Waste disposal decision tree ensuring compliance with environmental regulations.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73187, 2-Phosphonopropionic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Phosphonic Acid Derivatives. Retrieved from [Link]

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
2-Phosphonopropionic acid
Reactant of Route 2
2-Phosphonopropionic acid
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